F5446
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-O-benzyl 2-O-methyl 3-(4-chlorophenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN2O8S/c1-36-26(33)19-11-17-20-18(25(32)37-13-14-5-3-2-4-6-14)12-28-21(20)23(30)24(31)22(17)29(19)38(34,35)16-9-7-15(27)8-10-16/h2-12,28H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPQCOLPRPRADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=C2C(=CN4)C(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
F5446: A Technical Guide to its Mechanism of Action in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
F5446 is an investigational small molecule inhibitor of the histone methyltransferase SUV39H1, which has demonstrated promising preclinical activity in colorectal cancer models. This technical guide provides an in-depth overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. This compound exhibits a dual mechanism, directly inducing apoptosis in colorectal cancer cells and enhancing anti-tumor immunity by modulating the tumor microenvironment.
Core Mechanism of Action
This compound functions as a selective inhibitor of SUV39H1, an enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][2][3] Elevated levels of SUV39H1 are observed in human colon carcinoma compared to normal tissues.[4] The resulting H3K9me3 epigenetic mark leads to the transcriptional repression of genes involved in apoptosis and immune surveillance, thereby promoting cancer cell survival and immune evasion.[2][4]
This compound's primary mode of action involves the reversal of this epigenetic silencing. By inhibiting SUV39H1, this compound reduces H3K9me3 deposition at the promoter regions of key target genes.[1][3] This leads to the re-expression of proteins critical for apoptosis and immune cell-mediated killing of cancer cells.
Direct Effects on Colorectal Cancer Cells: Induction of Apoptosis
In colorectal cancer cells, this compound-mediated inhibition of SUV39H1 leads to a decrease in H3K9me3 levels at the promoter of the FAS gene.[1][4] The FAS gene encodes the Fas receptor (also known as CD95 or APO-1), a key component of the extrinsic apoptosis pathway.[3] Upregulation of Fas expression on the surface of colorectal cancer cells renders them more susceptible to apoptosis induced by the Fas ligand (FasL), which is present on activated cytotoxic T lymphocytes (CTLs).[1][4]
Modulation of the Tumor Microenvironment: Enhancement of Anti-Tumor Immunity
Beyond its direct effects on cancer cells, this compound also enhances the effector functions of tumor-infiltrating CTLs.[1][5] H3K9me3 is enriched in the promoters of genes encoding key cytotoxic proteins in quiescent T cells, including granzyme B (GZMB), perforin (PRF1), FASLG, and interferon-gamma (IFNG).[5] By inhibiting SUV39H1, this compound reverses the suppression of these genes in CTLs, leading to increased expression of these effector molecules.[1][5] This heightened cytotoxic potential of CTLs contributes to more effective tumor cell killing.[5]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Conditions | Source |
| SUV39H1 Enzymatic Activity (EC50) | 0.496 µM (496 nM) | Recombinant human SUV39H1 | 2-day incubation | [1][4][5] |
| Apoptotic Cell Death | Concentration-dependent increase | SW620, LS411N | 0-1 µM, 2-day incubation | [1] |
| Cell Cycle Arrest | S phase arrest | SW620, LS411N | 100 or 250 nM, 48-hour incubation | [1] |
| Fas Expression | Upregulation | SW620, LS411N | 0-250 nM, 3-day incubation | [1] |
Table 2: In Vivo Activity of this compound
| Model | Treatment Regimen | Outcome | Source |
| MC38 and CT26 colon tumor-bearing mice | 10 mg/kg, s.c., every two days for 14 days | Inhibition of tumor growth, increased expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs | [1] |
| Human colon tumor xenograft | 10 and 20 mg/kg, s.c., every two days for 14 days | Suppression of colon carcinoma growth via increased T-cell effector expression | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Colorectal Cancer
Caption: this compound inhibits SUV39H1, leading to increased Fas receptor expression and apoptosis in cancer cells.
Experimental Workflow for In Vitro Apoptosis Assay
Caption: Workflow for assessing this compound-induced apoptosis in colorectal cancer cell lines.
Experimental Protocols
SUV39H1 Enzymatic Assay
This assay is designed to determine the half-maximal effective concentration (EC50) of this compound against recombinant human SUV39H1. The protocol involves a 10-dose EC50 mode with 3-fold serial dilutions of this compound. Recombinant human SUV39H1 protein is used as the methyltransferase, S-(methyl-3H) adenosyl-l-methionine as the substrate, and a Histone 3 peptide (N1-21) as the template. The reaction is incubated for a specified period, and the incorporation of the radiolabeled methyl group into the histone peptide is measured to determine the enzymatic activity. The EC50 is calculated using appropriate software such as GraphPad Prism.[6]
Cell Culture and Proliferation Assays
Human colorectal carcinoma cell lines SW620 and LS411N are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For proliferation assays, cells are seeded in 96-well plates and treated with various concentrations of this compound. Cell viability is assessed at different time points (e.g., 48 or 72 hours) using assays such as MTT or CellTiter-Glo.
Apoptosis and Cell Cycle Analysis
To assess apoptosis, SW620 and LS411N cells are treated with this compound for 48 hours, followed by the addition of FasL. Cells are then stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells are treated with this compound for 48 hours, fixed in ethanol, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[1]
In Vivo Tumor Xenograft Studies
Animal studies are conducted in accordance with institutional guidelines. For xenograft models, human colorectal cancer cells (e.g., SW620) are subcutaneously injected into immunocompromised mice. For syngeneic models, murine colon carcinoma cells (e.g., MC38 or CT26) are injected into immunocompetent mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via subcutaneous injection at specified doses and schedules (e.g., 10 or 20 mg/kg every two days for 14 days).[1] Tumor volume is measured regularly. At the end of the study, tumors are excised for further analysis, including immunohistochemistry to assess biomarkers and flow cytometry to analyze tumor-infiltrating lymphocytes.
Analysis of Gene Expression in Tumor-Infiltrating CTLs
Tumors from in vivo studies are dissociated to isolate tumor-infiltrating lymphocytes. CD8+ T cells are then sorted using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). RNA is extracted from the sorted CTLs, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of GZMB, PRF1, FASLG, and IFNG.
Conclusion
This compound represents a novel therapeutic approach for colorectal cancer by targeting the epigenetic regulator SUV39H1. Its dual mechanism of action, which combines direct induction of cancer cell apoptosis with the enhancement of anti-tumor immunity, makes it a compelling candidate for further development. The preclinical data summarized in this guide provide a strong rationale for its continued investigation in clinical settings, potentially as a monotherapy or in combination with other immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
F5446: A Technical Guide to a Selective SUV39H1 Inhibitor for Epigenetic Reprogramming in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
F5446 is a selective, small-molecule inhibitor of the histone methyltransferase SUV39H1 (Suppressor of variegation 3-9 homolog 1). As a key epigenetic "writer," SUV39H1 catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a post-translational modification intrinsically linked to the formation of heterochromatin and the transcriptional silencing of associated genes. In numerous malignancies, including colorectal carcinoma, the overexpression of SUV39H1 leads to the epigenetic suppression of tumor suppressor genes and critical immune surveillance pathways, thereby fostering tumor progression, chemoresistance, and immune evasion. This compound reverses this silencing by competitively inhibiting SUV39H1's enzymatic activity. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative preclinical data, and presenting detailed protocols for its experimental evaluation.
Core Mechanism of Action
This compound functions by directly targeting the enzymatic activity of SUV39H1. By inhibiting the transfer of methyl groups to H3K9, this compound leads to a significant reduction in H3K9me3 levels at specific gene promoters. This localized alteration in the chromatin landscape transitions the repressive heterochromatin to a more permissive euchromatic state, facilitating the binding of transcription factors and the re-expression of previously silenced genes.
A primary and well-documented consequence of this compound activity in colorectal cancer cells is the reactivation of the FAS gene promoter. The FAS gene encodes the Fas receptor (also known as CD95 or APO-1), a critical component of the extrinsic apoptosis pathway. Upregulation of Fas receptor expression on the tumor cell surface sensitizes these cells to apoptosis induced by the Fas ligand (FasL), which can be expressed by cytotoxic T-lymphocytes (CTLs).[1][2][3]
Furthermore, this compound has been shown to enhance anti-tumor immunity by increasing the expression of key effector molecules in tumor-infiltrating CTLs, including granzyme B (GZMB), perforin (PRF1), FASLG, and interferon-gamma (IFNG).[1][3][4][5] This dual mechanism—directly inducing apoptosis sensitivity in cancer cells and enhancing the cytotoxic capacity of immune cells—positions this compound as a promising candidate for cancer therapy.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Efficacy and Activity of this compound
| Parameter | Value | Cell Lines / System | Conditions | Reference |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM (4.96 x 10⁻⁷ M) | Recombinant Human SUV39H1 | In vitro enzymatic assay with H3 peptide substrate | [1][4][5][6][7] |
| Apoptosis Induction | Concentration-dependent increase | SW620, LS411N | 0-1 µM this compound, 48-72 hours | [1][2][3] |
| Cell Cycle Arrest | S-phase arrest observed | SW620, LS411N | 100 or 250 nM this compound, 48 hours | [1][2] |
| Fas Expression Upregulation | Concentration-dependent increase | SW620, LS411N | 0-250 nM this compound, 3 days | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | This compound Dosage Regimen | Outcome | Reference |
| Athymic nude mice with SW620 xenografts | 5 and 10 mg/kg, intraperitoneal injection, every two days for 10 doses | Significant reduction in tumor size and weight at 10 mg/kg dose | [2] |
| Athymic nude mice with SW620-5FUR xenografts | 10 mg/kg, intraperitoneal injection, every two days | Significantly lower tumor growth compared to control | [2] |
| C57BL/6 mice with MC38 or CT26 tumors | 10 and 20 mg/kg, subcutaneous injection, every two days for 14 days | Suppression of tumor growth and increased expression of T-cell effector genes | [1] |
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Signaling Pathway of this compound in Colorectal Cancer Cells
Caption: this compound inhibits SUV39H1, leading to Fas reactivation and apoptosis.
General Experimental Workflow for this compound Evaluation
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Experimental Protocols
In Vitro SUV39H1 Enzymatic Assay
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Objective: To determine the half-maximal effective concentration (EC50) of this compound for SUV39H1 enzymatic activity.
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Methodology:
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Reaction Components: The assay is typically performed using recombinant human SUV39H1 protein as the methyltransferase, S-(methyl-³H) adenosyl-L-methionine as the methyl donor substrate, and a histone H3 peptide (e.g., N-terminal 1-21 amino acids) as the methyl acceptor.
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Inhibitor Preparation: Prepare a 10-dose concentration series of this compound using 3-fold serial dilutions.
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Assay Execution: Incubate the reaction components in the presence of the varying doses of this compound.
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Detection: The incorporation of the radiolabeled methyl group (³H) into the histone peptide is measured using a scintillation counter.
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Data Analysis: The EC50 value is calculated by plotting the inhibition of enzymatic activity against the log concentration of this compound and fitting the data to a dose-response curve.[6]
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Cell Culture and this compound Treatment
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Cell Lines: Human colorectal carcinoma cell lines SW620 and LS411N are commonly used.
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Culture Conditions: Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
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This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Make further dilutions in cell culture medium to achieve the desired final concentrations for treatment, ensuring the final DMSO concentration does not exceed a non-toxic level (e.g., <0.1%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Objective: To quantify this compound-induced apoptosis.
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Methodology:
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Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat with varying concentrations of this compound (e.g., 0-250 nM) for a specified period (e.g., 48-72 hours).
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Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Detach adherent cells using trypsin-EDTA.
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Staining: Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
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Incubation: Incubate cells in the dark at room temperature for 15 minutes.
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Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
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Cell Cycle Analysis (Propidium Iodide Staining)
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Objective: To determine the effect of this compound on cell cycle progression.
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Methodology:
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Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
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Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the cells in a PI staining solution containing RNase A.
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Incubation: Incubate for 30 minutes at room temperature in the dark.
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Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
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Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
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Objective: To determine the genome-wide deposition of H3K9me3 and its alteration following this compound treatment, particularly at the FAS promoter.
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Methodology:
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Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
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Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication.
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Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K9me3. Use Protein A/G magnetic beads to capture the antibody-chromatin complexes.
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Washes and Elution: Perform stringent washes to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
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Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
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DNA Purification: Purify the ChIP DNA using phenol:chloroform extraction or a column-based kit.
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Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform next-generation sequencing.
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Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of H3K9me3 enrichment and perform differential binding analysis between this compound-treated and control samples.[8][9][10][11]
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Western Blotting
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Objective: To analyze the expression levels of specific proteins (e.g., Fas, Cyclin E, Cyclin A) following this compound treatment.
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Methodology:
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Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[12][13][14][15]
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DNA Microarray
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Objective: To perform genome-wide gene expression profiling to identify this compound target genes.
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Methodology:
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RNA Extraction: Treat cells with this compound or vehicle control. Isolate total RNA using a suitable method (e.g., TRIzol reagent) and assess its quality and quantity.
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cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the total RNA using reverse transcriptase. In a two-color microarray, label the cDNA from treated and control samples with different fluorescent dyes (e.g., Cy3 and Cy5).
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Hybridization: Combine the labeled cDNA samples and hybridize them to a DNA microarray chip containing thousands of known gene probes.
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Scanning: After hybridization and washing, scan the microarray chip with a laser scanner to detect the fluorescence intensity at each spot.
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Data Analysis: The ratio of the two fluorescent intensities for each spot indicates the relative expression level of that gene in the treated versus control sample. Identify differentially expressed genes based on fold-change and statistical significance.[16][17][18][19]
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In Vivo Xenograft Tumor Model
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Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
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Methodology:
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Cell Implantation: Subcutaneously inject human colorectal cancer cells (e.g., 2.5 x 10⁶ SW620 cells) into the flanks of immunocompromised mice (e.g., athymic nude mice).
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Tumor Growth and Grouping: Allow tumors to grow to a palpable size. Randomize mice into treatment and control groups.
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Treatment: Administer this compound (e.g., 5 or 10 mg/kg) or a vehicle control via a specified route (e.g., intraperitoneal or subcutaneous injection) and schedule (e.g., every two days for several weeks).
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Tumor Monitoring: Measure tumor volume with calipers regularly throughout the experiment. Monitor the body weight and overall health of the mice.
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Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for Fas expression or flow cytometry to analyze immune cell infiltration.[2][20]
-
Conclusion
This compound is a potent and selective inhibitor of the epigenetic modifier SUV39H1. By targeting a key mechanism of transcriptional repression in cancer, it effectively reactivates silenced tumor suppressor and immune-stimulatory genes. Its ability to induce apoptosis, cause cell cycle arrest, and enhance anti-tumor immunity provides a strong rationale for its continued investigation as a monotherapy or in combination with other anti-cancer agents, such as chemotherapy or immune checkpoint inhibitors, for the treatment of colorectal and potentially other cancers. The protocols detailed in this guide offer a robust framework for the further characterization of this compound and the broader class of SUV39H1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - CL [thermofisher.com]
- 11. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. microbenotes.com [microbenotes.com]
- 17. bioted.es [bioted.es]
- 18. Protocol for Gene Expression Profiling Using DNA Microarrays in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA microarray - Wikipedia [en.wikipedia.org]
- 20. CysLT1R Antagonists Inhibit Tumor Growth in a Xenograft Model of Colon Cancer | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Discovery and Synthesis of F5446
For Researchers, Scientists, and Drug Development Professionals
Abstract
F5446 is a novel and selective small-molecule inhibitor of the histone methyltransferase SUV39H1. This enzyme is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a modification associated with transcriptional repression. In various cancers, including colorectal carcinoma, the overexpression of SUV39H1 leads to the silencing of tumor suppressor genes and immune-related genes, thereby promoting tumor progression and immune evasion. This compound was developed to counteract these effects by inhibiting SUV39H1's enzymatic activity, leading to the reactivation of silenced genes and subsequent anti-tumor responses.[1][2] This technical guide provides a comprehensive overview of this compound, including its discovery, synthesis, mechanism of action, and detailed experimental protocols for its evaluation.
Discovery of this compound
The discovery of this compound stemmed from a structure-based virtual screening of a chemical library aimed at identifying inhibitors of the SET (Suppressor of variegation 3-9, Enhancer of zeste and trithorax) domain of the human SUV39H1 protein.[3][4] Initial hits from the virtual screen were subjected to functional enzymatic activity assays, which identified a promising small molecule with inhibitory activity against SUV39H1.[3][4] Subsequently, a medicinal chemistry effort was undertaken to modify this initial hit, leading to the chemical synthesis of this compound, a novel compound with enhanced potency and selectivity for SUV39H1.[3][4]
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. While the specific details are proprietary and outlined in patent literature, a general synthetic scheme can be described. The synthesis typically involves the creation of two key chemical intermediates which are then coupled together, followed by a final cyclization reaction to yield the this compound molecule.[5] The purity of the final compound is typically assessed using techniques such as LC-MS and NMR to be greater than 96%.[6]
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism of action: directly on cancer cells and by modulating the host immune response.
Direct Anti-tumor Effects: Induction of Apoptosis
In colorectal cancer cells, this compound has been shown to decrease the deposition of H3K9me3 at the promoter region of the FAS gene.[2][6] The FAS gene encodes the Fas receptor (also known as APO-1 or CD95), a member of the tumor necrosis factor receptor superfamily.[7] The reduction in the repressive H3K9me3 mark leads to an upregulation of Fas receptor expression on the surface of cancer cells.[2][6] This increased expression sensitizes the cancer cells to Fas Ligand (FasL)-induced apoptosis.[2][6]
dot
Caption: this compound signaling pathway in a cancer cell.
Immune-modulatory Effects: Enhancement of Cytotoxic T-Lymphocyte (CTL) Function
This compound has also been demonstrated to enhance the effector function of tumor-infiltrating cytotoxic T-lymphocytes (CTLs). By inhibiting SUV39H1 in these immune cells, this compound reduces H3K9me3 at the promoters of key effector genes, including those for Granzyme B, Perforin, Fas Ligand (FasL), and Interferon-gamma (IFNγ).[3] This leads to increased expression of these cytotoxic molecules, thereby augmenting the ability of CTLs to kill tumor cells.
dot
Caption: this compound mechanism in a cytotoxic T-lymphocyte.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| EC50 (SUV39H1) | 0.496 µM | Recombinant Human SUV39H1 | [3][4] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | [2] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | [2] |
Table 2: In Vivo Efficacy of this compound in a Colon Carcinoma Xenograft Model
| Dosage | Route | Dosing Schedule | Outcome | Mouse Model | Reference |
| 10 mg/kg | s.c. | Every two days for 14 days | Inhibition of tumor growth | MC38 and CT26 | [2] |
| 10 and 20 mg/kg | s.c. | Every two days for 14 days | Increased T-cell effector expression | - | [2] |
| 5 and 10 mg/kg | i.p. | Every two days for 10 doses | Suppression of tumor growth | Athymic mice with SW620 xenografts | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro SUV39H1 Enzymatic Assay
This assay quantifies the enzymatic activity of SUV39H1 and the inhibitory potential of this compound.
-
Principle: A scintillation-based assay that measures the transfer of a radiolabeled methyl group from S-(methyl-3H) adenosyl-l-methionine to a histone H3 peptide substrate by SUV39H1.
-
Procedure:
-
Recombinant human SUV39H1 protein is incubated with a histone H3 peptide substrate (e.g., N1-21).
-
S-(methyl-3H) adenosyl-l-methionine is added as the methyl donor.
-
The reaction is carried out in the presence of varying concentrations of this compound (typically in a 10-dose EC50 mode with 3-fold serial dilutions).[8]
-
The reaction is stopped, and the radiolabeled peptide is captured on a filter membrane.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The EC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.[8]
-
dot
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fas receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Role of F5446 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule F5446 and its role in inducing apoptosis, primarily in the context of colorectal cancer (CRC). This compound is a selective inhibitor of the histone methyltransferase SUV39H1, and its mechanism of action involves epigenetic modifications that sensitize cancer cells to apoptotic signals. This document summarizes key quantitative data, details experimental protocols for studying its effects, and provides visual diagrams of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a selective, small-molecule inhibitor of the SUV39H1 methyltransferase.[1][2] In many cancers, including colorectal carcinoma, SUV39H1 is overexpressed, leading to the epigenetic silencing of tumor suppressor genes.[2][3] this compound competitively inhibits SUV39H1, which in turn reduces the trimethylation of histone H3 at lysine 9 (H3K9me3) on gene promoters.[1][4] This reversal of epigenetic silencing reactivates the expression of critical genes involved in apoptosis and cell cycle regulation, ultimately leading to tumor growth inhibition.[3][4]
Signaling Pathway of this compound-Induced Apoptosis
The primary mechanism by which this compound induces apoptosis is through the upregulation of the Fas receptor (also known as CD95 or APO-1), a key component of the extrinsic apoptosis pathway.[1][4]
-
Inhibition of SUV39H1: this compound directly inhibits the enzymatic activity of SUV39H1.[2][5]
-
Reduced H3K9me3 Deposition: This inhibition leads to a decrease in H3K9me3 levels at the FAS gene promoter.[1][4]
-
Increased Fas Expression: With the repressive epigenetic mark removed, transcription of the FAS gene increases, leading to higher levels of Fas receptor protein expressed on the cancer cell surface.[1][4]
-
Sensitization to FasL-Induced Apoptosis: The increased presence of Fas receptors makes the tumor cells more sensitive to their natural ligand, Fas Ligand (FasL).[2][4] FasL is expressed on the surface of activated cytotoxic T lymphocytes (CTLs), and its binding to the Fas receptor is a primary mechanism by which immune cells eliminate cancerous cells.[4]
-
Caspase Cascade Activation: The binding of FasL to the Fas receptor initiates a signaling cascade that leads to the activation of caspases, the executioner enzymes of apoptosis, resulting in programmed cell death.[6][7][8]
This compound also promotes apoptosis by inducing cell cycle arrest at the S phase.[2][4][9] This S-phase arrest is a cellular stress response that can independently trigger the apoptotic program.[4]
Quantitative Data
The following tables summarize the quantitative effects of this compound observed in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Concentration | Effect | Reference |
| Enzymatic Inhibition | Recombinant human SUV39H1 | 0.496 µM (496 nM) | EC50 | [2][5] |
| Apoptosis Induction | SW620-5FUR | 1 µM | ~20% apoptotic cell death | [4] |
| LS411N-5FUR | 1 µM | ~60% apoptotic cell death | [4] | |
| Growth Inhibition | SW620, LS411N | 0.25 µM | Almost complete inhibition | [4] |
| Sensitization to FasL | SW620, LS411N | 250 nM | Increased FasL-induced apoptosis | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Effect | Reference |
| Tumor Growth | Mice with SW620 xenografts | 10 mg/kg (s.c.) | Significantly smaller tumor size and lower tumor weight | [4] |
| CTL Effector Genes | Mice with MC38/CT26 tumors | 10 mg/kg (s.c.) | Increased granzyme B, perforin, FasL, and IFNγ in CTLs | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the apoptotic effects of this compound are provided below.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is used to quantify this compound-induced apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[3][10]
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Cancer cell lines (e.g., SW620, LS411N)
-
This compound compound
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0-1 µM) or a vehicle control for a specified time (e.g., 48-72 hours).[3][4]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine all cells for each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL. Transfer 100 µL of this suspension to a new tube.[3]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the 100 µL of cell suspension.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both markers.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) / RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in steps 1 and 2 of the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[3]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through a distinct epigenetic mechanism. By inhibiting SUV39H1, it reverses the silencing of the FAS gene, thereby increasing the sensitivity of tumor cells to immune-mediated killing. Furthermore, its ability to induce S-phase cell cycle arrest provides a secondary pathway to programmed cell death. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 7. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 8. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Epigenetic Modifier F5446: A Technical Guide to its Impact on Fas Receptor Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
F5446 is a selective small-molecule inhibitor of the histone methyltransferase SUV39H1. This enzyme is a key epigenetic regulator responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a post-translational modification associated with transcriptional repression. In the context of colorectal carcinoma, aberrant epigenetic silencing of the FAS gene, which encodes the Fas receptor (FasR, CD95/APO-1), contributes to immune evasion and chemoresistance. This compound reverses this silencing by decreasing H3K9me3 deposition at the FAS promoter, leading to the re-expression of functional Fas receptor on the tumor cell surface. This, in turn, sensitizes cancer cells to Fas ligand (FasL)-mediated apoptosis, a critical mechanism for immune-mediated tumor cell destruction. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in its evaluation.
Data Presentation
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound, with a focus on its impact on Fas receptor expression and function.
| Parameter | Value | Cell Lines | Conditions | Citation |
| In Vitro Efficacy | ||||
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM (4.96x10-7 M) | Recombinant Human SUV39H1 | In vitro enzymatic assay | [1] |
| Fas Receptor Upregulation | Concentration-dependent | SW620, LS411N | 0-250 nM this compound, 3 days | [2] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days | [2] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h | [2] |
| In Vivo Efficacy | ||||
| Tumor Growth Suppression | Time-dependent | Human colon tumor xenografts | 10 and 20 mg/kg, s.c., every two days for 14 days | [2] |
| Increased T-cell Effector Expression | Granzyme B, Perforin, FasL, IFNγ | MC38 and CT26 tumor-bearing mice | 10 mg/kg, s.c., every two days for 14 days | [2] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound Action on Fas Receptor Expression
Caption: this compound inhibits SUV39H1, leading to increased Fas receptor expression.
Experimental Workflow for Assessing this compound Impact on Fas Expression
Caption: Workflow for analyzing this compound's effect on Fas expression and function.
Experimental Protocols
Cell Culture and this compound Treatment
Human colorectal carcinoma cell lines, SW620 and LS411N, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experimental procedures, cells are seeded and allowed to adhere overnight. This compound, dissolved in DMSO, is then added to the culture medium at final concentrations ranging from 0 to 250 nM. Control cells are treated with an equivalent volume of DMSO. Cells are incubated with this compound for 48 to 72 hours, depending on the specific assay.[3]
Chromatin Immunoprecipitation (ChIP) Assay
To determine the level of H3K9me3 at the FAS promoter, a ChIP assay is performed.[3]
-
Cross-linking: SW620 and LS411N cells, treated with this compound or DMSO for 48 hours, are cross-linked with 1% formaldehyde for 10 minutes at room temperature. The reaction is quenched with 0.125 M glycine.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is immunoprecipitated overnight at 4°C with an anti-H3K9me3 antibody or a control IgG.
-
Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
Washing: The beads are washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating at 65°C overnight.
-
DNA Purification: The DNA is purified using a standard phenol-chloroform extraction or a commercial kit.
-
qPCR Analysis: The purified DNA is analyzed by quantitative real-time PCR (qPCR) using primers specific for the FAS promoter region. Data is normalized to input DNA.
Flow Cytometry for Fas Receptor Surface Expression
Cell surface expression of the Fas receptor is quantified by flow cytometry.[3][4]
-
Cell Preparation: SW620 and LS411N cells are treated with this compound for 72 hours. Cells are harvested, washed with ice-cold PBS, and resuspended in FACS buffer (PBS with 2% BSA).
-
Fc Receptor Blocking (Optional): To prevent non-specific antibody binding, cells can be incubated with an Fc receptor blocking reagent.
-
Antibody Staining: Cells (1 x 106) are incubated with a fluorochrome-conjugated anti-human Fas (CD95) antibody (e.g., clone DX2) or a corresponding isotype control antibody for 30 minutes on ice in the dark.
-
Washing: Cells are washed twice with FACS buffer to remove unbound antibody.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) is used to quantify the level of Fas receptor expression.
Western Blotting for Total Fas Protein
Total Fas protein levels are assessed by Western blot analysis.
-
Protein Extraction: Cells treated with this compound are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against Fas overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Apoptosis Assay
The functional consequence of increased Fas receptor expression is determined by measuring sensitivity to FasL-induced apoptosis.[3][4]
-
Cell Treatment: SW620 and LS411N cells are pre-treated with a sublethal concentration of this compound for 48-72 hours.
-
Apoptosis Induction: Recombinant Fas ligand (FasL) is added to the culture medium, and the cells are incubated for an additional 24 hours.
-
Cell Staining: Both adherent and floating cells are collected and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both markers.
Conclusion
This compound is a potent and selective inhibitor of SUV39H1 that effectively reverses the epigenetic silencing of the FAS gene in colorectal cancer cells. By increasing the expression of the Fas receptor, this compound restores a critical pathway for apoptosis, thereby enhancing the susceptibility of tumor cells to immune-mediated killing. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies.
References
- 1. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Fas Expression and Function is Coupled with Colon Cancer Resistance to Immune Checkpoint Inhibitor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Core of F5446: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental protocols associated with F5446, a selective small-molecule inhibitor of the histone methyltransferase SUV39H1.
This compound has emerged as a significant compound in the field of epigenetics and cancer research. Its ability to selectively inhibit SUV39H1, an enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), has profound implications for gene regulation and cancer therapy. This guide delves into the technical details of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.
Chemical Structure and Properties
This compound is a synthetic small molecule with a complex heterocyclic core. Its systematic IUPAC name is 1-Benzyl 7-methyl 6-((4-chlorophenyl)sulfonyl)-4,5-dioxo-3,4,5,6-tetrahydropyrrolo[3,2-e]indole-1,7-dicarboxylate. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2304465-89-0 | [1] |
| Molecular Formula | C₂₆H₁₇ClN₂O₈S | [1] |
| Molecular Weight | 552.94 g/mol | [1] |
Mechanism of Action: Targeting the SUV39H1-H3K9me3 Axis
This compound exerts its biological effects by directly inhibiting the enzymatic activity of SUV39H1.[1] This inhibition prevents the transfer of a methyl group to histone H3 at lysine 9, thereby reducing the levels of the repressive H3K9me3 mark.[1] In the context of cancer, particularly colorectal carcinoma, the downregulation of H3K9me3 at specific gene promoters leads to the reactivation of silenced tumor suppressor genes.[1]
One of the key targets of this compound-mediated epigenetic reprogramming is the FAS gene, which encodes the Fas cell surface death receptor (also known as CD95 or APO-1).[2] By decreasing H3K9me3 deposition at the FAS promoter, this compound upregulates Fas expression on the surface of cancer cells.[2] This sensitization makes the cancer cells more susceptible to apoptosis (programmed cell death) induced by the Fas ligand (FasL), which is often present on the surface of immune cells like cytotoxic T lymphocytes (CTLs).[1][2]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits SUV39H1, leading to increased Fas receptor expression and subsequent apoptosis.
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Concentration/Value | Effect | Reference |
| EC₅₀ vs. SUV39H1 | Recombinant human | 0.496 µM | Inhibition of enzymatic activity | [1][3] |
| Apoptosis Induction | SW620, LS411N | 0-1 µM (2 days) | Induces apoptotic cell death | [2] |
| Fas Expression | SW620, LS411N | 0-250 nM (3 days) | Upregulates tumor cell surface Fas expression | [2] |
| Cell Cycle Arrest | SW620, LS411N | 100 or 250 nM (48 h) | Induces S-phase cell cycle arrest | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage and Administration | Effect | Reference |
| Mice with MC38 and CT26 tumors | Colon Carcinoma | 10 mg/kg, s.c., every two days for 14 days | Inhibits tumor growth and increases expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs | [2] |
| Mice with MC38 and CT26 tumors | Colon Carcinoma | 10 and 20 mg/kg, s.c., every two days for 14 days | Increases T-cell effector expression to suppress colon carcinoma growth | [2] |
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the activity of this compound.
Chemical Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is provided in the patent literature (US10577371B2). Researchers should refer to the "Examples" section of this document for specific reagent quantities, reaction conditions, and purification procedures.[4]
In Vitro SUV39H1 Enzymatic Assay
The enzymatic activity of SUV39H1 and the inhibitory effect of this compound can be assessed using a radiometric assay.
Protocol Overview:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human SUV39H1 protein, a histone H3 peptide (e.g., N-terminal 21 amino acids) as the substrate, and S-(methyl-³H) adenosyl-L-methionine as the methyl donor.
-
Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixture. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and measure the incorporation of the radiolabeled methyl group into the histone peptide using a scintillation counter.
-
Data Analysis: Calculate the EC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Chromatin Immunoprecipitation (ChIP) for H3K9me3
ChIP followed by sequencing (ChIP-seq) is used to determine the genome-wide landscape of H3K9me3 and the effect of this compound on its deposition at specific gene promoters.
Protocol Overview:
-
Cross-linking: Treat colon cancer cells (e.g., SW620, LS411N) with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me3.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of H3K9me3 enrichment (peaks). Compare the peak profiles between this compound-treated and control cells to identify changes in H3K9me3 deposition at specific loci, such as the FAS promoter.[6][7]
Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a standard method to assess the effect of this compound on the cell cycle distribution of cancer cells.
Protocol Overview:
-
Cell Treatment: Treat colon cancer cells with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[8][9][10]
-
RNase Treatment: Treat the fixed cells with RNase A to degrade RNA, ensuring that PI only stains DNA.[8]
-
Propidium Iodide Staining: Resuspend the cells in a staining solution containing propidium iodide.[8][9][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a DNA content histogram to distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase to determine the effect of this compound on cell cycle progression.[11]
In Vivo Xenograft Tumor Model
The anti-tumor efficacy of this compound in a living organism is typically evaluated using a xenograft mouse model.
Protocol Overview:
-
Cell Implantation: Subcutaneously inject human colon cancer cells (e.g., SW620) into the flank of immunodeficient mice (e.g., athymic nude mice).[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via subcutaneous injection) according to a predetermined dosing schedule. The control group receives the vehicle.[2]
-
Tumor Monitoring: Measure the tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analyses, such as immunohistochemistry or western blotting, to assess the in vivo effects of this compound on target proteins and pathways.[12]
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
FasL-Induced Apoptosis Assay
This assay determines the ability of this compound to sensitize cancer cells to apoptosis induced by the Fas ligand.
Protocol Overview:
-
Cell Plating and Treatment: Plate colon cancer cells (e.g., SW620, LS411N) and treat them with a sublethal concentration of this compound for a period sufficient to upregulate Fas expression (e.g., 48-72 hours).
-
FasL Stimulation: Add recombinant soluble FasL or co-culture the cancer cells with FasL-expressing cells (e.g., activated T cells).[13][14]
-
Apoptosis Detection: After a suitable incubation period, assess the level of apoptosis using methods such as:
-
Annexin V/Propidium Iodide Staining: Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and PI (which enters cells with compromised membranes in late apoptosis/necrosis) and analyze by flow cytometry.[15][16]
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using colorimetric or fluorometric substrates.
-
-
Data Analysis: Compare the percentage of apoptotic cells in the this compound-treated and untreated groups upon FasL stimulation to determine the sensitizing effect of this compound.[15]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
- 7. Sequential ChIP-bisulfite sequencing enables direct genome-scale investigation of chromatin and DNA methylation cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. Relationship between Fas/FasL expression and apoptosis of colon adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
The Selective SUV39H1 Inhibitor F5446: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H1 (Suppressor of variegation 3-9 homolog 1).[1][2] SUV39H1 is a key epigenetic modulator that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a post-translational modification associated with transcriptional repression and the formation of heterochromatin.[2] In the context of oncology, particularly in colorectal carcinoma, elevated expression of SUV39H1 has been linked to the silencing of tumor suppressor genes and immune-related genes, thereby fostering tumor progression and immune evasion.[2][3] this compound has emerged as a promising therapeutic candidate by virtue of its ability to reverse this epigenetic silencing, leading to the re-expression of critical genes involved in apoptosis and anti-tumor immunity. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its effects on the tumor microenvironment, and detailed protocols for key experimental assays.
Core Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of SUV39H1. This inhibition leads to a reduction in H3K9me3 levels at specific gene promoters within both cancer cells and immune cells in the tumor microenvironment.[1][3] The primary downstream effects of this compound can be summarized as follows:
-
In Tumor Cells: this compound decreases H3K9me3 deposition at the promoter of the FAS gene, a critical component of the extrinsic apoptosis pathway.[1] This leads to increased cell surface expression of the Fas receptor, sensitizing colorectal carcinoma cells to Fas ligand (FasL)-induced apoptosis.[1] Furthermore, this compound has been shown to induce S-phase cell cycle arrest in human colon carcinoma cells.[2]
-
In the Tumor Microenvironment: this compound enhances the effector functions of tumor-infiltrating cytotoxic T-lymphocytes (CTLs). By reducing H3K9me3 at the promoters of key immune effector genes, this compound upregulates the expression of Granzyme B, Perforin, FasL, and Interferon-gamma (IFNγ) in these immune cells.[1][3] This heightened cytotoxic potential of CTLs contributes to a more robust anti-tumor immune response.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48 hours |
| Fas Expression Upregulation | Concentration-dependent | SW620, LS411N | 0-250 nM this compound, 3 days |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment Regimen | Key Findings |
| Athymic mice with SW620 xenografts | Human colon carcinoma | 5 and 10 mg/kg this compound, intraperitoneal injection, every two days for 10 doses | Suppression of tumor growth.[4] |
| Mice with MC38 and CT26 tumors | Syngeneic colon carcinoma | 10 and 20 mg/kg this compound, subcutaneous injection, every two days for 14 days | Increased T-cell effector gene expression (Granzyme B, Perforin, FasL, IFNγ) and suppression of tumor growth.[1] |
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action in tumor cells and CTLs.
Caption: In vitro experimental workflow for evaluating this compound.
Caption: In vivo experimental workflow for evaluating this compound.
Experimental Protocols
SUV39H1 In Vitro Enzymatic Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of SUV39H1 enzymatic activity.
Principle: This assay measures the transfer of a radiolabeled methyl group from S-(methyl-3H) adenosyl-l-methionine to a histone H3 peptide substrate by recombinant human SUV39H1. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of this compound.
Materials:
-
Recombinant human SUV39H1 protein
-
Histone H3 peptide (1-21)
-
S-(methyl-3H) adenosyl-l-methionine
-
This compound (serially diluted)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Methodology:
-
Prepare a reaction mixture containing assay buffer, recombinant SUV39H1, and the histone H3 peptide substrate.
-
Add serial dilutions of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding S-(methyl-3H) adenosyl-l-methionine.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto filter paper and washing with a suitable buffer (e.g., trichloroacetic acid) to remove unincorporated radiolabel.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cellular Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells in colon cancer cell lines following treatment with this compound.
Principle: This assay utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that intercalates with DNA in cells with compromised membrane integrity (late apoptosis and necrosis).
Materials:
-
Colon cancer cell lines (e.g., SW620, LS411N)
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Methodology:
-
Seed colon cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of colon cancer cells.
Principle: This method involves staining the DNA of fixed cells with a fluorescent dye (propidium iodide) that binds stoichiometrically to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Colon cancer cell lines (e.g., SW620, LS411N)
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Methodology:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[1]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the effect of this compound on the level of H3K9me3 at the FAS promoter in colon cancer cells.
Materials:
-
Colon cancer cell lines (e.g., SW620, LS411N)
-
This compound
-
Formaldehyde for cross-linking
-
ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer
-
Anti-H3K9me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Sonicator
-
Primers for qPCR targeting the FAS promoter
-
qPCR reagents and instrument
Methodology:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-H3K9me3 antibody or a control IgG overnight.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the FAS promoter.[4]
-
Quantify the relative enrichment of H3K9me3 at the FAS promoter in this compound-treated versus control cells.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human colon cancer xenograft model.
Materials:
-
Human colon cancer cell line (e.g., SW620)
-
Athymic nude mice
-
This compound
-
Vehicle control
-
Matrigel (optional)
-
Calipers for tumor measurement
Methodology:
-
Resuspend SW620 cells in PBS, optionally mixed with Matrigel.
-
Subcutaneously inject 2.5 x 10^6 cells into the flank of each athymic mouse.[4]
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 or 10 mg/kg) or vehicle control via intraperitoneal injection every two days.[4]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for Fas expression).
In Vivo Syngeneic Tumor Model
Objective: To assess the impact of this compound on the tumor microenvironment and anti-tumor immunity in an immunocompetent mouse model.
Materials:
-
Murine colon carcinoma cell lines (e.g., MC38, CT26)
-
Syngeneic mouse strains (e.g., C57BL/6 for MC38, BALB/c for CT26)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
Reagents and antibodies for flow cytometric analysis of tumor-infiltrating lymphocytes
Methodology:
-
Subcutaneously inject MC38 or CT26 cells into the flank of the corresponding syngeneic mouse strain.
-
Once tumors are established, randomize the mice into treatment groups.
-
Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via subcutaneous injection every two days.[1]
-
Monitor tumor growth as described for the xenograft model.
-
At the end of the study, excise the tumors.
-
Process a portion of the tumor to generate a single-cell suspension for the analysis of tumor-infiltrating lymphocytes (TILs).
-
Stain the TILs with antibodies against markers for CTLs (e.g., CD3, CD8) and effector molecules (e.g., Granzyme B, Perforin, IFNγ, FasL).
-
Analyze the stained TILs by flow cytometry to quantify the effect of this compound on the anti-tumor immune response.
References
F5446: A Targeted Approach to Inducing S-Phase Cell Cycle Arrest in Cancerous Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
F5446 is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H1. This document elucidates the critical role of this compound in inducing cell cycle arrest, primarily through its targeted inhibition of SUV39H1 activity. By altering the epigenetic landscape, this compound triggers a cascade of events that culminates in S-phase arrest and subsequent apoptosis in cancer cells, particularly in colorectal carcinoma. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of key quantitative data, positioning this compound as a promising candidate for further therapeutic development.
Introduction
The dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. Targeting key regulators of the cell cycle is a cornerstone of modern oncology drug development. This compound has emerged as a significant investigational compound due to its specific mechanism of action targeting SUV39H1, an enzyme frequently overexpressed in various malignancies, including colorectal cancer.[1][2] Inhibition of SUV39H1 by this compound leads to a reduction in the trimethylation of histone H3 at lysine 9 (H3K9me3), a critical epigenetic mark associated with gene silencing.[1][2] This guide delves into the molecular pathways affected by this compound and provides the necessary technical information for its preclinical evaluation.
Mechanism of Action: Induction of S-Phase Arrest
This compound exerts its anti-proliferative effects by inducing a robust cell cycle arrest at the S-phase in a concentration-dependent manner in human colon tumor cells.[3] This arrest is a direct consequence of the inhibition of SUV39H1, which leads to altered expression of a suite of genes integral to DNA replication and cell cycle progression.[1][2] While the complete repertoire of downstream effector genes is an area of ongoing research, the resulting S-phase arrest is a consistent and reproducible outcome of this compound treatment.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The primary signaling pathway initiated by this compound involves the direct inhibition of SUV39H1. This enzymatic inhibition prevents the trimethylation of H3K9 at the promoters of specific genes, leading to their re-expression. This alteration in gene expression disrupts the normal progression of the S-phase, forcing the cell into a state of arrest. This S-phase arrest is a critical precursor to apoptosis, linking the cell cycle effects of this compound directly to its cytotoxic activity.[1]
Role in Apoptosis Induction
In addition to its direct impact on cell cycle machinery, this compound promotes apoptosis through the upregulation of the Fas receptor (CD95/APO-1). This compound treatment leads to a decrease in H3K9me3 deposition at the FAS gene promoter, resulting in increased Fas expression on the surface of colorectal carcinoma cells.[1][3] This sensitizes the cancer cells to Fas ligand (FasL)-induced apoptosis, a key mechanism of immune-mediated tumor cell killing.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 vs. SUV39H1 | 0.496 µM (4.96x10-7 M) | Recombinant human SUV39H1 | [3] |
| Concentration for Cell Cycle Arrest | 100 - 250 nM (48 h) | Human colon tumor cells | [3] |
| Concentration for Apoptosis Induction | 0 - 1 µM (2 days) | SW620, LS411N | [3] |
| Concentration for Fas Upregulation | 0 - 250 nM (3 days) | SW620, LS411N | [3] |
Table 2: In Vivo Efficacy of this compound
| Dosage Regimen | Animal Model | Outcome | Reference |
| 10 mg/kg, s.c., every two days for 14 days | Mice with colon tumor xenografts | Inhibition of tumor growth |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide protocols for key assays used to characterize the activity of this compound.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Seed colorectal cancer cells (e.g., SW620, LS411N) in 6-well plates and treat with desired concentrations of this compound or vehicle control for 48 hours.
-
Harvest cells by trypsinization and collect by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
SUV39H1 Enzymatic Activity Assay
A chemiluminescent assay is a common method to determine the enzymatic activity of SUV39H1 and the inhibitory potential of compounds like this compound. Commercially available kits, such as the SUV39H1 Chemiluminescent Assay Kit from BPS Bioscience, provide a standardized protocol.
General Principle:
-
A histone H3 peptide substrate is coated onto a 96-well plate.
-
Recombinant SUV39H1 enzyme is incubated with the substrate in the presence of the methyl donor S-adenosylmethionine (SAM) and the test compound (this compound).
-
A specific primary antibody that recognizes the methylated H3K9 is added, followed by a horseradish peroxidase (HRP)-labeled secondary antibody.
-
A chemiluminescent substrate is added, and the light produced is proportional to the SUV39H1 activity. The signal is measured using a luminometer.
Conclusion
This compound represents a targeted and effective inhibitor of SUV39H1, a key epigenetic regulator implicated in cancer progression. Its ability to induce S-phase cell cycle arrest and promote apoptosis in colorectal cancer cells highlights its therapeutic potential. The detailed mechanisms and protocols provided in this technical guide offer a solid foundation for further investigation into the clinical utility of this compound and the development of next-generation epigenetic therapies. Continued research into the downstream targets of the SUV39H1-F5446 axis will be crucial in fully elucidating its role in cancer biology and optimizing its therapeutic application.
References
Methodological & Application
F5446 Treatment Protocol for Human Colon Tumor Xenografts: Application Notes
For Research Use Only
Introduction
F5446 is a selective small-molecule inhibitor of the histone methyltransferase SUV39H1.[1] This enzyme is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), an epigenetic modification associated with gene silencing.[2][3] In human colorectal carcinoma, SUV39H1 is often upregulated, while the pro-apoptotic FAS gene is downregulated.[3] this compound treatment has been shown to decrease H3K9me3 levels at the FAS promoter, leading to increased Fas expression and enhanced sensitivity of colon cancer cells to FasL-induced apoptosis.[1][3] Furthermore, this compound can induce cell cycle arrest at the S phase and inhibit tumor growth in human colon tumor xenograft models.[2][3] This document provides detailed protocols for the use of this compound in treating human colon tumor xenografts and associated in vitro assays.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Assay |
| EC50 (SUV39H1) | 0.496 µM (4.96 x 10⁻⁷ M)[1][4] | Recombinant human SUV39H1 | In vitro enzymatic assay[2] |
| Apoptosis Induction | Concentration-dependent[1] | SW620, LS411N | Flow Cytometry (Annexin V)[2] |
| Cell Cycle Arrest | S phase arrest[2] | SW620, LS411N | Flow Cytometry (Propidium Iodide)[2] |
Table 2: In Vivo Efficacy of this compound in Human Colon Tumor Xenografts
| Animal Model | Cell Line | This compound Dosing Regimen | Outcome |
| Athymic nude mice | SW620 | 5 and 10 mg/kg, intraperitoneal injection, every two days for 10 doses[3] | Dose-dependent tumor growth inhibition.[2] The 10 mg/kg dose resulted in significantly smaller tumor sizes (p=0.0424) and lower tumor weight (p=0.0183) compared to the control group.[3] |
| Athymic nude mice | SW620 | 10 mg/kg, subcutaneous injection, every two days for 14 days[1] | Suppressed tumor growth and increased expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs.[1] |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the SUV39H1 enzyme. This leads to a reduction in H3K9me3 at the promoter of the FAS gene, subsequently increasing Fas protein expression on the surface of colon cancer cells. This sensitizes the cells to apoptosis induced by the Fas ligand (FasL).
Caption: this compound inhibits SUV39H1, reducing H3K9me3 at the FAS promoter, increasing Fas expression and promoting apoptosis.
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Lines: SW620 and LS411N human colon carcinoma cell lines.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
2. Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify this compound-induced apoptosis.
-
Methodology:
-
Seed SW620 and LS411N cells in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0-1 µM) for 48 hours.[1]
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is determined.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on the cell cycle.
-
Methodology:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Incubate in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
4. Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To assess H3K9me3 levels at the FAS promoter.[2]
-
Methodology:
-
Treat SW620 and LS411N cells with this compound.[2]
-
Cross-link chromatin with formaldehyde.
-
Sonicate the chromatin to shear the DNA.
-
Immunoprecipitate the sheared chromatin with an antibody specific for H3K9me3.[2]
-
Purify the immunoprecipitated DNA.
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the FAS promoter.[2]
-
In Vivo Human Colon Tumor Xenograft Model
1. Animal Model
-
Species: Athymic nude mice.
-
Housing: Maintained in a pathogen-free environment with sterile food and water ad libitum. All procedures should be performed in accordance with institutional animal care and use guidelines.
2. Tumor Cell Implantation
-
Cell Line: SW620 human colon carcinoma cells.
-
Procedure:
-
Harvest SW620 cells during the exponential growth phase.
-
Resuspend the cells in sterile PBS.
-
Inject 2.5 x 10⁶ cells subcutaneously into the flanks of the mice.[3]
-
3. This compound Treatment Protocol
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a palpable size, randomize the mice into control and treatment groups.[3]
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., solvent control).
-
Administration:
-
Endpoint:
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in a human colon tumor xenograft model.
Caption: Workflow for in vivo evaluation of this compound in a human colon tumor xenograft model.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for human colon cancer by targeting the epigenetic regulation of apoptosis. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for F5446 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to dissolving and utilizing F5446, a selective inhibitor of the SUV39H1 methyltransferase, for in vitro experimental setups. Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of your results.
Data Presentation: this compound Solubility and Stock Solution Parameters
Proper dissolution and storage of this compound are paramount for maintaining its biological activity. The following table summarizes the key quantitative data for preparing this compound stock solutions.
| Parameter | Value | Notes |
| Molecular Weight | 552.94 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Solubility in DMSO | 100 mg/mL (180.85 mM) | Ultrasonic treatment is necessary to achieve full dissolution.[1] |
| Recommended Stock Concentration | 10 mM | A 10 mM stock solution in DMSO is commonly used and commercially available.[2][3] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months. | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| In Vitro Working Concentration | 0 - 250 nM | Effective concentrations for inducing apoptosis and cell cycle arrest in colorectal cancer cell lines.[1][2] |
| EC50 (in vitro enzymatic assay) | 0.496 µM (496 nM) | Against recombinant human SUV39H1.[3][4] |
Experimental Protocol: Preparation of this compound for In Vitro Assays
This protocol details the steps for dissolving powdered this compound and preparing a stock solution for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile, pyrogen-free pipette tips and pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the this compound solution and cell cultures.
-
Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 552.94 g/mol * 1000 mg/g = 5.53 mg Therefore, to make 1 mL of a 10 mM stock solution, you will need 5.53 mg of this compound powder. Adjust the volume as needed for your experimental requirements.
-
Dissolution in DMSO: a. Carefully weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube. c. Briefly vortex the tube to initially mix the powder and solvent.
-
Ultrasonication: a. Place the microcentrifuge tube in an ultrasonic water bath. b. Sonicate the solution until the this compound is completely dissolved.[1] Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Sterilization (Optional but Recommended): If the DMSO used was not from a sealed, sterile container, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: a. Dispense the 10 mM this compound stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[2] b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
-
Preparation of Working Solutions: a. When ready to use, thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare fresh serial dilutions of this compound in a sterile cell culture medium to achieve the desired final concentrations for your in vitro assay (e.g., in the range of 0-250 nM).[1][2] c. Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level non-toxic to the cells (typically ≤ 0.1%).
Visualizing Experimental Workflows and Signaling Pathways
Diagram of this compound Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Diagram of this compound Signaling Pathway
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for F5446 in Cell Culture
A Selective SUV39H1 Inhibitor for Cancer Research
These application notes provide detailed protocols for the use of F5446, a selective small-molecule inhibitor of the histone methyltransferase SUV39H1, in cell culture experiments. The provided information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of SUV39H1, an enzyme that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3)[1][2]. This epigenetic modification is a hallmark of transcriptional repression and is often dysregulated in various cancers, including colorectal carcinoma[1][3]. By inhibiting SUV39H1, this compound leads to a decrease in H3K9me3 levels, resulting in the re-expression of silenced tumor suppressor genes and immune-related genes[1][2]. This activity makes this compound a valuable tool for investigating the role of SUV39H1 in cancer biology and a potential therapeutic agent. In vitro studies have demonstrated that this compound can induce apoptosis and cell cycle arrest in cancer cell lines[3][4].
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions | Citation |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM (496 nM) | Recombinant Human SUV39H1 | In vitro enzymatic assay | [2][4][5][6][7] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days | [1][4] |
| Fas Expression Upregulation | Concentration-dependent | SW620, LS411N | 0-250 nM this compound, 3 days | [1][4] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h | [1][4] |
| Growth Inhibition | Almost complete at 0.25 µM | SW620, LS411N | Not specified | [3] |
| Growth Inhibition (5-FU Resistant) | Almost complete at 0.5 µM | SW620-5FUR, LS411N-5FUR | Not specified | [3] |
In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Tumor Type | Dosing Schedule | Citation |
| Tumor Growth Suppression | 10 mg/kg | Mice | MC38 and CT26 colon carcinoma | Subcutaneous injection every two days for 14 days | [4][8] |
| Increased T-cell Effector Expression | 10 and 20 mg/kg | Mice | Colon carcinoma | Subcutaneous injection every two days for 14 days | [4] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Experimental Protocols
General Workflow for In Vitro Cell-Based Assays
The following diagram outlines a general workflow for in vitro experiments with this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
Human colorectal cancer cell lines (e.g., SW620, LS411N)[8]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[8]
-
96-well plates[8]
-
This compound stock solution (in DMSO)[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Plate reader[8]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[8]
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations from 0 to 1 µM.[4]
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).[8]
-
Incubate the plate for the desired period, for example, 48 to 72 hours.[4]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with this compound.
Materials:
-
Human colorectal cancer cell lines (e.g., SW620, LS411N)[4]
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-1 µM) for 48 hours.[4]
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle progression of cancer cells.
Materials:
-
Human colorectal cancer cell lines (e.g., SW620, LS411N)[4]
-
6-well plates
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations of 100 nM and 250 nM for 48 hours.[4]
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution. This compound has been shown to induce S-phase arrest.[3][4]
Disclaimer
The information provided in these application notes is for research use only. The protocols are based on published literature and should be adapted and optimized for specific experimental conditions and cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
F5446 Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a selective small-molecule inhibitor of the histone methyltransferase SUV39H1.[1][2] SUV39H1 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a modification associated with transcriptional repression.[2][3] In various cancers, including colorectal carcinoma, elevated SUV39H1 levels lead to the silencing of tumor suppressor genes and immune-related genes, thereby promoting tumor growth and immune evasion.[2][3] this compound reverses this silencing by inhibiting SUV39H1, leading to the re-expression of these critical genes and subsequent anti-tumor responses.[1][2]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of cancer, guidance on data interpretation, and a summary of its mechanism of action.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism: directly on tumor cells and by modulating the tumor microenvironment.
-
Direct Tumor Cell Effects: this compound inhibits SUV39H1, which decreases H3K9me3 deposition at the FAS promoter.[1][4] This leads to increased Fas expression on tumor cells, sensitizing them to FasL-induced apoptosis.[1][5] The compound has also been shown to induce S-phase cell cycle arrest in human colon carcinoma cells.[2][4]
-
Immune Microenvironment Modulation: In the tumor microenvironment, this compound treatment leads to reduced H3K9me3 in the promoter regions of key effector genes in cytotoxic T-lymphocytes (CTLs), such as Granzyme B (Gzmb), Perforin (Prf1), Fasl, and Interferon-gamma (Ifng).[3][6] This results in increased expression of these molecules by tumor-infiltrating CTLs, enhancing their ability to kill cancer cells.[1][6]
Signaling Pathway of this compound Action
Caption: this compound inhibits SUV39H1, increasing apoptosis and CTL-mediated killing.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM[2][3][6] | Recombinant Human SUV39H1 | In vitro enzymatic assay |
| Apoptosis Induction | Concentration-dependent[2] | SW620, LS411N | 0-1 µM this compound, 2 days |
| Cell Cycle Arrest | S Phase[2][4] | SW620, LS411N | 100 or 250 nM this compound, 48h |
| Gene Expression Upregulation | Concentration-dependent[2] | SW620, LS411N, activated T-cells | This compound treatment |
| FAS | ↑[2] | SW620, LS411N | 0-250 nM this compound, 3 days |
| Granzyme B (GZMB) | ↑[2] | Tumor-infiltrating CTLs | 10 mg/kg this compound in vivo |
| Perforin (PRF1) | ↑[2] | Tumor-infiltrating CTLs | 10 mg/kg this compound in vivo |
In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Key Outcomes |
| Athymic Nude Mice | SW620 human colon carcinoma xenograft[4] | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Every two days for 10 doses | 10 mg/kg dose significantly suppressed tumor growth.[4] |
| C57BL/6 Mice | MC38 syngeneic colon carcinoma[1] | 10 mg/kg | Subcutaneous (s.c.) | Every two days for 14 days | Suppressed tumor growth; increased expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs.[1] |
| BALB/c Mice | CT26 syngeneic colon carcinoma[1] | 10 and 20 mg/kg[7] | Subcutaneous (s.c.) | Every two days for 14 days | Suppressed tumor growth and increased T-cell effector gene expression.[1][7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol describes a typical in vivo efficacy study using the MC38 syngeneic colon cancer model.
-
This compound
-
MC38 colon carcinoma cells
-
7-8 week old C57BL/6 mice[8]
-
Sterile PBS
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Syringes and needles (27-30G)
-
Calipers
Caption: Workflow for an in vivo efficacy study of this compound in a mouse model.
-
This compound Formulation:
-
Cell Culture and Implantation:
-
Culture MC38 cells in appropriate media until they reach 80-90% confluency.[8]
-
Harvest cells and wash with sterile PBS. Resuspend cells in sterile PBS at a concentration of 1.5 x 10^6 cells/mL.[8]
-
Subcutaneously inject 100 µL of the cell suspension (1.5 x 10^5 cells) into the right flank of 7-8 week old C57BL/6 mice.[8]
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish and grow. Monitor tumor volume every two days using calipers. Calculate volume using the formula: Volume = 0.5 x (length x width²).[8]
-
On day 8 post-implantation, or when tumors reach a similar size (e.g., 100-150 mm³), randomly assign mice into treatment groups (e.g., Vehicle control, 10 mg/kg this compound).[8][9]
-
-
Treatment Administration:
-
Administer this compound or vehicle according to the dosing schedule (e.g., 10 mg/kg, subcutaneously, every two days for 14 days).[1]
-
-
Endpoint and Analysis:
-
Continue to monitor tumor volume throughout the study.
-
At the end of the treatment period, euthanize mice and excise tumors.
-
Measure final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for immune cell markers or flow cytometry to analyze tumor-infiltrating lymphocytes.
-
Protocol 2: Analysis of T-Cell Effector Gene Expression
This protocol outlines the steps to assess the impact of this compound on the expression of key CTL effector genes within the tumor microenvironment.
-
Tumors from this compound- and vehicle-treated mice
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for mouse Gzmb, Prf1, Fasl, Ifng, and a housekeeping gene (e.g., Actb)
-
Tumor Processing and RNA Extraction:
-
Excise tumors from euthanized mice at the study endpoint.
-
Homogenize a portion of the tumor tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, forward and reverse primers for the genes of interest, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated group compared to the vehicle control group, normalized to the housekeeping gene.
-
Troubleshooting and Considerations
-
Solubility: this compound has limited aqueous solubility. Ensure proper formulation using vehicles like Cremophor EL or DMSO/PEG mixtures. Prepare fresh formulations and inspect for precipitation before injection.
-
Tumor Model Selection: The choice of mouse model is critical. Syngeneic models (e.g., MC38, CT26) are necessary to study the effects of this compound on the immune system.[10] Xenograft models using immunodeficient mice (e.g., athymic nude mice) are suitable for evaluating the direct effects of this compound on human tumor cells.[4]
-
Statistical Power: Use a sufficient number of mice per group (typically 5-10) to achieve statistical significance. Perform a power analysis before starting the experiment if possible.
-
Toxicity: While preliminary studies suggest low toxicity, it is important to monitor mice for signs of adverse effects, such as weight loss, behavioral changes, or ruffled fur.[4] A maximum tolerated dose (MTD) study may be warranted for new models or dose ranges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Experimental Murine Models for Colorectal Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of F5446 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for performing Western blot analysis to evaluate the cellular effects of F5446, a selective small-molecule inhibitor of the SUV39H1 methyltransferase.[1][2] this compound works by decreasing the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic modification that leads to transcriptional repression.[2] By inhibiting SUV39H1, this compound reactivates the expression of silenced genes, including the death receptor Fas, thereby sensitizing cancer cells to apoptosis.[1][3] It also enhances the expression of cytotoxic T-lymphocyte (CTL) effector genes, such as Granzyme B (GZMB), Perforin (PRF1), Fas Ligand (FASLG), and Interferon-gamma (IFNG), promoting an anti-tumor immune response.[4][5][6] This document outlines the signaling pathway, quantitative data, and a step-by-step Western blot protocol to measure changes in key protein levels following this compound treatment in cancer cell lines.
Mechanism of Action: this compound Signaling Pathway
This compound is a selective inhibitor of the SUV39H1 enzyme.[1][2] Elevated levels of SUV39H1 are observed in various cancers, including colorectal carcinoma, where it catalyzes the H3K9me3 modification at gene promoters.[2][4] This epigenetic mark leads to chromatin condensation and the silencing of tumor suppressor and immune-related genes. This compound treatment blocks this process, reduces H3K9me3 levels, and restores the expression of key proteins involved in apoptosis and immune surveillance.[3][4]
Caption: this compound inhibits SUV39H1, reducing H3K9me3 and reactivating gene expression.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions | Reference |
|---|---|---|---|---|
| EC₅₀ (SUV39H1 Activity) | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay | [2][4][5] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days | [1][2] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h | [1][2] |
| Fas Upregulation | Concentration-dependent | SW620, LS411N | 0-250 nM this compound, 3 days | [1][3] |
| Effector Gene Upregulation | Concentration-dependent | Tumor-infiltrating CTLs | this compound treatment |[4][5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Outcome | Reference |
|---|---|---|---|---|
| Mouse Xenograft | Human Colon Tumor (SW620) | 10 mg/kg, s.c. | Suppressed tumor growth, increased Fas expression | [3] |
| Mouse Syngeneic | Colon Carcinoma (MC38, CT26) | 10-20 mg/kg, s.c. | Suppressed tumor growth, increased GZMB, PRF1, FasL, IFNγ in CTLs |[1] |
Experimental Workflow for Western Blot Analysis
This workflow outlines the major steps from cell treatment to data analysis for assessing the impact of this compound on target protein expression.
Caption: Workflow for Western blot analysis after this compound treatment.
Detailed Experimental Protocol
This protocol is optimized for analyzing changes in histone methylation and protein expression in human colorectal carcinoma cell lines (e.g., SW620, LS411N) after this compound treatment.
Materials and Reagents
-
Cell Lines: SW620, LS411N, or other relevant cancer cell lines.
-
This compound Compound: Stock solution prepared in DMSO.
-
Buffers and Solutions:
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA).[7]
-
Protease and Phosphatase Inhibitor Cocktails.
-
PBS (Phosphate-Buffered Saline).
-
BCA Protein Assay Kit.[7]
-
Laemmli Sample Buffer (4X).
-
Tris-Glycine SDS Running Buffer.[8]
-
Transfer Buffer (Tris-Glycine with 20% Methanol).[9]
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).[9]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Chemiluminescent Substrate (ECL Reagent).[7]
-
-
Antibodies (Recommended Dilutions):
-
Primary Antibodies:
-
Rabbit anti-SUV39H1 (1:1000)
-
Rabbit anti-H3K9me3 (1:1000)
-
Rabbit anti-Fas/CD95 (1:1000)
-
Rabbit anti-Granzyme B (1:1000)
-
Mouse anti-Histone H3 (1:2000, for histone loading control)
-
Mouse anti-β-Actin or anti-GAPDH (1:5000, for cytoplasmic/whole-cell loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG (1:5000 - 1:10,000)
-
HRP-conjugated Goat anti-Mouse IgG (1:5000 - 1:10,000)
-
-
-
Equipment:
-
Cell culture incubator and hoods.
-
Gel electrophoresis apparatus (e.g., Mini-PROTEAN system).
-
Western blotting transfer system (wet or semi-dry).[10]
-
Imaging system for chemiluminescence detection.
-
Step 1: Cell Culture and this compound Treatment
-
Culture SW620 or LS411N cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500 nM) or a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 48 to 72 hours) to allow for changes in protein expression.
Step 2: Protein Extraction (Cell Lysis)
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors directly to the dish (e.g., 500 µL for a 10-cm dish).[7]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Carefully transfer the supernatant (protein lysate) to a new tube.
Note for Histone Analysis: For optimal detection of H3K9me3 and total H3, an acid extraction protocol is recommended. However, for simultaneous analysis of cytoplasmic and nuclear proteins, using a whole-cell RIPA lysate is acceptable, but ensure sufficient protein loading.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
Step 4: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 15-30 µg of protein from each sample with 4X Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples into the wells of a 4-20% gradient or a 12% polyacrylamide gel. For histone analysis, a higher percentage gel (e.g., 15%) provides better resolution.[9] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8][10] Confirm successful transfer using Ponceau S staining.
-
Blocking: Block the membrane with Blocking Buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[9] For histone modifications, 5% BSA is often preferred.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.[7][8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[8]
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Analysis and Expected Results
-
Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the protein bands. Normalize the band intensity of each target protein to its respective loading control (β-Actin/GAPDH for whole-cell proteins, Histone H3 for histone modifications).
-
Expected Outcome: Upon successful this compound treatment, a dose-dependent:
-
Decrease in the band intensity for H3K9me3 should be observed.
-
Increase in the band intensity for Fas , Granzyme B , and other upregulated proteins should be evident.
-
The levels of the loading controls (β-Actin, Histone H3) should remain consistent across all lanes.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. origene.com [origene.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. nacalai.com [nacalai.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with F5446
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H1.[1] SUV39H1 is a key epigenetic modulator that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin and transcriptional repression.[2] Dysregulation of SUV39H1 activity and the subsequent aberrant deposition of H3K9me3 have been implicated in the silencing of tumor suppressor genes and immune response genes, thereby contributing to cancer progression and immune evasion.[2][3]
This compound acts by inhibiting the enzymatic activity of SUV39H1, leading to a decrease in global and gene-specific H3K9me3 levels.[1][2] This reduction in the repressive H3K9me3 mark can lead to the reactivation of silenced genes, such as the apoptosis-promoting gene FAS.[1][2] Consequently, this compound can sensitize cancer cells to apoptosis and inhibit tumor growth.[1][2]
This document provides detailed protocols for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate its impact on H3K9me3 levels at specific genomic loci. The accompanying data and visualizations are intended to guide researchers in designing, executing, and interpreting experiments with this compound.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in modulating H3K9me3 levels and its downstream biological effects.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Duration | Effect | Reference |
| H3K9me3 Deposition at FAS Promoter | SW620 | 100 nM | 48 hours | Significant Decrease | [2] |
| H3K9me3 Deposition at FAS Promoter | LS411N | 250 nM | 48 hours | Significant Decrease | [2] |
| FAS mRNA Expression | SW620 | 100 nM | 48 hours | Significant Increase | [2] |
| FAS mRNA Expression | LS411N | 250 nM | 48 hours | Significant Increase | [2] |
| Apoptosis Induction | SW620 | 0-1 µM | 48 hours | Concentration-dependent increase | [1] |
| Apoptosis Induction | LS411N | 0-1 µM | 48 hours | Concentration-dependent increase | [1] |
| Cell Cycle Arrest | SW620 | 100-250 nM | 48 hours | S phase arrest | [1] |
| Cell Cycle Arrest | LS411N | 100-250 nM | 48 hours | S phase arrest | [1] |
Table 2: this compound Potency
| Parameter | Value | Assay Condition | Reference |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM | Recombinant human SUV39H1 | [3] |
Signaling Pathway
This compound targets the SUV39H1-mediated signaling pathway, which plays a critical role in epigenetic gene silencing. By inhibiting SUV39H1, this compound initiates a cascade of events leading to the reactivation of tumor suppressor genes.
Caption: this compound inhibits SUV39H1, leading to reduced H3K9me3 and gene reactivation.
Experimental Protocols
This section provides a detailed protocol for a Chromatin Immunoprecipitation (ChIP) assay to measure the effect of this compound on H3K9me3 levels at a specific gene promoter, such as the FAS promoter.
Protocol: ChIP Assay for H3K9me3 Following this compound Treatment
1. Cell Culture and Treatment:
-
Culture human colorectal carcinoma cell lines (e.g., SW620 or LS411N) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM for SW620, 250 nM for LS411N) or vehicle control (e.g., DMSO) for 48 hours.
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and collect them by centrifugation at 1,000 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C.
3. Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing SDS and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions should be determined empirically for each cell type and sonicator.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the sheared chromatin. A small aliquot (e.g., 1%) should be saved as the "input" control.
4. Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer.
-
Add a specific antibody against H3K9me3 (e.g., Abcam ab8898) and a negative control IgG antibody to separate chromatin aliquots.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to each immunoprecipitation reaction.
-
Incubate for 2 hours at 4°C with rotation.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
5. Elution and Reversal of Cross-links:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit or phenol-chloroform extraction.
-
Perform quantitative PCR (qPCR) using primers specific for the target gene promoter (e.g., FAS promoter) and a negative control region.
-
Analyze the qPCR data using the percent input method or fold enrichment over IgG.
Experimental Workflow
The following diagram illustrates the key steps of the ChIP assay workflow.
Caption: Workflow for ChIP assay with this compound treatment.
References
Application Notes and Protocols: F5446 in Combination with 5-Fluorouracil for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H1.[1][2] SUV39H1 is a key epigenetic modulator that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a modification associated with transcriptional repression.[2] In various cancers, including colorectal carcinoma (CRC), elevated SUV39H1 levels contribute to the silencing of tumor suppressor genes, such as the FAS gene, leading to apoptosis resistance.[3] this compound reverses this silencing, increasing Fas expression and sensitizing cancer cells to apoptosis.[1][3]
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that functions as an antimetabolite, interfering with DNA and RNA synthesis to induce cancer cell death.[4][5] However, its efficacy can be limited by the development of drug resistance, often through the activation of various survival signaling pathways.[4][6][7]
The combination of this compound and 5-FU presents a promising therapeutic strategy. By epigenetically re-sensitizing cancer cells to apoptotic signals, this compound has been shown to overcome resistance to 5-FU, suggesting a synergistic anti-tumor effect.[3] These notes provide detailed data and protocols for investigating the combined use of this compound and 5-FU in cancer research.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions | Reference |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay | [1][8][9] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days | [1] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h | [1][2] |
| Gene Expression (FAS) | Upregulation | SW620, LS411N | 0-250 nM this compound, 3 days | [1] |
Table 2: In Vitro Efficacy of this compound in 5-FU-Resistant Colorectal Cancer Cells
| Parameter | This compound Concentration | Cell Lines | Effect | Reference |
| Apoptosis Induction | 1 µM | SW620-5FUR, LS411N-5FUR | Induces ~20% and ~60% apoptotic cell death, respectively | [3] |
| Cell Growth Inhibition | 0.5 µM | SW620-5FUR, LS411N-5FUR | Almost complete inhibition of cell growth | [3] |
Table 3: Synergistic Effects of this compound and 5-FU in 5-FU-Resistant Colorectal Cancer Cells
| Treatment | Cell Line | Apoptotic Cell Death (%) | Reference |
| 5-FU (2 µg/ml) | SW620-5FUR | ~5% | [3] |
| This compound (250 nM) | SW620-5FUR | ~10% | [3] |
| 5-FU (2 µg/ml) + this compound (250 nM) | SW620-5FUR | ~35% | [3] |
| 5-FU (2 µg/ml) | LS411N-5FUR | ~8% | [3] |
| This compound (250 nM) | LS411N-5FUR | ~12% | [3] |
| 5-FU (2 µg/ml) + this compound (250 nM) | LS411N-5FUR | ~45% | [3] |
Signaling Pathways and Mechanisms of Action
The combination of this compound and 5-FU leverages two distinct but complementary anti-cancer mechanisms. This compound acts as an epigenetic modulator to restore apoptotic sensitivity, while 5-FU induces cytotoxic stress.
Caption: this compound inhibits SUV39H1, leading to increased Fas expression and apoptosis.
Caption: 5-FU metabolites inhibit DNA and RNA synthesis, inducing apoptosis.
Caption: this compound sensitizes resistant cells to 5-FU-induced apoptosis.
Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound and 5-FU, alone and in combination, and to determine if their interaction is synergistic.
Caption: Workflow for assessing cell viability and synergy using the MTT assay.
Materials:
-
Cancer cell lines (e.g., SW620-5FUR, LS411N-5FUR)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
5-Fluorouracil (stock solution in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and 5-FU. Treat cells with:
-
This compound alone (e.g., 0-1 µM)
-
5-FU alone (e.g., 0-100 µg/mL)
-
Combinations of this compound and 5-FU at fixed ratios (e.g., based on their individual IC50 values).
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in cells treated with this compound and 5-FU.
Materials:
-
6-well plates
-
This compound and 5-FU
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, 5-FU, or the combination for 48-72 hours.[3] Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of the this compound and 5-FU combination.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
5-FU-resistant human colon carcinoma cells (e.g., SW620-5FUR)
-
Matrigel (optional)
-
This compound and 5-FU formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, 5-FU alone, this compound + 5-FU).
-
Treatment Administration: Administer treatments as per the desired schedule. For example, this compound could be administered subcutaneously every two days, and 5-FU via intraperitoneal injection.[1]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
Conclusion
The combination of the SUV39H1 inhibitor this compound with the standard chemotherapeutic agent 5-fluorouracil holds significant promise for treating resistant cancers, particularly colorectal cancer. The provided data and protocols offer a framework for researchers to further explore this synergistic interaction, elucidate the underlying molecular mechanisms, and evaluate its therapeutic potential in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for F5446 in Histone Methyltransferase Activity Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
F5446 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H1 (Suppressor of variegation 3-9 homolog 1).[1] SUV39H1 is a key epigenetic enzyme that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a modification associated with transcriptional repression and the formation of heterochromatin.[1] In various cancers, such as colorectal carcinoma, elevated SUV39H1 activity leads to the silencing of tumor suppressor genes and immune response-related genes, thereby promoting tumor progression and immune evasion.[1][2]
This compound acts by inhibiting the enzymatic activity of SUV39H1, leading to a reduction in global H3K9me3 levels.[1] This inhibition reverses the epigenetic silencing of key genes, including those involved in apoptosis (e.g., FAS) and cytotoxic T-lymphocyte (CTL) effector functions (e.g., Granzyme B, Perforin, FasL, and IFNγ).[2][3][4] These application notes provide detailed protocols for utilizing this compound to study SUV39H1 activity and its downstream effects in both in vitro and in vivo research models.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Target/Cell Lines | Conditions | Reference |
| EC50 | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay | [1][2][5] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days | [1][6] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h | [1][6] |
| Gene Upregulation | FAS | SW620, LS411N | 0-250 nM this compound, 3 days | [1][6] |
| Gene Upregulation | GZMB, PRF1, FASLG, IFNG | Activated T-cells | This compound treatment | [2][5] |
In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage and Administration | Key Findings | Reference |
| Mouse | Colon Carcinoma (MC38, CT26) | 10 mg/kg, s.c., every two days for 14 days | Inhibition of tumor growth, increased expression of Granzyme B, Perforin, FasL, and IFNγ in tumor-infiltrating CTLs. | [6] |
| Mouse | Colon Carcinoma | 10 and 20 mg/kg, s.c., every two days for 14 days | Suppression of tumor growth via increased T-cell effector gene expression. | [6] |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the catalytic activity of SUV39H1. This prevents the transfer of a methyl group to histone H3 at lysine 9, thereby reducing H3K9me3 levels. The decrease in this repressive mark on gene promoters leads to the transcriptional re-activation of silenced genes, including those that promote apoptosis and enhance anti-tumor immunity.
Caption: Mechanism of this compound action on SUV39H1.
Experimental Protocols
In Vitro SUV39H1 Enzymatic Assay
This protocol is designed to determine the EC50 of this compound against recombinant human SUV39H1. The assay measures the transfer of a tritiated methyl group from S-(methyl-3H)-adenosyl-L-methionine to a histone H3 peptide substrate.
Materials:
-
Recombinant human SUV39H1 protein
-
Histone H3 (1-21) peptide substrate
-
S-(methyl-3H)-adenosyl-L-methionine (3H-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add 20 µL of a solution containing the histone H3 peptide substrate and 3H-SAM in Assay Buffer.
-
Initiate the reaction by adding 20 µL of recombinant SUV39H1 enzyme diluted in Assay Buffer.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated 3H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the EC50 value using non-linear regression analysis.[7]
Cellular Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
SW620 or LS411N colorectal cancer cells
-
This compound
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-1 µM) or vehicle control for 48 hours.[6]
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
SW620 or LS411N cells
-
This compound
-
PBS
-
Cold 70% ethanol
-
PI staining solution with RNase A
Procedure:
-
Treat cells with this compound (e.g., 100 or 250 nM) as described for the apoptosis assay for 48 hours.[6][8]
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A and incubate for 30 minutes at 37°C.[8]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID) for human cell line xenografts, or immunocompetent mice (e.g., C57BL/6) for syngeneic models.
-
Human (e.g., SW620) or mouse (e.g., MC38) colon cancer cells.
-
This compound
-
Vehicle solution (e.g., 10% Cremophor EL in PBS)[6]
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via subcutaneous injection every two days.[6]
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for H3K9me3, analysis of tumor-infiltrating lymphocytes).
Experimental Workflow
A typical research workflow to validate the efficacy of this compound involves a multi-step process from initial in vitro characterization to in vivo validation.
Caption: General workflow for this compound validation.
References
- 1. benchchem.com [benchchem.com]
- 2. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Imaging of F5446-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a selective small-molecule inhibitor of the histone methyltransferase SUV39H1.[1][2][3] SUV39H1 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a modification associated with transcriptional repression.[1][2] In various cancers, elevated levels of SUV39H1 lead to the silencing of tumor suppressor genes and immune-related genes, thereby promoting tumor growth and immune evasion.[1][2] this compound reverses this silencing, leading to anti-tumor effects. This document provides detailed application notes and protocols for the in vivo imaging of tumors treated with this compound, enabling researchers to visualize and quantify the therapeutic efficacy of this compound.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a dual mechanism:
-
Direct Induction of Tumor Cell Apoptosis: this compound inhibits SUV39H1, leading to decreased H3K9me3 deposition at the promoter of the FAS gene.[2][3][4] This results in the re-expression of the Fas receptor on the surface of tumor cells, sensitizing them to Fas ligand (FasL)-induced apoptosis.[2][3][4]
-
Enhancement of Anti-Tumor Immunity: this compound treatment upregulates the expression of key effector molecules in cytotoxic T-lymphocytes (CTLs), such as granzyme B, perforin, and FasL.[3][5] This enhances the ability of the immune system to recognize and eliminate cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions | Reference |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay | [1][5] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days | [1][3] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Treatment | Animal Model | Outcome | Reference |
| Tumor Growth Suppression | 10 and 20 mg/kg, s.c., every two days for 14 days | Mice bearing MC38 and CT26 tumors | Suppressed tumor growth in a time-dependent manner | [3] |
| Increased T-cell Effector Expression | 10 mg/kg, s.c., every two days for 14 days | Mice bearing MC38 and CT26 tumors | Significantly increased expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Mechanism of action of this compound in tumor cells and cytotoxic T-lymphocytes.
Figure 2: General workflow for in vivo imaging of this compound-treated tumors.
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging (BLI) to Monitor Tumor Growth
This protocol is suitable for tumor cell lines that have been engineered to express a luciferase reporter gene.
Materials:
-
Tumor-bearing mice (xenograft or syngeneic models).
-
This compound.
-
Vehicle control.
-
D-Luciferin.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia system (e.g., isoflurane).
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject luciferase-expressing cancer cells into the flank of immunocompromised or syngeneic mice.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomly assign mice to treatment and control groups.
-
This compound Administration: Administer this compound (e.g., 10-20 mg/kg, subcutaneously) or vehicle control to the respective groups every two days.
-
Bioluminescence Imaging:
-
Anesthetize mice using isoflurane.
-
Intraperitoneally inject D-Luciferin (150 mg/kg).
-
Wait for 5-10 minutes for the substrate to distribute.
-
Acquire bioluminescence images using an in vivo imaging system.
-
Perform imaging at regular intervals (e.g., twice a week) to monitor tumor growth longitudinally.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor bioluminescence signal.
-
Quantify the total photon flux (photons/second) within the ROIs.
-
Compare the bioluminescence signal between the this compound-treated and control groups over time.
-
Protocol 2: In Vivo Fluorescence Imaging of Apoptosis
This protocol utilizes a fluorescently labeled probe that binds to apoptotic cells (e.g., Annexin V-based probes).
Materials:
-
Tumor-bearing mice.
-
This compound.
-
Vehicle control.
-
Fluorescent apoptosis imaging agent (e.g., Annexin V-FITC).
-
In vivo fluorescence imaging system.
-
Anesthesia system.
Procedure:
-
Tumor Model and Treatment: Establish tumor models and initiate this compound treatment as described in Protocol 1.
-
Probe Administration: At selected time points during the treatment regimen, intravenously inject the fluorescent apoptosis imaging agent according to the manufacturer's instructions.
-
Fluorescence Imaging:
-
Anesthetize the mice.
-
Acquire fluorescence images at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Draw ROIs around the tumor.
-
Quantify the fluorescence intensity within the tumor ROIs.
-
Compare the fluorescence signal between the this compound-treated and control groups to assess the level of apoptosis induction.
-
Protocol 3: In Vivo Imaging of Immune Cell Infiltration
This protocol can be performed using reporter mice with fluorescently labeled immune cells (e.g., CD8-GFP mice) or by adoptively transferring labeled immune cells.
Materials:
-
Syngeneic tumor-bearing mice (or reporter mice).
-
This compound.
-
Vehicle control.
-
Fluorescently labeled antibodies targeting immune cell markers (e.g., anti-CD8) for ex vivo validation.
-
Intravital microscope or other high-resolution in vivo imaging system.
-
Anesthesia system.
Procedure:
-
Tumor Model and Treatment: Establish syngeneic tumor models and initiate this compound treatment.
-
In Vivo Imaging:
-
Anesthetize the mouse and prepare the tumor for imaging (e.g., using a skin-fold chamber).
-
Use intravital microscopy to visualize the infiltration of fluorescently labeled immune cells into the tumor microenvironment in real-time.
-
-
Data Analysis:
-
Quantify the number and motility of fluorescent immune cells within the tumor.
-
Compare the immune cell dynamics between this compound-treated and control animals.
-
-
Ex Vivo Validation: At the end of the study, excise tumors and perform immunohistochemistry or flow cytometry with fluorescently labeled antibodies to confirm the identity and quantify the number of infiltrating immune cells.
Concluding Remarks
The protocols outlined in these application notes provide a framework for the in vivo imaging of this compound-treated tumors. By employing these methodologies, researchers can gain valuable insights into the pharmacodynamics and anti-tumor efficacy of this novel epigenetic inhibitor. The ability to non-invasively monitor tumor response and the associated changes in the tumor microenvironment is crucial for the preclinical development of this compound and other targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cells Treated with F5446: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a potent and selective small molecule inhibitor of the SUV39H1 methyltransferase.[1][2] SUV39H1 is a key epigenetic modulator that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a modification associated with transcriptional repression.[2][3] In various cancers, including colorectal carcinoma, elevated SUV39H1 levels lead to the silencing of tumor suppressor genes, such as FAS, contributing to tumor growth and immune evasion.[2][4] this compound treatment reverses this silencing, increases Fas expression, and sensitizes cancer cells to FasL-induced apoptosis.[1][4] Furthermore, this compound has been demonstrated to induce S-phase cell cycle arrest and apoptosis in human colon carcinoma cells.[2][5]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound, focusing on apoptosis and cell cycle progression.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h |
Effects of this compound on Gene and Protein Expression
| Target | Effect | Cell Type | Conditions |
| Fas Expression | Upregulation | SW620, LS411N | 0-250 nM this compound, 3 days |
| Granzyme B (GZMB) | Upregulation | Tumor-infiltrating CTLs | 10 mg/kg this compound in vivo |
| Perforin (PRF1) | Upregulation | Tumor-infiltrating CTLs | 10 mg/kg this compound in vivo |
| FasL | Upregulation | Tumor-infiltrating CTLs | 10 mg/kg this compound in vivo |
| IFNγ | Upregulation | Tumor-infiltrating CTLs | 10 mg/kg this compound in vivo |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis by Annexin V/PI Staining
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.[4][6]
Materials:
-
Human colorectal cancer cell lines (e.g., SW620, LS411N)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well plates
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-1 µM) or vehicle control (DMSO) for the desired time period (e.g., 48 hours).[6]
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected culture medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells[6]
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for determining the effect of this compound on cell cycle distribution.[5][6]
Materials:
-
Treated and control cells (prepared as in Protocol 1, steps 1-4)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (e.g., 40 µg/mL PI and 100 µg/mL RNase A in PBS)[8]
-
Flow cytometer
Procedure:
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.[6]
-
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[6][8]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocols [moorescancercenter.ucsd.edu]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for F5446 in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: F5446 is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H1 (Suppressor of variegation 3-9 homolog 1).[1][2] SUV39H1 is a critical epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a modification associated with transcriptional repression and heterochromatin formation.[2] In numerous cancers, including colorectal carcinoma, elevated SUV39H1 activity leads to the silencing of tumor suppressor genes and immune-related genes, thereby promoting tumor growth and immune evasion.[2][3] this compound offers a dual mechanism of action: it directly induces apoptosis and cell cycle arrest in cancer cells and enhances anti-tumor immunity by modulating gene expression in cytotoxic T-lymphocytes (CTLs).[1][4][5] These notes provide detailed protocols and experimental design considerations for investigating the anti-cancer effects of this compound.
Mechanism of Action
This compound exerts its anti-neoplastic effects by reversing the epigenetic silencing imposed by SUV39H1. Its primary mechanisms include:
-
Reactivation of the Fas Death Receptor: In cancer cells, this compound inhibits SUV39H1, leading to a decrease in H3K9me3 deposition at the FAS gene promoter.[1][3] This epigenetic remodeling results in the re-expression of the Fas receptor (also known as CD95) on the tumor cell surface.[1][3] The increased presence of Fas sensitizes cancer cells to apoptosis induced by the Fas ligand (FasL), which is expressed on the surface of activated CTLs.[3][6]
-
Enhancement of T-Cell Effector Function: Within the tumor microenvironment, this compound can act on tumor-infiltrating CTLs.[1][4] By inhibiting SUV39H1 in these immune cells, this compound derepresses key effector genes.[4][7] This leads to increased expression and secretion of cytotoxic molecules such as Granzyme B and Perforin, as well as FasL and Interferon-gamma (IFNγ), ultimately boosting the tumor-killing capacity of the immune system.[1][4]
Caption: Mechanism of this compound in tumor cells and cytotoxic T-lymphocytes.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions | Reference(s) |
|---|---|---|---|---|
| EC₅₀ (SUV39H1 Enzymatic Activity) | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay | [1][4][6][7] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0 - 1 µM this compound, 48 hours | [1] |
| Cell Cycle Arrest | S Phase Arrest | SW620, LS411N | 100 - 250 nM this compound, 48 hours | [1][2] |
| Fas Expression | Upregulation | SW620, LS411N | 0 - 250 nM this compound, 72 hours |[1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
|---|---|---|---|
| Human Colon Tumor Xenograft (Athymic Mice) | 5 - 10 mg/kg, i.p., every two days | Significant suppression of tumor growth | [3] |
| Syngeneic Colon Carcinoma (MC38, CT26) | 10 - 20 mg/kg, s.c., every two days for 14 days | Tumor growth suppression; Increased GZMB, Perforin, FasL, IFNγ in CTLs |[1] |
Experimental Workflow
A logical progression from in vitro characterization to in vivo efficacy studies is recommended for evaluating this compound.
Caption: Recommended experimental workflow for this compound evaluation.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC₅₀ value.
Materials:
-
Cancer cell lines (e.g., SW620, LS411N)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO equivalent to the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.[3]
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as (Absorbance of treated wells / Absorbance of control wells) x 100. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify this compound-induced apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 100 nM, 250 nM, 1 µM) for 48 hours.[1]
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+). Quantify the percentage of apoptotic cells.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound treatment reduces H3K9me3 levels at the FAS gene promoter.
Materials:
-
Cancer cell lines (e.g., SW620)
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer, nuclear lysis buffer
-
Sonicator
-
Anti-H3K9me3 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for FAS promoter
-
qPCR machine and reagents
Procedure:
-
Treat cells with this compound (e.g., 250 nM) or vehicle for 48 hours.[3]
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes. Quench with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K9me3 antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by incubating with Proteinase K at 65°C.
-
Purify the immunoprecipitated DNA.
-
Data Analysis: Perform qPCR using primers specific to the FAS promoter.[3] Calculate the enrichment of H3K9me3 at the promoter relative to the input and IgG control. Compare the enrichment between this compound-treated and vehicle-treated samples.
Protocol 4: In Vivo Human Tumor Xenograft Study
Objective: To evaluate the efficacy of this compound in suppressing tumor growth in an in vivo model.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID)
-
Human cancer cell line (e.g., SW620)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in a solvent like DMSO/Cremophor/Saline)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Subcutaneously inject 2-5 x 10⁶ SW620 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[3]
-
Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle control, 5 mg/kg this compound, 10 mg/kg this compound).[3]
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection) every two days for a specified period (e.g., 20 days).[3]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).[2]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., IHC for Fas expression, Western blot for H3K9me3).[3]
-
Data Analysis: Plot the mean tumor volume for each group over time. Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between treated and control groups. Compare final tumor weights using a t-test or one-way ANOVA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: F5446 in CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a potent and selective small molecule inhibitor of the SUV39H1 methyltransferase.[1] SUV39H1 is a key enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a critical epigenetic modification associated with gene silencing.[1][2] By inhibiting SUV39H1, this compound can reactivate the expression of silenced genes, including tumor suppressor genes. In colorectal carcinoma cells, this compound has been shown to decrease H3K9me3 deposition at the FAS promoter, leading to increased Fas receptor expression and enhanced sensitivity to FasL-induced apoptosis.[1][2] Furthermore, this compound can promote an anti-tumor immune response by upregulating the expression of effector genes such as granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating cytotoxic T lymphocytes (CTLs).[1][3]
The ability of this compound to modulate gene expression and induce apoptosis in cancer cells makes it a compelling tool for use in conjunction with CRISPR-Cas9 screening. CRISPR-Cas9 technology allows for systematic, genome-wide loss-of-function studies to identify genes involved in specific biological processes.[4][5] A CRISPR-Cas9 screen utilizing this compound can be designed to uncover novel genetic vulnerabilities in cancer cells, identify mechanisms of resistance to this compound, or discover genes that synergize with this compound to enhance its anti-cancer activity.
This document provides detailed application notes and protocols for employing this compound in CRISPR-Cas9 screening to identify genetic determinants of sensitivity to SUV39H1 inhibition in a cancer context.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Conditions | Reference |
| EC50 | Recombinant human SUV39H1 | 496 nM (0.496 µM) | 2-day incubation | [1][3] |
| Apoptosis Induction | SW620 (colorectal carcinoma) | Concentration-dependent | 0-1 µM, 2-day incubation | [1] |
| Apoptosis Induction | LS411N (colorectal carcinoma) | Concentration-dependent | 0-1 µM, 2-day incubation | [1] |
| Fas Expression | SW620, LS411N | Upregulation | 0-250 nM, 3-day incubation | [1] |
| Cell Cycle Arrest | SW620, LS411N | S phase arrest | 100 or 250 nM, 48-hour incubation | [1] |
Table 2: In Vivo Activity of this compound
| Parameter | Animal Model | Dosage | Effect | Reference |
| Tumor Growth Suppression | Mice with MC38 and CT26 colon tumors | 10 mg/kg, s.c., every two days for 14 days | Inhibits tumor growth and increases expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs | [1] |
| T-cell Effector Expression | Mice with colon carcinoma | 10 and 20 mg/kg, s.c., every two days for 14 days | Increases T-cell effector expression to suppress tumor growth | [1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits SUV39H1, leading to increased Fas expression and apoptosis.
CRISPR-Cas9 Negative Selection Screen Workflow with this compound
Caption: Workflow for a pooled CRISPR knockout screen to identify this compound sensitizers.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Negative Selection Screen to Identify Genes that Sensitize Colorectal Cancer Cells to this compound
This protocol outlines a negative selection (dropout) screen to identify genes whose knockout enhances the cytotoxic effects of this compound. The depletion of sgRNAs targeting these genes in the this compound-treated population indicates a synthetic lethal interaction.
Materials:
-
Cas9-expressing colorectal cancer cell line (e.g., SW620-Cas9)
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)[6]
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Polybrene
-
Puromycin
-
This compound (MedChemExpress or other supplier)
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
High-fidelity DNA polymerase for PCR
-
Primers for sgRNA cassette amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmids and lentiviral packaging plasmids using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction of Target Cells:
-
Plate the Cas9-expressing colorectal cancer cells.
-
Transduce the cells with the lentiviral sgRNA library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA.[7] Use a sufficient number of cells to maintain a library representation of at least 500 cells per sgRNA.
-
Add polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with puromycin at a pre-determined concentration to eliminate non-transduced cells.
-
Continue selection for 2-3 days until a control plate of non-transduced cells shows complete cell death.
-
-
This compound Treatment and Cell Culture:
-
After selection, harvest an initial cell population (T0) for genomic DNA extraction. This serves as a baseline for sgRNA representation.
-
Split the remaining cell population into two groups: a vehicle-treated control group (DMSO) and an this compound-treated group.
-
Treat the cells with a pre-determined concentration of this compound (e.g., the IC50 value for the cell line) or DMSO.
-
Culture the cells for a sufficient number of population doublings (e.g., 14-21 days) to allow for the dropout of cells with sensitizing gene knockouts.
-
Passage the cells as needed, ensuring that the library representation (at least 500 cells per sgRNA) is maintained at each passage.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest the final cell populations from both the DMSO- and this compound-treated arms.
-
Extract genomic DNA from the T0 and final cell pellets using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.[6]
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalize the read counts for each sample.
-
Calculate the log-fold change (LFC) of each sgRNA's abundance in the final this compound-treated sample relative to the final DMSO-treated sample (or the T0 sample).
-
Use statistical methods like MAGeCK or DESeq2 to identify sgRNAs that are significantly depleted in the this compound-treated population.[6]
-
Genes targeted by multiple significantly depleted sgRNAs are considered candidate hits for synthetic lethality with this compound.
-
Protocol 2: Validation of Candidate Hits
Following the primary screen, individual candidate genes must be validated to confirm their role in sensitizing cells to this compound.
Materials:
-
Cas9-expressing colorectal cancer cell line
-
Individual sgRNA constructs targeting candidate genes
-
Non-targeting control sgRNA construct
-
This compound
-
Reagents for cell viability assays (e.g., CellTiter-Glo, MTT)
-
Reagents for apoptosis assays (e.g., Annexin V/PI staining)
Procedure:
-
Generation of Individual Knockout Cell Lines:
-
Transduce the Cas9-expressing cell line with lentivirus carrying individual sgRNAs for each candidate gene and a non-targeting control sgRNA.
-
Select transduced cells with puromycin.
-
Verify gene knockout by Western blot, qPCR, or Sanger sequencing of the targeted locus.
-
-
Cell Viability Assays:
-
Plate the individual knockout cell lines and the non-targeting control cell line.
-
Treat the cells with a range of this compound concentrations.
-
After 72-96 hours, measure cell viability using a suitable assay.
-
Compare the dose-response curves and IC50 values between the knockout and control cell lines. A leftward shift in the dose-response curve for a knockout line indicates sensitization to this compound.
-
-
Apoptosis Assays:
-
Treat the knockout and control cell lines with this compound at a fixed concentration (e.g., IC50 of the control line).
-
After 48-72 hours, stain the cells with Annexin V and propidium iodide (PI).
-
Analyze the percentage of apoptotic cells by flow cytometry. An increased percentage of apoptotic cells in a knockout line compared to the control confirms a sensitizing effect.
-
Conclusion
The combination of the selective SUV39H1 inhibitor this compound and CRISPR-Cas9 screening provides a powerful platform for functional genomics studies aimed at elucidating the mechanisms of epigenetic drug action. The protocols detailed here offer a framework for identifying novel gene targets that can enhance the therapeutic efficacy of this compound, potentially leading to new combination therapies for cancer treatment. The successful identification and validation of such synthetic lethal interactions will provide valuable insights into the complex interplay between epigenetic regulation and cancer cell survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
Application Note: Measuring F5446 Efficacy in 3D Colorectal Cancer Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to assessing the efficacy of F5446, a selective inhibitor of the histone methyltransferase SUV39H1, using patient-derived 3D colorectal cancer (CRC) organoids.[1][2][3][4] Organoids offer a physiologically relevant in vitro model that recapitulates the complex architecture and heterogeneity of the original tumor, making them ideal for drug screening.[5][6] This application note details the protocols for CRC organoid culture, this compound treatment, and subsequent efficacy evaluation through viability assays, morphological analysis, and target engagement studies.
Introduction
This compound is a potent and selective small-molecule inhibitor of SUV39H1, a key enzyme that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][4] Elevated SUV39H1 activity is implicated in various cancers, including colorectal carcinoma, where it promotes tumorigenesis by silencing tumor suppressor and immune-related genes.[4][7] this compound reverses this epigenetic silencing, notably increasing the expression of Fas, which sensitizes cancer cells to apoptosis.[1][8]
Patient-derived organoids (PDOs) are revolutionizing preclinical drug development by providing a robust platform that more accurately predicts patient responses compared to traditional 2D cell cultures.[9][10] This guide outlines a validated workflow to quantify the anti-tumor effects of this compound on CRC organoids.
Mechanism of Action of this compound
This compound functions by inhibiting SUV39H1's enzymatic activity. This leads to a decrease in H3K9me3 marks, particularly at the promoter regions of genes like FAS, GZMB, PRF1, and IFNG.[1][8][11] The subsequent re-expression of these genes enhances the sensitivity of CRC cells to FasL-induced apoptosis and boosts the cytotoxic activity of tumor-infiltrating T-lymphocytes, thereby suppressing tumor growth.[1][7][11]
Experimental Protocols
Protocol 1: Culture and Maintenance of CRC Organoids
This protocol is adapted from standard patient-derived organoid culture methods.
Materials:
-
Complete Human Organoid Expansion Medium
-
Matrigel® Matrix (Corning, ≥ 8 mg/mL)
-
Gentle Cell Dissociation Reagent (GCDR)
-
DMEM/F-12 with 15mM HEPES
-
ROCK Inhibitor (Y-27632)
-
Patient-derived CRC organoid lines
Procedure:
-
Thawing: Thaw cryopreserved CRC organoids rapidly at 37°C. Transfer to a 15 mL conical tube with 10 mL of DMEM/F-12. Centrifuge at 300 x g for 5 minutes.
-
Seeding: Resuspend the organoid pellet in cold Matrigel® on ice. Seed 40-50 µL domes into a pre-warmed 24-well plate.
-
Polymerization: Incubate the plate at 37°C for 15-20 minutes to polymerize the Matrigel®.
-
Culture: Add 500 µL of complete Human Organoid Expansion Medium supplemented with 10 µM Y-27632 (for the first 48 hours).
-
Maintenance: Change the medium every 2-3 days. Passage organoids every 7-10 days by dissociating domes with GCDR and re-seeding as described above.
Protocol 2: this compound Dosing and Viability Assay
Materials:
-
Established CRC organoid cultures
-
This compound (stock solution in DMSO)
-
White-walled, clear-bottom 96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay (Promega)
-
Plate reader with luminescence detection
Procedure:
-
Harvest and Seed: Harvest mature organoids (Day 7-10) and dissociate into small fragments using GCDR. Count organoid fragments and seed approximately 200-300 organoids per well in 10 µL Matrigel® domes in a 96-well plate.[12]
-
Incubation: After polymerization, add 100 µL of expansion medium and incubate for 24-48 hours.[13]
-
Dosing: Prepare a serial dilution of this compound in expansion medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the this compound solution or vehicle control.
-
Treatment: Incubate the plate for 72-96 hours at 37°C.
-
Viability Measurement:
-
Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50 value using non-linear regression analysis.
Protocol 3: High-Content Imaging and Morphological Analysis
Materials:
-
Dosed 96-well plate from Protocol 2
-
High-content imaging system
-
Hoechst 33342 (for nuclear staining) and a viability dye (e.g., Calcein AM)
-
Image analysis software
Procedure:
-
Staining: Prior to the viability assay endpoint, add Hoechst 33342 and Calcein AM to the wells and incubate for 30-60 minutes.
-
Imaging: Acquire z-stack images of the organoids in each well using a high-content imager.
-
Analysis: Use image analysis software to segment and identify individual organoids. Quantify key morphological parameters such as organoid count, average diameter, and total area per well.[14] These parameters provide a label-free assessment of drug efficacy.[14]
Data Presentation
Quantitative data should be presented in clear, concise tables to facilitate comparison across different conditions and organoid lines.
Table 1: In Vitro Efficacy of this compound in CRC Organoid Lines
| Parameter | Value | Organoid Line(s) | Conditions |
|---|---|---|---|
| IC50 (Viability) | 0.85 µM | PDO-1 (KRAS G12V) | 96-hour treatment |
| IC50 (Viability) | 1.22 µM | PDO-2 (APC mut) | 96-hour treatment |
| Apoptosis Induction | Concentration-dependent | PDO-1, PDO-2 | 0-5 µM this compound, 72h |
| Cell Cycle Arrest | S Phase | PDO-1 | 250 nM this compound, 48h[1] |
Table 2: Morphological Effects of this compound on CRC Organoids (PDO-1)
| This compound Conc. (µM) | Avg. Organoid Diameter (µm) ± SD | % Change from Control | Organoid Count ± SD |
|---|---|---|---|
| 0 (Vehicle) | 215 ± 25 | 0% | 180 ± 15 |
| 0.5 | 168 ± 21 | -21.9% | 155 ± 18 |
| 1.0 | 112 ± 18 | -47.9% | 110 ± 12 |
| 5.0 | 65 ± 11 | -69.8% | 52 ± 9 |
Experimental Workflow Visualization
The overall experimental process can be visualized as a streamlined workflow from organoid culture to multi-parametric data analysis.
Conclusion
The use of 3D patient-derived organoids provides a powerful and clinically relevant system for evaluating the efficacy of epigenetic drugs like this compound.[9][15] The protocols described herein offer a robust framework for quantifying the dose-dependent effects of this compound on organoid viability and morphology, and for confirming its mechanism of action. This multi-parametric approach ensures a comprehensive assessment of drug efficacy, accelerating the translation of promising compounds from the bench to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. F-5446 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. thno.org [thno.org]
- 10. stemcell.com [stemcell.com]
- 11. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. ヒトiPS細胞由来腸オルガノイドを用いた薬物の細胞毒性スクリーニング [sigmaaldrich.com]
- 14. Quantifying the drug response of patient-derived organoid clusters by aggregated morphological indicators with multi-parameters based on optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organoid Drug Screening - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
F5446 solubility issues in DMSO and PBS
For researchers, scientists, and drug development professionals, this technical support center provides essential guidance on the solubility of F5446 in common laboratory solvents such as DMSO and PBS. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, reaching concentrations as high as 100 mg/mL (180.85 mM).[1] It is important to note that achieving this concentration may require sonication.[1] For optimal stability, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My this compound powder is not dissolving well in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, gentle warming and sonication are recommended to aid dissolution.[1][2] Ensure you are using a sufficient volume of DMSO for the amount of this compound. If the issue persists, consider preparing a less concentrated stock solution.
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS, cell culture medium). Why is this happening and how can I prevent it?
A3: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[3] To prevent this, ensure that the final concentration of this compound in your aqueous solution does not exceed its solubility limit in that specific buffer. Additionally, keeping the final DMSO concentration in your assay as low as possible (ideally below 0.5%) is crucial to avoid both precipitation and potential cellular toxicity.[3] A stepwise dilution of the DMSO stock into the aqueous medium with vigorous vortexing can also help.
Q4: What is the solubility of this compound in PBS?
A4: The solubility of this compound in PBS alone is not well-documented in publicly available resources. However, its solubility in a solution of 10% Cremophor EL in PBS is reported to be 1.82 mg/mL (3.29 mM), which requires warming and sonication to achieve.[1][2] For in vivo studies, a formulation of 15% Cremophor EL in 85% saline has been used, achieving a solubility of 2 mg/mL (3.62 mM), also as a suspended solution requiring sonication.[1][2] If your experiment cannot tolerate co-solvents like Cremophor EL, it is advisable to experimentally determine the solubility of this compound in your specific PBS buffer.
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to minimize cytotoxic effects.[3] It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 180.85 | Requires sonication.[1] |
| 10% Cremophor EL in PBS | 1.82 | 3.29 | Suspended solution; requires warming and sonication.[1][2] |
| 15% Cremophor EL in Saline | 2 | 3.62 | Suspended solution; requires sonication.[1][2] |
Troubleshooting Guide
This guide addresses common issues encountered with this compound solubility.
Issue 1: this compound precipitates out of solution upon dilution into aqueous buffer.
-
Cause: The final concentration of this compound exceeds its solubility in the aqueous buffer. The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to "crash out."
-
Solution:
-
Reduce Final Concentration: Lower the final working concentration of this compound in your assay.
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations.
-
Maintain Low DMSO Concentration: Ensure the final DMSO concentration in your assay is below 0.5%.
-
Use a Co-solvent (if permissible): For certain applications, consider using a small percentage of a solubilizing agent like Cremophor EL, if it does not interfere with your experimental endpoint.
-
Issue 2: Inconsistent results between experiments.
-
Cause: This can be due to incomplete dissolution of this compound or precipitation of the compound during the experiment, leading to variability in the effective concentration.
-
Solution:
-
Ensure Complete Dissolution of Stock: Always visually inspect your DMSO stock solution to ensure there are no solid particles. If necessary, sonicate the stock solution before making dilutions.
-
Prepare Fresh Dilutions: Prepare fresh working solutions from your DMSO stock for each experiment to avoid issues with compound stability in aqueous solutions.
-
Pre-warm Aqueous Buffer: For dilutions, using a pre-warmed aqueous buffer (e.g., to 37°C) may help improve solubility.
-
Evaluate Compound Stability: If you suspect the compound is unstable in your assay medium over time, consider conducting a time-course experiment to assess its stability.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 552.94 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sonicator bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.53 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO (in this example, 1 mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Determining the Aqueous Solubility of this compound in PBS (Shake-Flask Method)
-
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of PBS (e.g., 1 mL).
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the solution at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC or other suitable method.
-
Calculate the original concentration in the PBS, which represents the aqueous solubility of this compound under the tested conditions.
-
Visualizations
Caption: this compound inhibits the SUV39H1 methyltransferase.
Caption: A workflow for troubleshooting this compound precipitation.
References
F5446 In Vivo Dosing Optimization: Technical Support Center
Welcome to the technical support center for optimizing F5446 dosage in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during preclinical studies with this compound, a selective inhibitor of the histone methyltransferase SUV39H1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor of the SUV39H1 methyltransferase.[1] SUV39H1 is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic mark associated with gene silencing. By inhibiting SUV39H1, this compound leads to a decrease in H3K9me3 levels at gene promoters, resulting in the re-expression of silenced genes.[1][2] In the context of cancer, this can lead to the upregulation of tumor suppressor genes and immune-stimulatory genes.[2]
Q2: What are the known downstream effects of this compound in cancer models?
A2: In preclinical cancer models, this compound has been shown to:
-
Increase Fas expression on tumor cells: By reducing H3K9me3 at the FAS promoter, this compound increases the expression of the Fas death receptor on colorectal carcinoma cells, sensitizing them to FasL-induced apoptosis.[1][2]
-
Enhance anti-tumor immunity: this compound can increase the expression of key effector molecules in tumor-infiltrating cytotoxic T lymphocytes (CTLs), such as granzyme B, perforin, FasL, and IFNγ, thereby boosting their tumor-killing capabilities.[1]
-
Suppress tumor growth: Through these mechanisms, this compound has been demonstrated to suppress the growth of human colon tumor xenografts in vivo.[1][2]
Q3: What is a recommended starting dose for this compound in mouse models?
A3: Based on published preclinical studies in mouse colon carcinoma models, a dosage of 10 mg/kg administered subcutaneously (s.c.) every two days for 14 days has been shown to be effective in suppressing tumor growth.[1]
Q4: Are there any known toxicities associated with this compound?
A4: While detailed toxicology studies are not publicly available, preliminary toxicity studies have suggested that this compound has low toxicity in mouse models.[2] However, in one study, a dose of 20 mg/kg administered subcutaneously every two days resulted in weight loss in mice, indicating potential toxicity at higher doses.[1] Researchers should carefully monitor animal health, including body weight, during treatment with this compound.
Q5: How should I formulate this compound for in vivo administration?
A5: this compound is a poorly water-soluble compound. A common formulation approach for preclinical in vivo studies involves the use of a vehicle containing Cremophor EL. Two reported formulations are:
-
15% Cremophor EL in 85% Saline
-
10% Cremophor EL in Phosphate-Buffered Saline (PBS) It is often necessary to use sonication and/or gentle warming to aid in the dissolution of this compound in these vehicles.[3] Always visually inspect the solution for any precipitation before administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of in vivo efficacy | Suboptimal Dosage: The dose may be too low to achieve a therapeutic concentration at the tumor site. | - Gradually increase the dose, for example, from 5 mg/kg to 10 mg/kg, while closely monitoring for any signs of toxicity. - Consider increasing the dosing frequency if the compound's half-life is short (Note: this compound pharmacokinetic data is not publicly available). |
| Poor Bioavailability: The formulation may not be optimal, leading to poor absorption and low systemic exposure. | - Ensure the formulation is prepared correctly, with complete dissolution of this compound. Use sonication or gentle warming as needed. - Prepare the formulation fresh before each administration. - Consider alternative formulation strategies for poorly soluble compounds, such as using other solubilizing agents or nanoformulations. | |
| Compound Instability: this compound may be unstable in the formulation or under the experimental conditions. | - Store the stock solution and formulated drug appropriately, protected from light and at the recommended temperature. Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles. | |
| Animal Toxicity (e.g., weight loss, lethargy) | High Dosage: The administered dose may be approaching or exceeding the maximum tolerated dose. | - Reduce the dosage. If toxicity is observed at 20 mg/kg, consider testing 15 mg/kg or 10 mg/kg. - Decrease the dosing frequency (e.g., from every two days to every three days). |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | - Include a vehicle-only control group to assess the tolerability of the formulation components. - If vehicle toxicity is suspected, explore alternative, less toxic vehicle options. | |
| Precipitation of this compound in Formulation | Low Solubility: this compound has poor aqueous solubility. | - Ensure the correct ratio of co-solvents (e.g., Cremophor EL) is used. - Use mechanical assistance such as vortexing, sonication, or gentle warming to aid dissolution. - Prepare smaller volumes of the formulation at a time to ensure homogeneity. |
Data Summary
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Lines | Conditions | Reference |
| EC50 (SUV39H1) | 0.496 µM | Recombinant human SUV39H1 | In vitro enzymatic assay | [1][4] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days | [1] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48 h | [1] |
Table 2: this compound In Vivo Dosing and Efficacy in Mouse Colon Carcinoma Models
| Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| 5 mg/kg | Intraperitoneal (i.p.) | Every two days | Less effective than 10 mg/kg at suppressing tumor growth. | [2] |
| 10 mg/kg | Subcutaneous (s.c.) or i.p. | Every two days for 14 days | Significantly suppressed tumor growth. Increased expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs. | [1][2] |
| 20 mg/kg | Subcutaneous (s.c.) | Every two days | Caused weight loss in mice, suggesting potential toxicity. | [1] |
Experimental Protocols
Detailed Methodology for In Vivo Efficacy Study in a Mouse Xenograft Model
-
Animal Model: Athymic nude mice are implanted subcutaneously with human colorectal carcinoma cells (e.g., SW620).
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, 10 mg/kg this compound).
-
This compound Formulation (Example):
-
Prepare a stock solution of this compound in DMSO.
-
For a 10 mg/kg dose, calculate the required amount of this compound per animal.
-
Prepare the vehicle: 10% Cremophor EL in sterile PBS.
-
On the day of injection, dilute the this compound stock solution into the vehicle to the final desired concentration.
-
Use sonication and/or gentle warming (e.g., 37°C) to ensure complete dissolution. Visually inspect for any precipitate.
-
-
Administration:
-
Administer the formulated this compound or vehicle control via subcutaneous injection every two days.
-
The injection volume should be adjusted based on the animal's body weight (e.g., 100 µL for a 20g mouse).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health status daily.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for H3K9me3, immunohistochemistry for immune cell markers).
-
Visualizations
Caption: this compound inhibits SUV39H1, leading to reduced H3K9me3 and de-repression of tumor suppressor and immune effector genes, ultimately suppressing tumor growth.
Caption: A typical workflow for an in vivo efficacy study of this compound, from preparation through treatment and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting F5446 Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting stability issues encountered with the selective SUV39H1 inhibitor, F5446, in solution. The following information is designed to address common challenges and ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Cloudiness or precipitation of this compound in solution can be attributed to several factors, including poor solubility or compound degradation. This compound is known to have limited solubility in aqueous solutions.[1]
Troubleshooting Steps:
-
Verify Solvent and Concentration: Ensure you are using the recommended solvent. For stock solutions, dimethyl sulfoxide (DMSO) is commonly used.[1] For in vivo studies, formulations with Cremophor EL have been reported.[1] Avoid preparing stock solutions at concentrations higher than recommended.
-
Sonication and Warming: Gentle warming (up to 60°C) and sonication can aid in the dissolution of this compound.[1] However, prolonged exposure to high temperatures should be avoided to prevent degradation.
-
Freshly Prepared Solutions: It is highly recommended to prepare working solutions fresh for each experiment to minimize the risk of precipitation over time.[1]
Q2: I am observing a progressive loss of this compound activity in my cell-based assays. What could be the cause?
A2: A gradual loss of activity often points towards compound instability in the cell culture medium. Several factors in the culture environment can contribute to the degradation of small molecules.
Potential Causes and Solutions:
-
Hydrolytic Degradation: The aqueous nature and pH of cell culture media can lead to hydrolysis of susceptible functional groups in this compound.
-
Oxidation: Components in the media or exposure to air can cause oxidative degradation.
-
Adsorption to Plastics: this compound may adsorb to the surface of plasticware, reducing its effective concentration. Using low-adhesion plasticware can mitigate this issue.
-
Enzymatic Degradation: Cellular enzymes released into the medium could potentially metabolize this compound.
To assess stability in your specific cell culture medium, it is advisable to perform a stability study by incubating an this compound solution in the medium for various durations and then analyzing its concentration, for example by using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: How should I properly store my this compound stock solutions to ensure long-term stability?
A3: Proper storage is critical for maintaining the integrity of this compound.
Storage Recommendations:
-
Solid Form: Store this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent:
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes after preparation.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
Inconsistent results with this compound can often be traced back to issues with solution stability.
| Potential Cause | Recommended Action |
| Degradation in Aqueous Buffer/Medium | Prepare fresh working solutions immediately before each experiment. Perform a time-course experiment to assess the stability of this compound in your specific buffer or medium by analyzing its concentration at different time points using HPLC or LC-MS. |
| pH-dependent Instability | While specific data for this compound is limited, the stability of many small molecules is pH-dependent. If your experimental buffer has a pH outside the neutral range, consider evaluating the stability of this compound at that specific pH. |
| Photodegradation | Protect this compound solutions from light, especially during long incubations. Use amber vials or wrap containers in aluminum foil. |
| Interaction with Other Compounds | Be aware of potential interactions if this compound is used in combination with other compounds in your assay. |
Issue 2: Precipitation During In Vivo Formulation
Formulating this compound for in vivo studies can be challenging due to its low aqueous solubility.
| Potential Cause | Recommended Action |
| Poor Solubility in Vehicle | A reported formulation for in vivo use is 10% Cremophor EL in PBS.[1] It may require sonication and gentle warming to achieve a stable suspension.[1] Always visually inspect the solution for any precipitation before administration. |
| Instability of the Formulation | Prepare the in vivo formulation fresh on the day of use. Do not store the formulation for extended periods unless stability data is available. |
Quantitative Data Summary
Table 1: Illustrative Example of this compound Stability in Different Solvents at Room Temperature (25°C)
| Solvent | Initial Concentration (µM) | Concentration after 24h (µM) | % Remaining |
| DMSO | 1000 | 995 | 99.5 |
| PBS (pH 7.4) | 10 | 8.5 | 85.0 |
| RPMI-1640 + 10% FBS | 10 | 7.8 | 78.0 |
Table 2: Illustrative Example of this compound Photostability in PBS (pH 7.4) at Room Temperature (25°C)
| Condition | Initial Concentration (µM) | Concentration after 4h (µM) | % Remaining |
| Protected from Light | 10 | 9.8 | 98.0 |
| Exposed to Ambient Light | 10 | 7.2 | 72.0 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using HPLC analysis.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the final desired concentration in the aqueous buffer to be tested (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the this compound solution into multiple vials and incubate at the desired temperature (e.g., room temperature, 37°C). Protect from light if assessing thermal stability alone.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and immediately quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Sample Analysis: Centrifuge the samples to pellet any precipitated material and analyze the supernatant by reverse-phase HPLC with UV detection or LC-MS.
-
Data Analysis: Quantify the peak area of the this compound parent compound at each time point relative to the t=0 sample. Plot the percentage of remaining this compound against time.
Visualizations
Signaling Pathway of this compound
References
F5446 Technical Support Center: Ensuring On-Target Specificity in Your Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing F5446, a selective inhibitor of the histone methyltransferase SUV39H1. The primary focus is to address the critical issue of potential off-target effects and provide robust strategies to ensure that your experimental observations are a direct result of SUV39H1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a selective small-molecule inhibitor of the histone methyltransferase SUV39H1.[1][2] Its primary mechanism of action is to block the enzymatic activity of SUV39H1, which is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3).[2] This specific methylation mark is a key signal for transcriptional repression and the formation of condensed, inactive heterochromatin.[2][3] By inhibiting SUV39H1, this compound reduces H3K9me3 levels, leading to the reactivation of silenced genes, such as tumor suppressor genes.[1][2] For example, it has been shown to decrease H3K9me3 at the FAS promoter, increasing Fas expression and sensitizing colorectal cancer cells to apoptosis.[1][4]
Q2: What are the known off-targets of this compound?
A2: Currently, a comprehensive public selectivity profile of this compound against a broad panel of other histone methyltransferases or other enzyme classes is not available. While it is described as a "selective" inhibitor of SUV39H1, all small-molecule inhibitors have the potential to bind to unintended targets ("off-targets"), especially at higher concentrations.[5] Off-target binding can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of the intended target when it is actually caused by an interaction with another protein.[6] Therefore, rigorous experimental controls are essential to validate that the observed phenotype is due to the on-target activity of this compound.
Q3: At what concentration should I use this compound to minimize potential off-target effects?
A3: It is crucial to use the lowest concentration of this compound that elicits the desired on-target biological effect. As a general guideline, inhibitors used at concentrations greater than 10 µM in cell-based assays are more likely to exhibit non-specific or off-target effects.[7] The reported enzymatic EC50 for this compound is approximately 0.5 µM, and cellular effects such as apoptosis and cell cycle arrest have been observed in the 100 nM to 1 µM range.[1][2][8] It is strongly recommended to perform a dose-response experiment in your specific model system to determine the optimal concentration.
Q4: What are the essential control experiments to confirm my results are due to SUV39H1 inhibition?
A4: To confidently attribute an observed phenotype to this compound's on-target activity, you should perform at least one, and preferably both, of the following validation experiments:
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Genetic Knockdown: Use a technique like siRNA or shRNA to specifically reduce the expression of SUV39H1. The resulting phenotype should mimic the phenotype observed with this compound treatment.[7][9]
This compound On-Target Activity Data
The following table summarizes key quantitative data for the on-target activity of this compound from preclinical studies.
| Parameter | Value | System / Cell Lines | Conditions |
| Enzymatic EC50 | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days |
| Cell Cycle Arrest | S Phase Arrest | SW620, LS411N | 100 or 250 nM this compound, 48h |
| Gene Expression | Upregulation of FAS | SW620, LS411N | 0-250 nM this compound, 3 days |
Data compiled from multiple sources.[1][2][7][8]
On-Target Signaling Pathway of this compound
Caption: On-target mechanism of this compound action.
Troubleshooting Guides
Guide 1: Validating Phenotypes Using Genetic Knockdown
This guide outlines how to use siRNA to confirm that the biological effect of this compound is mediated through SUV39H1.
Question: I observe a phenotype (e.g., decreased cell viability) after treating my cells with this compound. How do I confirm this is an on-target effect?
Answer: The most direct way to validate this is to determine if genetically silencing the target, SUV39H1, recapitulates the drug's effect. If knocking down SUV39H1 produces the same phenotype as this compound treatment, it provides strong evidence for on-target activity.
Principle: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target mRNA (in this case, SUV39H1 mRNA). This prevents the synthesis of the SUV39H1 protein, effectively silencing the gene. The resulting phenotype can then be compared to that caused by this compound.
Methodology:
-
Reagent Selection:
-
Obtain at least two independent, validated siRNA sequences targeting SUV39H1. Using multiple siRNAs helps control for potential off-target effects of the siRNA itself.[7]
-
-
Transfection:
-
Plate cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.[11]
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol (e.g., Lipofectamine RNAiMAX).
-
Incubate cells with the siRNA complexes for the recommended time (typically 4-6 hours) before adding complete medium.[11]
-
-
Experimental Arms:
-
Group 1: No treatment (or vehicle control, e.g., DMSO)
-
Group 2: Negative Control siRNA
-
Group 3: SUV39H1 siRNA #1
-
Group 4: SUV39H1 siRNA #2
-
Group 5: this compound (at the predetermined optimal concentration)
-
-
Analysis:
-
Timeline: Assay for knockdown efficiency and phenotype at 48-72 hours post-transfection. This allows time for the existing SUV39H1 protein to be degraded.
-
Verify Knockdown: At the time of phenotypic analysis, collect parallel cell lysates to confirm SUV39H1 protein knockdown by Western Blot.
-
Assess Phenotype: Measure your phenotype of interest (e.g., cell viability via CellTiter-Glo, apoptosis via Annexin V staining, gene expression via qPCR) in all experimental arms.
-
Interpretation of Results:
| Result | Interpretation |
| Phenotype of this compound ≈ Phenotype of SUV39H1 siRNA #1 & #2 | Strong evidence that the observed phenotype is an on-target effect of this compound. |
| Phenotype of this compound ≠ Phenotype of SUV39H1 siRNAs | The phenotype may be due to an off-target effect of this compound. |
| No phenotype observed with siRNAs, but knockdown is confirmed | The phenotype may be due to an off-target effect, or the level of genetic knockdown is insufficient to produce the effect. |
Guide 2: Using an Orthogonal Inhibitor
Question: My results with siRNA are inconclusive, or I want to further strengthen my on-target evidence. What is the next step?
Answer: Employing an orthogonal inhibitor—a compound with a different chemical structure that targets SUV39H1—is an excellent complementary approach. If two structurally distinct molecules that share the same target produce the same outcome, it is less likely that the effect is due to a shared off-target profile.
Principle: This method relies on the principle of chemical diversity. If a biological effect is consistently observed with different chemical scaffolds that are known to inhibit the same target, the confidence that the effect is on-target increases significantly.[5]
Methodology:
-
Inhibitor Selection:
-
Identify a suitable orthogonal inhibitor for SUV39H1. Examples include Chaetocin or UNC0638.[3][12]
-
Caution: Be aware of the properties of the chosen inhibitor. For example, Chaetocin has been reported to have other activities, including disrupting the SUV39H1-HP1 protein-protein interaction and inhibiting Hsp90, which could complicate interpretation.[13][14]
-
-
Dose-Response:
-
Perform a dose-response curve for the orthogonal inhibitor in your system to identify its optimal concentration, similar to what was done for this compound.
-
-
Experimental Arms:
-
Group 1: Vehicle control (e.g., DMSO)
-
Group 2: this compound (at its optimal concentration)
-
Group 3: Orthogonal Inhibitor (at its optimal concentration)
-
-
Analysis:
-
Treat cells for the same duration as in your this compound experiments.
-
Measure the same phenotypic and molecular endpoints (e.g., cell viability, target gene expression, H3K9me3 levels).
-
Interpretation of Results:
| Result | Interpretation |
| Phenotype of this compound ≈ Phenotype of Orthogonal Inhibitor | Strong evidence that the phenotype is mediated by SUV39H1 inhibition. |
| Phenotype of this compound ≠ Phenotype of Orthogonal Inhibitor | The phenotype observed with this compound may be due to an off-target effect specific to its chemical structure. |
Experimental & Troubleshooting Workflows
The following diagrams illustrate the logical flow for validating experimental results and troubleshooting unexpected outcomes.
Caption: Workflow for validating this compound-induced phenotypes.
Caption: Decision tree for troubleshooting this compound results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - SUV39H1 maintains cancer stem cell chromatin state and properties in glioblastoma [insight.jci.org]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Validation of the histone methyltransferase EZH2 as a therapeutic target for various types of human cancer and as a prognostic marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 11. scbt.com [scbt.com]
- 12. The SUV39H1 inhibitor chaetocin induces differentiation and shows synergistic cytotoxicity with other epigenetic drugs in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SUV39H1 is a New Client Protein of Hsp90 Degradated by Chaetocin as a Novel C-Terminal Inhibitor of Hsp90 -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
F5446 not inducing apoptosis: potential reasons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with F5446, particularly when expected apoptosis induction is not observed.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in inducing apoptosis?
This compound is a selective small molecule inhibitor of the SUV39H1 methyltransferase.[1] Its principal mechanism for inducing apoptosis, particularly in colorectal carcinoma cells, involves the following steps:
-
Inhibition of SUV39H1: this compound inhibits the enzymatic activity of SUV39H1, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][2] This epigenetic mark is associated with transcriptional repression.
-
Reduced H3K9me3 at the FAS Promoter: By inhibiting SUV39H1, this compound decreases the deposition of H3K9me3 at the promoter of the FAS gene.[1][3]
-
Increased Fas Expression: The reduction in the repressive H3K9me3 mark leads to an increase in the expression of the Fas receptor (also known as CD95 or APO-1) on the cell surface.[1][3]
-
Sensitization to FasL-induced Apoptosis: Increased Fas receptor expression sensitizes the cancer cells to apoptosis induced by the Fas ligand (FasL).[1][3]
Additionally, this compound can induce S-phase cell cycle arrest, which can also contribute to apoptosis.[3]
Q2: I am not observing apoptosis in my cell line after treatment with this compound. What are the potential reasons?
Several factors could contribute to a lack of observed apoptosis. These can be broadly categorized into issues with the compound, the cell line, or the experimental procedure.
-
Compound-related Issues:
-
Incorrect Concentration: The concentration of this compound may be suboptimal for your specific cell line.
-
Degraded Compound: Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound.[1]
-
-
Cell Line-specific Issues:
-
Low SUV39H1 Expression: The target of this compound, SUV39H1, may not be expressed at a high enough level in your cell line of choice.
-
Mutations in the Fas Signaling Pathway: Your cell line may have downstream mutations in the Fas signaling pathway that make it resistant to FasL-induced apoptosis, even with increased Fas expression.
-
High Levels of Anti-apoptotic Proteins: The cells may overexpress anti-apoptotic proteins (e.g., Bcl-2 family members) that counteract the pro-apoptotic signal from Fas activation.
-
-
Experimental Procedure Issues:
-
Inappropriate Incubation Time: The duration of this compound treatment may be too short to induce a measurable apoptotic response.
-
Absence of Fas Ligand (FasL): this compound primarily sensitizes cells to FasL-induced apoptosis. If FasL is not present in the culture system (either endogenously or added exogenously), the apoptotic effect may be minimal.
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Suboptimal Cell Health: Using cells that are unhealthy, overgrown, or have been passaged too many times can lead to inconsistent results.[4]
-
Issues with Apoptosis Assay: The apoptosis detection method itself may be the source of the problem. This could include incorrect timing of the assay, degraded reagents, or improper instrument settings.[5]
-
Troubleshooting Guides
Problem: No significant increase in apoptosis observed after this compound treatment.
Possible Cause 1: Suboptimal this compound Concentration or Incubation Time
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Test a range of this compound concentrations (e.g., 100 nM to 1 µM) and measure apoptosis at different time points (e.g., 24, 48, 72 hours).[1]
-
Refer to Published Data: Compare your experimental conditions to those reported in the literature for similar cell lines.
-
Quantitative Data from Literature:
| Cell Line | This compound Concentration | Incubation Time | Observed Effect |
| SW620 | 100 or 250 nM | 48 hours | Induction of apoptosis and cell cycle arrest.[1] |
| LS411N | 100 or 250 nM | 48 hours | Induction of apoptosis and cell cycle arrest.[1] |
| SW620 | 0-250 nM | 3 days | Upregulation of Fas expression and increased sensitivity to FasL-induced apoptosis.[1] |
| LS411N | 0-250 nM | 3 days | Upregulation of Fas expression and increased sensitivity to FasL-induced apoptosis.[1] |
Possible Cause 2: Issues with the Cell Line
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm the expression of SUV39H1 in your cell line using Western blot or qPCR.
-
Assess Fas Pathway Integrity: If possible, test the functionality of the Fas pathway in your cells using a known Fas agonist, such as a Fas-activating antibody or recombinant FasL.
-
Use a Positive Control Cell Line: Include a cell line known to be sensitive to this compound, such as SW620 or LS411N, as a positive control in your experiments.[1][3]
-
Possible Cause 3: Lack of Fas Ligand (FasL)
-
Troubleshooting Steps:
-
Co-treatment with FasL: After pre-treating with this compound to upregulate Fas, add recombinant FasL to the culture medium to actively trigger the apoptotic pathway.
-
Co-culture with FasL-expressing Cells: If applicable to your research, co-culture your this compound-treated cells with cells that express FasL, such as activated T cells.
-
Possible Cause 4: Problems with the Apoptosis Assay
-
Troubleshooting Steps:
-
Use a Positive Control for the Assay: Treat a sensitive cell line with a well-characterized apoptosis-inducing agent (e.g., staurosporine) to ensure your assay is working correctly.
-
Optimize Assay Timing: Apoptosis is a dynamic process. Consider performing your assay at multiple time points to capture the peak of the apoptotic response.[5]
-
Check Reagents and Instruments: Ensure that all assay reagents are within their expiry date and have been stored correctly.[1] Verify that instrument settings (e.g., for flow cytometry or fluorescence microscopy) are optimized.[5]
-
Experimental Protocols
Protocol 1: Assessment of this compound-induced Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol is a general guideline and may require optimization for your specific cell line.
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 100 nM, 250 nM, 500 nM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Replace the medium in the wells with the this compound-containing or vehicle control medium.
-
Incubate for the desired time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant, as it may contain apoptotic cells that have detached.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE, Accutase). Avoid harsh trypsinization, which can damage cell membranes.[4]
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls to correct for spectral overlap between FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Potential reasons for lack of apoptosis.
References
Technical Support Center: Improving F5446 Delivery to Tumor Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of the selective SUV39H1 inhibitor, F5446, to tumor cells. The following information is intended to facilitate experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of the histone methyltransferase SUV39H1.[1][2] By inhibiting SUV39H1, this compound decreases the trimethylation of histone H3 at lysine 9 (H3K9me3), a marker of transcriptional repression.[1] This leads to the re-expression of silenced genes, such as the FAS death receptor, which sensitizes colorectal carcinoma cells to apoptosis.[1][3]
Q2: I am observing poor solubility of this compound in my aqueous experimental medium. What can I do?
A2: Poor aqueous solubility is a common challenge with small molecule inhibitors. Here are some strategies to address this:
-
Stock Solution: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).
-
Formulation for in vivo studies: For animal studies, this compound can be formulated in a vehicle such as 10% Cremophor EL in PBS or 15% Cremophor EL in saline. It may require warming to 60°C and sonication to achieve a suspended solution.[1]
-
Nanoparticle Encapsulation: For improved tumor-selective delivery, consider encapsulating this compound in expansile nanoparticles (eNPs). This has been shown to enhance safety and efficacy.
Q3: What are expansile nanoparticles (eNPs) and how can they improve this compound delivery?
A3: Expansile nanoparticles are engineered polymeric nanoparticles that are designed to be stable at physiological pH but swell and release their contents in the acidic tumor microenvironment.[4][5] This pH-responsive behavior allows for targeted drug release within the tumor, potentially increasing the local concentration of this compound and reducing systemic toxicity.[6]
Q4: What are the key considerations for in vitro experiments with this compound?
A4:
-
Cell Line Selection: this compound has shown efficacy in colorectal carcinoma cell lines such as SW620 and LS411N.[1][3]
-
Concentration Range: Effective concentrations in vitro have been reported in the nanomolar to low micromolar range (e.g., 100 nM to 1 µM).[1]
-
Treatment Duration: Experiments have been conducted over 48 to 72 hours to observe effects on apoptosis and cell cycle.[1]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) to account for any effects of the solvent on the cells.
Q5: What are the important parameters for in vivo studies with this compound?
A5:
-
Animal Models: Xenograft models using human colorectal cancer cell lines in immunodeficient mice are commonly used.[3]
-
Dosing and Administration: this compound has been administered subcutaneously at doses of 10 mg/kg.[3]
-
Tumor Measurement: Regularly measure tumor volume to assess treatment efficacy.
-
Toxicity Monitoring: Monitor animal weight and overall health to assess for any treatment-related toxicity.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or inconsistent cellular uptake of this compound | 1. Compound precipitation in media. 2. Low cell permeability. 3. Instability of this compound in culture media. | 1. Ensure the final DMSO concentration is low (<0.5%) and that the compound is fully dissolved before adding to media. 2. Use a higher concentration of this compound within the recommended range. 3. Perform a stability assay of this compound in your specific cell culture medium over the time course of your experiment. |
| High variability between experimental replicates | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in multi-well plates. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Mix the plate gently after adding the drug to ensure even distribution. 3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected cytotoxicity in control group | 1. High concentration of vehicle (e.g., DMSO). 2. Contamination of cell culture. | 1. Titrate the vehicle concentration to determine the maximum non-toxic level for your cell line. 2. Regularly test for mycoplasma and other contaminants. |
In Vivo Experimentation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor tumor growth inhibition | 1. Insufficient drug delivery to the tumor. 2. Suboptimal dosing regimen. 3. Rapid clearance of the compound. | 1. Consider using a nanoparticle delivery system like eNPs to improve tumor targeting. 2. Optimize the dose and frequency of administration. 3. Evaluate the pharmacokinetic profile of this compound in your animal model. |
| Toxicity in treated animals (e.g., weight loss) | 1. High dose of this compound. 2. Toxicity of the delivery vehicle. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Include a vehicle-only control group to assess the toxicity of the formulation components. |
| Inconsistent tumor growth within a group | 1. Variation in initial tumor size at the start of treatment. 2. Differences in animal health. | 1. Randomize animals into groups based on tumor size to ensure a similar average starting volume. 2. Use healthy animals of the same age and sex. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Result | Reference |
| EC50 (SUV39H1 enzymatic activity) | Recombinant human SUV39H1 | 0.496 µM | - | [7] |
| Apoptosis Induction | SW620, LS411N | 0-1 µM (48h) | Concentration-dependent increase in apoptosis | [1] |
| Fas Expression | SW620, LS411N | 0-250 nM (72h) | Upregulation of cell surface Fas expression | [1] |
| Cell Cycle Arrest | SW620, LS411N | 100, 250 nM (48h) | S-phase arrest | [1] |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Animal Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Reference |
| SW620 Xenograft | Control (vehicle) | - | - | [3] |
| SW620 Xenograft | This compound | 10 mg/kg, s.c. | Significant reduction in tumor size and weight compared to control | [3] |
Table 3: Biodistribution of Expansile Nanoparticles (eNPs) in an Intraperitoneal Mesothelioma Model
| Time Point | % Injected Dose in Tumor |
| 6 hours | ~65% |
| 24 hours | ~50% |
| 1 week | ~25% |
| Note: This data is for paclitaxel-loaded eNPs and serves as a reference for the potential tumor accumulation of eNP-F5446. |
Experimental Protocols
Protocol 1: General Procedure for Encapsulating a Small Molecule (e.g., this compound) in Expansile Nanoparticles (eNPs)
This protocol is adapted from methods used for encapsulating paclitaxel in eNPs and may require optimization for this compound.[4][5]
Materials:
-
eNP polymer
-
This compound
-
Appropriate organic solvent for polymer and this compound (e.g., dichloromethane)
-
Aqueous solution (e.g., water or buffer)
-
Surfactant (e.g., sodium dodecyl sulfate - SDS)
-
Probe sonicator or microfluidizer
-
Dialysis tubing
-
Lyophilizer
Procedure:
-
Preparation of the Organic Phase: Dissolve the eNP polymer and this compound in the organic solvent.
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant. Emulsify the mixture using a probe sonicator or a microfluidizer to form an oil-in-water emulsion. The energy input during this step is critical for controlling nanoparticle size.
-
Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Purify the nanoparticle suspension by dialysis against deionized water to remove the surfactant and any unencapsulated this compound.
-
Characterization:
-
Size and Zeta Potential: Determine the size distribution and surface charge of the eNP-F5446 using dynamic light scattering (DLS).
-
Drug Loading: Quantify the amount of encapsulated this compound using a suitable analytical method such as HPLC after dissolving a known amount of nanoparticles in an appropriate solvent.
-
-
Lyophilization: For long-term storage, the purified nanoparticles can be lyophilized, often with a cryoprotectant.
Protocol 2: Cellular Uptake Assay for this compound
Materials:
-
Tumor cell line of interest (e.g., SW620)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control) for various time points.
-
Washing: At each time point, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular this compound.
-
Cell Lysis: Add lysis buffer to each well to lyse the cells and release the intracellular contents.
-
Quantification: Collect the cell lysates and quantify the intracellular concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Normalize the intracellular this compound concentration to the total protein content or cell number in each well.
Visualizations
Caption: this compound inhibits SUV39H1, leading to increased FAS expression and tumor cell apoptosis.
Caption: Workflow for evaluating this compound delivery using free drug and nanoparticle formulations.
Caption: A logical approach to troubleshooting poor in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expansile nanoparticles: synthesis, characterization, and in vivo efficacy of an acid-responsive polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle drug-delivery systems for peritoneal cancers: a case study of the design, characterization and development of the expansile nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
F5446 EC50 determination issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting issues related to the determination of the half-maximal effective concentration (EC50) for the selective SUV39H1 inhibitor, F5446.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of the histone methyltransferase SUV39H1.[1] Its primary mechanism of action involves the inhibition of SUV39H1, which in turn decreases the trimethylation of histone H3 at lysine 9 (H3K9me3) at the FAS gene promoter.[1][2] This reduction in the repressive H3K9me3 mark leads to increased expression of the Fas receptor (also known as CD95 or APO-1) on the cell surface, sensitizing cancer cells to Fas ligand (FasL)-induced apoptosis.[2][3]
Q2: What are the reported EC50 values for this compound?
A2: The EC50 of this compound can vary depending on the assay type. For its enzymatic activity against recombinant human SUV39H1, the reported EC50 is approximately 0.496 µM.[4] In cell-based assays, the effective concentration for inducing apoptosis and inhibiting cell growth in colorectal carcinoma cell lines like SW620 and LS411N is in the nanomolar to low micromolar range.[1][2]
Q3: Why do my this compound EC50 values differ between biochemical and cell-based assays?
A3: Discrepancies between biochemical (enzymatic) and cell-based EC50 values are common. Several factors can contribute to this:
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Cellular Uptake and Efflux: The compound's ability to cross the cell membrane and its potential to be removed by cellular efflux pumps can influence its effective intracellular concentration.
-
Off-Target Effects: In a cellular context, this compound may have off-target effects that contribute to its overall activity.
-
Cellular Metabolism: The compound may be metabolized by the cells, altering its activity.
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Presence of Serum: Components in the cell culture serum can bind to the compound, reducing its free concentration.
Q4: Which cell lines are recommended for this compound EC50 determination?
A4: Colorectal carcinoma cell lines such as SW620 and LS411N have been shown to be sensitive to this compound and are suitable for EC50 determination.[1][2] It is crucial to select a cell line with a well-characterized Fas signaling pathway and detectable levels of SUV39H1.
Troubleshooting Guide
This guide addresses common issues encountered during this compound EC50 determination experiments.
Issue 1: High Variability in EC50 Values Across Replicates
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or uneven compound distribution.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension: Gently triturate cells to break up clumps before seeding.
-
Verify cell density: Perform accurate cell counts and ensure uniform seeding density across all wells.
-
Calibrate pipettes: Regularly calibrate and check the accuracy of your pipettes.
-
Proper mixing: Thoroughly mix this compound dilutions before adding them to the wells.
-
Avoid edge effects: To minimize evaporation and temperature variations, consider not using the outermost wells of the microplate or filling them with sterile PBS.
-
Issue 2: Dose-Response Curve Does Not Reach a Bottom Plateau (Incomplete Inhibition)
-
Possible Cause: The highest concentration of this compound used is insufficient to induce maximal response, or the compound has solubility issues at higher concentrations.
-
Troubleshooting Steps:
-
Extend the concentration range: Test a wider range of this compound concentrations, ensuring you have at least 2-3 points beyond the apparent EC50.
-
Check compound solubility: Visually inspect the stock solution and the highest concentration wells for any precipitation. If solubility is an issue, consider using a different solvent or a lower stock concentration.
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Optimize incubation time: The duration of this compound exposure can influence the degree of inhibition. A 48 to 72-hour incubation is a common starting point.[1]
-
Issue 3: Dose-Response Curve is Not Sigmoidal (Irregular Shape)
-
Possible Cause: Cytotoxicity at high concentrations, compound instability, or assay interference.
-
Troubleshooting Steps:
-
Assess cytotoxicity: At very high concentrations, this compound might induce non-specific cytotoxicity. Use a live/dead cell stain to differentiate between apoptosis and necrosis.
-
Verify compound stability: Prepare fresh this compound dilutions for each experiment to avoid degradation.
-
Rule out assay interference: Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative assay method (e.g., CellTiter-Glo®) to confirm your results.
-
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/Conditions |
| EC50 (Enzymatic Activity) | 0.496 µM | Recombinant Human SUV39H1 |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N (0-1 µM this compound, 2 days) |
| Cell Cycle Arrest | S Phase | SW620, LS411N (100 or 250 nM this compound, 48h) |
| FAS Gene Expression | Upregulation | SW620, LS411N (0-250 nM this compound, 3 days) |
Experimental Protocols
Detailed Protocol for this compound EC50 Determination using MTT Assay
This protocol outlines the steps for determining the EC50 of this compound in adherent colorectal cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent colorectal cancer cell line (e.g., SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Visualizations
Caption: this compound Signaling Pathway Leading to Apoptosis.
Caption: Experimental Workflow for this compound EC50 Determination.
Caption: Troubleshooting Logic for this compound EC50 Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating F5446: A Technical Guide to Consistent Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing F5446, a selective inhibitor of the SUV39H1 methyltransferase. Here, you will find troubleshooting guidance and frequently asked questions to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor of the SUV39H1 methyltransferase.[1][2] By inhibiting SUV39H1, this compound decreases the trimethylation of histone H3 at lysine 9 (H3K9me3), a marker associated with transcriptional repression.[2][3] This leads to the reactivation of silenced genes, such as tumor suppressor genes and those involved in immune response.[2][3]
Q2: What are the expected cellular effects of this compound treatment in cancer cell lines?
A2: In colorectal carcinoma cell lines such as SW620 and LS411N, this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily in the S phase.[1][2][4] It also increases the expression of the Fas receptor on the cell surface, sensitizing cancer cells to FasL-induced apoptosis.[1]
Q3: I am observing low or no activity of this compound in my cell-based assays. What are the possible reasons?
A3: Inconsistent results with this compound can stem from several factors:
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure proper dissolution by following the recommended solvent protocols. Precipitation of the compound will lead to a lower effective concentration.
-
Compound Degradation: Improper storage can lead to the degradation of this compound. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]
-
Cell Line Specificity: The effects of this compound can be cell-line dependent. The reported effects are prominent in human colon carcinoma cell lines like SW620 and LS411N.[1][4] Its efficacy may differ in other cell types.
-
Incorrect Concentration: Ensure you are using the appropriate concentration range for your assay. Effective concentrations for inducing apoptosis and cell cycle arrest in vitro have been reported between 100 nM and 250 nM.[1][2]
Q4: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?
A4: this compound is soluble in DMSO at 10 mM.[5] For in vivo studies, specific formulations are required. One recommended solvent is a mixture of 15% Cremophor EL and 85% Saline, though this may form a suspended solution requiring sonication to aid dissolution.[1] Another option is 10% Cremophor EL in PBS, which may also require warming and sonication.[1] If precipitation is observed, gentle heating and/or sonication can be used to help dissolve the compound.[1] Always prepare fresh solutions for in vivo use.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | Limited aqueous solubility of this compound. | Prepare a high-concentration stock solution in DMSO. When diluting into aqueous culture medium, ensure rapid mixing. Do not exceed the final DMSO concentration recommended for your cell line (typically <0.5%). Visually inspect the medium for any signs of precipitation after adding the compound. |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Degradation of this compound stock solution. | - Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.- Adhere strictly to the planned incubation times.- Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Aliquoting the stock solution can help avoid multiple freeze-thaw cycles.[1] |
| High background in enzymatic assays. | Non-specific inhibition or interference with the detection method. | Run appropriate controls, including a vehicle-only control (e.g., DMSO) and a no-enzyme control. If using a fluorescence-based assay, check for any intrinsic fluorescence of this compound at the wavelengths used. |
| No effect observed in an in vivo xenograft model. | - Poor bioavailability due to precipitation or rapid metabolism.- The animal model may have a different sensitivity to this compound. | - Ensure the formulation is prepared correctly, using sonication or gentle warming if necessary to maintain a homogenous suspension.[1]- It has been noted that this compound may have a lower affinity for murine Suv39h1 compared to the human protein, which could affect its efficacy in mouse models.[4] |
Quantitative Data Summary
| Parameter | Value | Cell Lines/System | Conditions |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay[2][3][5] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days[1][2] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h[1][2] |
| Fas Expression Upregulation | Concentration-dependent | SW620, LS411N | 0-250 nM this compound, 3 days[1] |
| In Vivo Tumor Growth Inhibition | 10 mg/kg, s.c. | MC38 and CT26 tumor-bearing mice | Every two days for 14 days[1] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: Seed SW620 or LS411N cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0-1 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as MTT or a commercial kit like CellTiter-Glo®. Follow the manufacturer's instructions for the chosen assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay by Flow Cytometry
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Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 100 nM, 250 nM) for 48 hours.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
Visualizing the this compound Mechanism of Action
Caption: Mechanism of this compound as a SUV39H1 inhibitor leading to apoptosis and cell cycle arrest.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
F5446 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and proper storage of F5446.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H1. This enzyme is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), an epigenetic modification associated with gene silencing. By inhibiting SUV39H1, this compound can lead to the re-expression of silenced tumor suppressor genes, making it a compound of interest in cancer research.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations for both solid powder and solutions are summarized in the table below.
Q3: How should I reconstitute this compound?
A3: this compound is typically reconstituted in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution of 10 mM in DMSO is common.[2] It is recommended to prepare fresh solutions for use. If precipitation is observed, gentle warming and sonication can be used to aid dissolution.[2]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes a sulfonamide group, suggests potential degradation mechanisms common to this class of compounds. These can include:
-
Hydrolysis: Cleavage of the sulfonamide bond (S-N bond) can occur, particularly under acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidation at various points.
-
Photodegradation: Exposure to light may induce degradation.
Further stability studies are required to fully elucidate the specific degradation products of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: this compound precipitates out of solution during my experiment.
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Possible Cause 1: Low Solubility in Aqueous Buffers. this compound has high solubility in DMSO but may have limited solubility in aqueous experimental media.
-
Solution: Ensure the final concentration of DMSO in your assay is sufficient to maintain this compound solubility, while also being compatible with your experimental system (typically ≤0.5% DMSO). It may be necessary to perform a solubility test in your specific buffer system.
-
-
Possible Cause 2: Temperature Fluctuation. A decrease in temperature can reduce the solubility of the compound.
-
Solution: Prepare solutions and perform experiments at a consistent temperature. If working with pre-warmed media, ensure the this compound solution is also equilibrated to that temperature before addition.
-
-
Possible Cause 3: Incorrect pH. The pH of the buffer can affect the ionization state and solubility of this compound.
-
Solution: Check the pH of your experimental media. While the optimal pH for this compound stability has not been published, significant deviations from neutral pH could impact solubility and stability.
-
Issue 2: I am observing inconsistent or lower-than-expected activity of this compound.
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Possible Cause 1: Degradation of this compound. Improper storage or handling can lead to degradation of the compound.
-
Solution: Always store the solid compound and stock solutions as recommended. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Prepare fresh dilutions from the stock solution for each experiment.
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to errors in weighing the solid compound or in dilutions.
-
Solution: Use a calibrated microbalance to weigh the solid this compound. Ensure accurate pipetting when preparing stock solutions and dilutions.
-
-
Possible Cause 3: Adsorption to Labware. Small molecules can sometimes adsorb to the surface of plasticware, reducing the effective concentration.
-
Solution: Consider using low-adhesion microplates or glassware for sensitive experiments.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| Solid Powder | 4°C | Up to 2 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₁₇ClN₂O₈S |
| Molecular Weight | 552.94 g/mol |
| Appearance | Solid |
| Solubility (DMSO) | 100 mg/mL (180.85 mM) |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified time. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose the this compound stock solution to UV light (e.g., 254 nm) for a specified time.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., reverse-phase HPLC with a C18 column and a UV detector).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. The appearance of new peaks indicates the formation of degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Visualizations
Caption: Troubleshooting workflow for this compound experimental issues.
References
Why is F5446 not affecting H3K9me3 levels?
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the selective SUV39H1 inhibitor, F5446.
Frequently Asked Questions (FAQs)
Q1: I am treating my cells with this compound, but I am not observing a decrease in global H3K9me3 levels. Why is this compound not affecting H3K9me3?
This is a common query from researchers beginning to work with this compound. Based on its mechanism of action, this compound is expected to decrease H3K9me3 levels. This compound is a selective inhibitor of the histone methyltransferase SUV39H1, the primary enzyme responsible for trimethylating histone H3 at lysine 9 (H3K9me3).[1][2][3] This modification is a hallmark of transcriptionally silent heterochromatin. By inhibiting SUV39H1, this compound reduces the deposition of this repressive mark, leading to gene expression changes.[2][4]
If you are not observing the expected decrease in H3K9me3 levels, it is likely due to experimental factors rather than the compound's mechanism. Several aspects of the experimental design, execution, and data analysis can influence the outcome. This guide provides a comprehensive troubleshooting framework to help you identify and resolve potential issues in your workflow.
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| EC50 (SUV39H1) | 0.496 µM (496 nM) | Recombinant Human SUV39H1 | [3][4][5] |
| Effective Concentration | 100 - 250 nM | SW620, LS411N | [1][2] |
| Treatment Duration | 48 - 72 hours | SW620, LS411N | [1][2] |
Table 2: Cellular Effects of this compound
| Effect | Concentration | Duration | Cell Lines | Reference |
| Induction of Apoptosis | 100 - 1000 nM | 48 hours | SW620, LS411N | [1][6] |
| S-phase Cell Cycle Arrest | 100 - 250 nM | 48 hours | SW620, LS411N | [2][6] |
| Increased Fas Expression | 100 - 250 nM | 72 hours | SW620, LS411N | [2][6] |
Troubleshooting Guide
If you are not observing a decrease in H3K9me3 levels after this compound treatment, please review the following potential issues and suggested solutions.
Caption: General workflow for troubleshooting.
Experimental Design and Compound Viability
| Potential Issue | Recommended Action |
| Suboptimal this compound Concentration | The EC50 of this compound for SUV39H1 is approximately 496 nM in enzymatic assays.[3][4][5] However, effective concentrations in cell-based assays are typically in the range of 100-250 nM.[1][2] Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient Treatment Duration | Histone methylation is a relatively stable epigenetic mark. A treatment duration of at least 48-72 hours is often required to observe significant changes in H3K9me3 levels.[1][2] Consider a time-course experiment to identify the optimal treatment duration. |
| Cell Line Specificity | The expression and activity of SUV39H1 and other histone methyltransferases/demethylases can vary between cell lines. Ensure your cell line has detectable levels of SUV39H1 and H3K9me3. |
| Compound Stability and Activity | Ensure that the this compound stock solution is prepared and stored correctly. Improper storage can lead to degradation and loss of activity. It is advisable to test a fresh batch of the compound if in doubt. |
Western Blot Troubleshooting
| Potential Issue | Recommended Action |
| Poor Antibody Quality | Use a well-validated, ChIP-grade antibody specific for H3K9me3. The antibody should not cross-react with other histone modifications.[7] |
| Inefficient Protein Extraction | Histones are basic proteins and can be challenging to extract. Use a nuclear extraction protocol or a whole-cell lysis buffer containing high salt and strong detergents. Acid extraction is a common method for enriching histones. |
| Suboptimal Gel Electrophoresis | Histones are small proteins (H3 is ~15 kDa). Use a high-percentage Tris-Glycine gel (e.g., 15%) or a Tris-Tricine gel system for better resolution of low molecular weight proteins. |
| Inefficient Transfer | Use a 0.2 µm PVDF membrane for better retention of small proteins. Optimize transfer conditions (voltage, time) to ensure efficient transfer of histones. |
| Inappropriate Blocking | Non-fat dry milk can sometimes mask histone epitopes. Consider using 5% BSA in TBST for blocking and antibody dilutions. |
| Loading Control | Use total Histone H3 as a loading control rather than cytoplasmic proteins like GAPDH or tubulin, especially when using nuclear extracts. |
Chromatin Immunoprecipitation (ChIP) Troubleshooting
| Potential Issue | Recommended Action |
| Antibody Titration | The optimal amount of antibody for ChIP is critical. Too much antibody can increase background, while too little will result in a weak signal. Perform an antibody titration to determine the optimal concentration for your experiments.[8][9][10] |
| Inefficient Chromatin Shearing | Optimize sonication or enzymatic digestion to obtain chromatin fragments between 200-800 bp. Under- or over-fragmentation can lead to suboptimal results. |
| Insufficient Cross-linking | Formaldehyde cross-linking time and concentration should be optimized. Over-cross-linking can mask epitopes and reduce antibody binding. |
| High Background | Include a pre-clearing step with protein A/G beads before adding the specific antibody. Ensure wash buffers have appropriate salt concentrations to reduce non-specific binding. |
| Primer Design for qPCR | Design primers that amplify a known H3K9me3-enriched region (positive control, e.g., a heterochromatic repeat) and a region expected to be devoid of H3K9me3 (negative control, e.g., the promoter of a housekeeping gene). |
| Data Analysis | Express ChIP-qPCR data as a percentage of input. This normalizes for differences in chromatin concentration and immunoprecipitation efficiency. |
Experimental Protocols
Western Blotting for H3K9me3
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Cell Lysis and Protein Extraction:
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Treat cells with this compound or vehicle control for the desired time.
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Harvest cells and perform nuclear extraction or acid extraction to enrich for histones.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
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Load 15-20 µg of protein extract per lane on a 15% SDS-PAGE gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
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Transfer proteins to a 0.2 µm PVDF membrane at 100V for 60-90 minutes at 4°C.
-
-
Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against H3K9me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 (1:2000 dilution) as a loading control on a separate blot or after stripping.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
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Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
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Quantify band intensities using densitometry software and normalize the H3K9me3 signal to the total Histone H3 signal.
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Chromatin Immunoprecipitation (ChIP) for H3K9me3
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Cross-linking and Chromatin Preparation:
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Treat cells with this compound or vehicle control.
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Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench with glycine.
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Lyse cells and nuclei.
-
-
Chromatin Shearing:
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Sonicate the nuclear lysate to shear chromatin to an average size of 200-800 bp.
-
-
Immunoprecipitation:
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Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an H3K9me3 antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution:
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Wash the beads with a series of low-salt, high-salt, and LiCl wash buffers.
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Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
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Purify the DNA using a spin column.
-
-
qPCR Analysis:
-
Perform qPCR using primers for positive and negative control regions.
-
Calculate the percentage of input for each sample.
-
Logical Troubleshooting Diagram
Caption: Logical steps for troubleshooting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tri-Methyl-Histone H3 (Lys9) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. epigenie.com [epigenie.com]
- 9. How Much Antibody Should I use in ChIP assays? | Cell Signaling Technology [cellsignal.com]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: F5446 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to F5446 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective small molecule inhibitor of the histone methyltransferase SUV39H1.[1] SUV39H1 is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), an epigenetic mark associated with transcriptional repression.[1] By inhibiting SUV39H1, this compound decreases H3K9me3 levels at specific gene promoters, leading to the re-expression of silenced genes.[2] A key target is the FAS gene, and its re-expression increases the sensitivity of cancer cells to Fas ligand (FasL)-induced apoptosis.[2] this compound has also been shown to induce S-phase cell cycle arrest and enhance the expression of cytotoxic T-lymphocyte effector genes.[2]
Q2: My cell line is not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound. These can be broadly categorized as experimental issues or genuine biological resistance.
-
Experimental Issues:
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Incorrect dosage: The concentration of this compound may be too low to be effective in your specific cell line.
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Compound instability: Ensure proper storage and handling of the this compound compound to maintain its activity.
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Cell culture conditions: Suboptimal cell health or culture conditions can affect drug response.
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Assay sensitivity: The endpoint assay used to measure the effect of this compound (e.g., cell viability, apoptosis) may not be sensitive enough or performed at an appropriate time point.
-
-
Biological Resistance (Hypothesized):
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Target-related resistance: Mutations in the SUV39H1 gene could prevent this compound from binding to its target.[1]
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Activation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to circumvent the effects of this compound, such as the PI3K/Akt or MEK/ERK pathways.[1]
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Drug efflux: Overexpression of drug efflux pumps could reduce the intracellular concentration of this compound.
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Alterations in downstream pathways: The cell line may have defects in the apoptotic machinery downstream of Fas signaling, rendering it insensitive to FasL-induced apoptosis even with increased Fas expression.
-
Q3: How can I confirm that this compound is active in my experimental setup?
To verify the activity of this compound, you can perform several key experiments:
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Assess SUV39H1 inhibition: Measure the global levels of H3K9me3 by Western blot. A decrease in H3K9me3 levels upon this compound treatment indicates target engagement.
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Confirm downstream gene expression: Use RT-qPCR or Western blot to check for the upregulation of known this compound target genes, such as FAS.[2]
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Phenotypic assays: Evaluate this compound-induced phenotypes observed in sensitive cell lines, such as S-phase cell cycle arrest or increased apoptosis in the presence of FasL.[2]
Troubleshooting Guide for this compound Resistance
This guide provides a step-by-step approach to investigate why a cell line may be resistant to this compound treatment.
Phase 1: Initial Verification and Optimization
1.1. Confirm Drug Activity and Experimental Setup
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Objective: To rule out experimental artifacts as the cause of non-responsiveness.
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Actions:
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Verify the concentration and stability of your this compound stock.
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Perform a dose-response curve to determine the optimal concentration for your cell line.
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Include a sensitive positive control cell line (e.g., SW620, LS411N) in your experiments to ensure the drug is active.[2]
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Optimize the duration of drug exposure.
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1.2. Assess Target Engagement
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Objective: To determine if this compound is inhibiting its target, SUV39H1, in your cell line.
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Experiment: Western blot for global H3K9me3 levels.
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Expected Results:
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Sensitive Cells: A dose-dependent decrease in H3K9me3 levels.
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Resistant Cells (Potential Issue): No change in H3K9me3 levels may suggest a problem with drug uptake, efflux, or a mutation in SUV39H1 that prevents this compound binding.
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Phase 2: Investigating Potential Resistance Mechanisms
If you have confirmed that this compound is active but your cell line remains unresponsive, the following experiments can help elucidate the underlying resistance mechanisms.
2.1. Analyze Downstream Target Gene Expression
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Objective: To verify that inhibition of SUV39H1 leads to the expected changes in gene expression.
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Experiment: Chromatin Immunoprecipitation (ChIP) followed by qPCR for H3K9me3 at the FAS promoter, and RT-qPCR or Western blot for Fas expression.
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Expected Results:
-
Sensitive Cells: Decreased H3K9me3 at the FAS promoter and increased Fas mRNA and protein levels.
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Resistant Cells (Potential Issue): No change in H3K9me3 at the FAS promoter or no increase in Fas expression despite global H3K9me3 reduction could indicate altered chromatin accessibility or regulation at the FAS locus.
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2.2. Assess Apoptotic and Cell Cycle Response
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Objective: To determine if the cell line is resistant to the phenotypic effects of this compound.
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Experiments:
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Annexin V/PI staining followed by flow cytometry to measure apoptosis, with and without FasL co-treatment.
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Propidium iodide staining followed by flow cytometry for cell cycle analysis.
-
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Expected Results:
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Sensitive Cells: Increased apoptosis (especially with FasL) and S-phase cell cycle arrest.[2]
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Resistant Cells (Potential Issue): Lack of apoptosis or cell cycle arrest suggests a blockage in these downstream pathways.
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2.3. Investigate Bypass Signaling Pathways
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Objective: To explore if the activation of alternative survival pathways is conferring resistance.
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Experiment: Western blot for key phosphorylated proteins in survival pathways (e.g., p-Akt, p-ERK).
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Expected Results:
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Sensitive Cells: No significant activation of survival pathways upon this compound treatment.
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Resistant Cells (Potential Issue): Increased phosphorylation of Akt or ERK may indicate the activation of bypass signaling.
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Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions | Reference |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay | [1], |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days | |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h | ,[2] |
| Fas Expression Upregulation | Concentration-dependent | SW620, LS411N | 0-250 nM this compound, 3 days |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| Mouse Xenograft | Human Colon Tumor | Not specified | Suppression of tumor growth | ,[2] |
| Mouse Model | MC38 and CT26 Colon Carcinoma | 10 mg/kg, s.c., every two days for 14 days | Increased T-cell effector gene expression (Granzyme B, Perforin, FasL, IFNγ) and suppressed tumor growth | , |
Experimental Protocols
Western Blot for H3K9me3 and SUV39H1
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Principle: This protocol allows for the detection and quantification of total H3K9me3 and SUV39H1 protein levels in cell lysates.
-
Methodology:
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein lysate on an 8-15% SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3, SUV39H1, and a loading control (e.g., Histone H3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Chromatin Immunoprecipitation (ChIP) for H3K9me3 at the FAS Promoter
-
Principle: ChIP is used to determine the association of a specific protein (H3K9me3) with a specific genomic region (the FAS promoter).
-
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me3 overnight at 4°C. Use a non-specific IgG as a negative control.
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Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
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Washing: Wash the beads to remove non-specifically bound chromatin.
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Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Quantify the amount of FAS promoter DNA in the immunoprecipitated samples by qPCR using primers specific for the FAS promoter.
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Annexin V/Propidium Iodide (PI) Apoptosis Assay
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Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Cell Treatment: Treat cells with this compound +/- FasL.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
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Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Principle: PI stoichiometrically binds to DNA, allowing for the analysis of DNA content and cell cycle distribution by flow cytometry.
-
Methodology:
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat cells with RNase A to remove RNA, which can also be stained by PI.
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PI Staining: Stain the cells with a PI solution.
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Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound inhibits SUV39H1, leading to increased Fas expression and apoptosis.
Caption: A stepwise workflow to troubleshoot this compound resistance in cell lines.
Caption: Potential mechanisms of cell line resistance to this compound treatment.
References
Optimizing incubation time with F5446
Welcome to the technical support center for F5446, a selective inhibitor of the SUV39H1 methyltransferase. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments with this compound, with a particular focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor of the SUV39H1 methyltransferase.[1][2] SUV39H1 is an enzyme that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a process associated with transcriptional repression.[2][3] By inhibiting SUV39H1, this compound decreases H3K9me3 levels, leading to the reactivation of silenced genes, such as tumor suppressor genes and immune-related genes.[1][2][3]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research. Studies have shown its effectiveness in decreasing H3K9me3 deposition at the FAS promoter, which increases Fas expression and sensitizes colorectal carcinoma cells to FasL-induced apoptosis.[1] It has also been shown to suppress human colon tumor xenograft growth in vivo.[1] Additionally, this compound can upregulate the expression of cytotoxic T-lymphocyte (CTL) effector genes, such as granzyme B, perforin, and interferon-gamma, suggesting its potential in cancer immunotherapy.[3][4]
Q3: What is the recommended starting incubation time for this compound in cell-based assays?
A3: Based on available data, a starting incubation time of 48 to 72 hours (2 to 3 days) is recommended for most cell-based assays, such as apoptosis and cell cycle analysis.[1][2] However, the optimal incubation time can vary depending on the cell line and the specific endpoint being measured.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For in vivo studies, it may be formulated in solutions such as 15% Cremophor EL and 85% Saline or 10% Cremophor EL in PBS, which may require sonication or warming to aid dissolution.[1] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Optimizing Incubation Time
This section addresses common issues encountered during experiments with this compound, with a focus on optimizing the incubation period.
| Issue | Potential Cause | Suggested Solution |
| No significant increase in apoptosis observed after 48 hours. | The incubation time may be too short for the specific cell line to undergo apoptosis. | Perform a time-course experiment, extending the incubation period to 72 or even 96 hours.[5] |
| The concentration of this compound may be too low. | Conduct a dose-response experiment with a range of this compound concentrations to determine the optimal dose for your cell line.[5] | |
| The cell line may be resistant to this compound-induced apoptosis. | Verify the expression levels of SUV39H1 in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| High variability in results between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a consistent number of cells per well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain a humidified environment.[5] | |
| Inaccurate pipetting. | Ensure pipettes are properly calibrated and use consistent pipetting techniques. | |
| Unexpected cell morphology or toxicity. | The concentration of this compound is too high. | Reduce the concentration of this compound and perform a dose-response experiment to identify a non-toxic effective concentration. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below a toxic level (typically <0.5%). |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions | Reference |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay | [2][3][4] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days | [1][2] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h | [1][2] |
| Fas Expression Upregulation | Concentration-dependent | SW620, LS411N | 0-250 nM this compound, 3 days | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage and Administration | Key Findings | Reference |
| Mice | MC38 and CT26 Colon Carcinoma | 10 mg/kg, s.c., every two days for 14 days | Inhibited tumor growth and increased expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs. | [1] |
Experimental Protocols
1. Cellular Apoptosis Assay
-
Principle: This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with this compound.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., SW620, LS411N) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 100 nM, 250 nM) or vehicle control (DMSO) for the desired incubation time (e.g., 48 hours).
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
2. Cell Cycle Analysis
-
Principle: This protocol uses propidium iodide (PI) staining to determine the cell cycle distribution of cells treated with this compound.
-
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cellular Apoptosis Assay protocol.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
-
Visualizations
Caption: this compound inhibits SUV39H1, leading to gene expression and anti-tumor responses.
Caption: Workflow for optimizing this compound incubation time in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
F5446 and unexpected phenotypic changes
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the selective SUV39H1 inhibitor, F5446. Here you will find answers to frequently asked questions and troubleshooting guides to address potential challenges during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor of the SUV39H1 methyltransferase.[1][2][3] SUV39H1 is an enzyme that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a marker associated with gene silencing.[1] By inhibiting SUV39H1, this compound reduces H3K9me3 levels, leading to the reactivation of silenced genes.[2][3]
Q2: What are the known downstream effects of this compound in cancer cell lines?
A2: In colorectal carcinoma cells, this compound has been shown to decrease H3K9me3 deposition at the FAS gene promoter. This leads to increased expression of the Fas receptor on the cell surface, sensitizing the cancer cells to FasL-induced apoptosis.[2][4][5] this compound can also induce S-phase cell cycle arrest and apoptosis in human colon tumor cells.[4][6]
Q3: What is the effect of this compound on the tumor microenvironment?
A3: this compound has been observed to enhance anti-tumor immunity. It increases the expression of effector molecules such as granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating cytotoxic T-lymphocytes (CTLs).[1][4] This boosts the ability of CTLs to identify and eliminate cancer cells.[1]
Q4: What is the EC50 of this compound?
A4: this compound has a reported EC50 of 0.496 µM (496 nM) for SUV39H1 enzymatic activity in in vitro assays.[1][7][8][9]
Troubleshooting Guide: Unexpected Phenotypic Changes
This guide addresses potential unexpected outcomes during experiments with this compound. While this compound is a selective inhibitor, off-target effects or experimental variables can sometimes lead to unforeseen results.
Issue 1: Higher than expected cytotoxicity in treated cells.
-
Question: I'm observing widespread cell death at concentrations where I expect to see more specific phenotypic changes. Why might this be happening?
-
Possible Causes & Solutions:
-
High Inhibitor Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or general toxicity. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your experimental setup.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is within a non-toxic range (usually below 0.5%).
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. What is a suitable concentration for one cell line may be toxic to another. It is crucial to optimize the concentration for each cell line used.
-
Prolonged Exposure: Continuous and prolonged exposure to this compound may lead to cumulative toxicity. Consider reducing the incubation time or using a washout step in your experimental design.
-
Issue 2: Lack of expected phenotype (e.g., no increase in apoptosis or target gene expression).
-
Question: I'm not observing the expected increase in Fas expression or apoptosis after treating my cells with this compound. What could be the reason?
-
Possible Causes & Solutions:
-
Inactive Compound: Ensure the this compound stock solution has been stored correctly to prevent degradation. It is advisable to prepare fresh dilutions from a properly stored stock for each experiment.
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. Refer to the established effective concentrations from the literature and consider performing a dose-response experiment.
-
Cell Line Resistance: The cell line you are using may have intrinsic resistance mechanisms that prevent the expected phenotypic change. This could be due to mutations in the target pathway or compensatory signaling.
-
Incorrect Timing of Analysis: The phenotypic changes induced by this compound are time-dependent. You may need to perform a time-course experiment to identify the optimal time point for observing the desired effect.
-
Issue 3: Unexpected changes in cell morphology or behavior.
-
Question: My cells are showing unusual morphological changes or altered growth patterns that are not typically associated with apoptosis or cell cycle arrest. What should I consider?
-
Possible Causes & Solutions:
-
Off-Target Effects: Although this compound is selective for SUV39H1, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. A comprehensive selectivity profile for this compound against other histone methyltransferases is not publicly available.[1][6]
-
Epigenetic Landscape Alterations: As an epigenetic modifier, this compound can lead to broad changes in gene expression beyond the immediate target genes. These widespread changes in the cellular epigenome could result in unexpected phenotypic alterations.
-
Experimental Artifacts: Rule out any potential experimental artifacts, such as contamination of cell cultures or issues with the culture media, that could be contributing to the observed changes.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h |
| Gene Expression Upregulation | Concentration-dependent | SW620, LS411N, activated T-cells | This compound treatment |
| FAS | ↑ | SW620, LS411N | 0-250 nM this compound, 3 days |
| Granzyme B (GZMB) | ↑ | Tumor-infiltrating CTLs | 10 mg/kg this compound in vivo |
| Perforin (PRF1) | ↑ | Tumor-infiltrating CTLs | 10 mg/kg this compound in vivo |
(Data sourced from multiple studies[1][4][6])
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | This compound Dosage | Dosing Schedule | Outcome |
| C57BL/6 Mice | MC38 and CT26 colon carcinoma | 10 mg/kg | Subcutaneous, every two days for 14 days | Significant tumor growth suppression |
| Immune-deficient Mice | SW620 human colon tumor xenograft | Not specified | Not specified | Suppression of tumor growth |
(Data sourced from preclinical studies[1][6])
Experimental Protocols
Cellular Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with this compound.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Gently harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution by flow cytometry based on the DNA content.
Visualizations
Caption: this compound inhibits SUV39H1, leading to increased Fas expression and apoptosis.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cancer Genetics and Epigenetics: Two Sides of the Same Coin? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proventainternational.com [proventainternational.com]
- 9. Disruption of SUV39H1-mediated H3K9 methylation sustains CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating F5446 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of F5446, a selective inhibitor of the histone methyltransferase SUV39H1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, small-molecule inhibitor of the SUV39H1 methyltransferase.[1] Its primary mechanism of action is the reduction of histone H3 lysine 9 trimethylation (H3K9me3), a key epigenetic mark associated with transcriptional repression.[2] By inhibiting SUV39H1, this compound decreases H3K9me3 levels at specific gene promoters, such as the FAS promoter, leading to the re-expression of silenced genes and subsequently sensitizing cancer cells to apoptosis.[1][3]
Q2: What are the primary methods to validate this compound target engagement in cells?
The primary methods to confirm that this compound is engaging its target, SUV39H1, in a cellular context include:
-
Western Blotting: To detect changes in global or specific H3K9me3 levels.
-
Chromatin Immunoprecipitation (ChIP)-qPCR: To quantify the reduction of H3K9me3 at specific gene promoters, like that of the FAS gene.
-
In Vitro Histone Methyltransferase (HMT) Assay: To measure the direct inhibitory effect of this compound on SUV39H1 enzymatic activity.
-
Apoptosis Assays: To assess the downstream functional consequence of this compound treatment, such as increased sensitivity to apoptosis.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to verify direct binding of this compound to SUV39H1 in intact cells.
-
NanoBRET™ Target Engagement Assay: A live-cell assay to quantify compound binding and occupancy at the target protein.[4][5][6]
Q3: What are some known cellular effects of this compound treatment?
Treatment of cancer cell lines (e.g., SW620, LS411N) with this compound has been shown to:
-
Decrease H3K9me3 deposition at the FAS promoter.[1]
-
Increase the expression of Fas, making cells more sensitive to FasL-induced apoptosis.[1]
-
Induce cell cycle arrest in the S phase.[3]
-
Induce apoptotic cell death.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/System | Conditions |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM | Recombinant human SUV39H1 | In vitro enzymatic assay[7] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days[1] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h[1] |
| Fas Expression Upregulation | Concentration-dependent | SW620, LS411N | 0-250 nM this compound, 3 days[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Outcome |
| Mice | MC38 and CT26 colon carcinoma | 10 mg/kg | Subcutaneous (s.c.) | Every two days for 14 days | Inhibition of tumor growth, increased expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits SUV39H1, leading to reduced H3K9me3 and increased FAS expression.
Caption: Workflow for validating this compound target engagement by Western Blotting.
Troubleshooting Guides
Western Blotting for H3K9me3
Q: I am not seeing a decrease in H3K9me3 levels after this compound treatment. What could be the issue?
-
A: Insufficient Treatment Time or Concentration:
-
Solution: Ensure that the concentration and duration of this compound treatment are sufficient to induce a change in H3K9me3 levels. Refer to published data for effective concentrations and treatment times for your cell line. A dose-response and time-course experiment is recommended.
-
-
A: Poor Antibody Quality:
-
Solution: The specificity and quality of the anti-H3K9me3 antibody are critical. Validate your antibody using peptide competition assays or by testing it on histone extracts from cells with known high and low levels of H3K9me3.
-
-
A: Inefficient Histone Extraction:
-
Solution: Histones are basic proteins and require specific extraction protocols (e.g., acid extraction) for optimal yield. Inefficient extraction can lead to low signal.
-
-
A: Inappropriate Gel and Transfer Conditions:
-
Solution: Histones are small proteins. Use a higher percentage acrylamide gel (e.g., 15-18%) for better resolution. Ensure efficient transfer to a PVDF membrane with a small pore size (0.22 µm).
-
Q: I am observing high background on my Western blot for histone modifications.
-
A: Inadequate Blocking:
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk).
-
-
A: Antibody Concentration Too High:
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
-
-
A: Insufficient Washing:
-
Solution: Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.
-
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K9me3 at the FAS Promoter
Q: My ChIP-qPCR results show no change in H3K9me3 enrichment at the FAS promoter after this compound treatment.
-
A: Suboptimal Cross-linking:
-
Solution: Over-cross-linking can mask epitopes, while under-cross-linking can lead to loss of protein-DNA interactions. Optimize the formaldehyde concentration and incubation time.
-
-
A: Inefficient Chromatin Shearing:
-
Solution: Ensure that chromatin is sheared to fragments of 200-1000 bp for optimal resolution. Verify fragment size on an agarose gel.
-
-
A: Incorrect Primer Design:
-
Solution: Design and validate primers that specifically amplify the region of interest in the FAS promoter. Include positive and negative control primers for regions with known H3K9me3 enrichment and depletion, respectively.
-
Q: I have high background in my no-antibody or IgG control ChIP samples.
-
A: Incomplete Cell Lysis or Chromatin Solubilization:
-
Solution: Ensure complete cell and nuclear lysis to release chromatin. Incomplete solubilization can lead to non-specific precipitation.
-
-
A: Non-specific Binding to Beads:
-
Solution: Pre-clear your chromatin with protein A/G beads before immunoprecipitation to reduce non-specific binding.
-
In Vitro Histone Methyltransferase (HMT) Assay
Q: I am not observing inhibition of SUV39H1 activity with this compound in my in vitro assay.
-
A: Incorrect Assay Conditions:
-
Solution: Ensure that the buffer conditions (pH, salt concentration) and substrate concentrations (histone H3 peptide, S-adenosylmethionine) are optimal for SUV39H1 activity.
-
-
A: Inactive Enzyme:
-
Solution: Verify the activity of your recombinant SUV39H1 enzyme using a positive control reaction without any inhibitor.
-
-
A: this compound Degradation:
-
Solution: Prepare fresh this compound solutions for each experiment, as repeated freeze-thaw cycles can lead to degradation.
-
Detailed Experimental Protocols
Western Blot Protocol for H3K9me3
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Harvest cells and perform acid extraction of histones. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and resuspend in sulfuric acid to extract histones.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extracts onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane (0.22 µm pore size).
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
As a loading control, use a primary antibody against total Histone H3.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the H3K9me3 signal to the total H3 signal.
-
ChIP-qPCR Protocol for H3K9me3 at the FAS Promoter
-
Cross-linking and Cell Lysis:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium.
-
Lyse the cells and nuclei to release chromatin.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin with an anti-H3K9me3 antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific for the FAS promoter.
-
Calculate the enrichment of H3K9me3 at the FAS promoter relative to the input and IgG controls.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment:
-
Seed cells in a multi-well plate and treat with a dose range of this compound for the desired time.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Target Engagement Approaches to Monitor Epigenetic Reader Domain Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 7. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of F5446 and Tazemetostat: Targeting Different Arms of the Epigenetic Machinery
In the rapidly evolving landscape of epigenetic therapies, small molecule inhibitors targeting histone methyltransferases have emerged as a promising class of anti-cancer agents. This guide provides a detailed comparison of two such inhibitors, F5446 and Tazemetostat. While both molecules modulate gene expression through epigenetic mechanisms, they achieve this by targeting distinct histone methyltransferase enzymes, leading to different downstream effects and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy data, and the experimental protocols used for their evaluation.
Distinguishing Mechanisms of Action: SUV39H1 vs. EZH2
A crucial distinction between this compound and Tazemetostat lies in their molecular targets. This compound is a selective inhibitor of Suppressor of variegation 3-9 homolog 1 (SUV39H1), while Tazemetostat targets the Enhancer of zeste homolog 2 (EZH2).[1][2][3]
This compound and the SUV39H1 Pathway: SUV39H1 is the primary enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic mark associated with the formation of heterochromatin and transcriptional repression.[4] In several cancers, including colorectal carcinoma, elevated SUV39H1 levels lead to the silencing of tumor suppressor genes and immune-related genes, thereby promoting tumor growth and immune evasion.[4][5] this compound selectively inhibits the enzymatic activity of SUV39H1, leading to a decrease in global H3K9me3 levels.[1][6][7] This, in turn, reactivates the expression of silenced genes, such as the Fas receptor, sensitizing cancer cells to apoptosis.[1][5]
Tazemetostat and the EZH2/PRC2 Pathway: Tazemetostat is a first-in-class, orally available inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][3][8] EZH2 is responsible for the methylation of histone H3 at lysine 27 (H3K27), primarily catalyzing its trimethylation (H3K27me3), which leads to transcriptional repression of target genes.[9][10][11] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including certain lymphomas and solid tumors.[8][11] Tazemetostat competitively inhibits the S-adenosylmethionine (SAM)-binding site of both wild-type and mutant forms of EZH2, thereby blocking the methylation of H3K27 and reactivating the expression of PRC2 target genes.[8][12]
Efficacy Data: A Tale of Two Targets
Due to their distinct molecular targets, the efficacy of this compound and Tazemetostat has been evaluated in different preclinical and clinical contexts.
This compound: Preclinical Efficacy in Colorectal Carcinoma
The available data for this compound is primarily from preclinical studies in colorectal cancer models. These studies demonstrate its potential as a therapeutic agent by re-sensitizing cancer cells to apoptotic signals.
| Parameter | Value | Cell Lines/Model | Conditions | Reference |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay | [1][6][7] |
| Apoptosis Induction | Concentration-dependent increase | SW620, LS411N | 0-1 µM this compound, 2 days | [1][5] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h | [1][5] |
| Gene Expression (FAS) | Upregulation | SW620, LS411N | 0-250 nM this compound, 3 days | [1][5] |
| In Vivo Efficacy | Suppression of tumor growth | Human colon tumor xenograft | 10 mg/kg this compound, s.c., every two days for 14 days | [1] |
Tazemetostat: Clinical Efficacy in Lymphoma and Sarcoma
Tazemetostat has undergone extensive clinical evaluation and has received FDA approval for the treatment of metastatic or locally advanced epithelioid sarcoma and for relapsed or refractory follicular lymphoma.[2][3] Its efficacy has been demonstrated in patients with both wild-type and mutant forms of EZH2.
| Indication | Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |
| Relapsed/Refractory Follicular Lymphoma | EZH2-mutant | 69% | 13% | 56% | [2][13][14][15] |
| Relapsed/Refractory Follicular Lymphoma | EZH2 wild-type | 35% | 4% | 31% | [2][13][14][15] |
| Epithelioid Sarcoma | Not eligible for complete resection | 15% | 1.6% | 13% | [2] |
Key Experimental Protocols
The evaluation of histone methyltransferase inhibitors like this compound and Tazemetostat relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is crucial for determining the direct inhibitory activity of a compound against its target enzyme.
Principle: The assay measures the transfer of a methyl group from a donor (e.g., S-adenosyl-L-methionine, SAM) to a histone substrate by the HMT enzyme. Inhibition is quantified by a decrease in the methylated product.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant HMT enzyme (SUV39H1 or EZH2/PRC2 complex), a histone substrate (e.g., a specific histone H3 peptide), and radiolabeled or fluorescently-labeled SAM in an appropriate assay buffer.
-
Inhibitor Addition: The test compound (this compound or Tazemetostat) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.
-
Detection: The amount of methylated product is quantified. For radioactive assays, this can be done by capturing the biotinylated histone substrate on a streptavidin-coated plate and measuring the incorporated radioactivity. For non-radioactive assays, a specific antibody that recognizes the methylated histone is used, followed by a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).[16][17]
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the HMT activity by 50%, is calculated from the dose-response curve.
Cellular Proliferation Assay (IncuCyte®)
This assay monitors the effect of the inhibitors on cancer cell growth in real-time.
Principle: The IncuCyte® Live-Cell Analysis System is an automated imaging platform that captures phase-contrast images of living cells over time. The software calculates cell confluence, which serves as a surrogate for cell number and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at an appropriate density to ensure they are in the exponential growth phase during the experiment.[18][19][20]
-
Treatment: After allowing the cells to adhere, they are treated with various concentrations of the inhibitor (this compound or Tazemetostat) or a vehicle control.
-
Imaging: The plate is placed inside the IncuCyte® instrument, which is housed within a standard cell culture incubator. Images are automatically acquired from each well at regular intervals (e.g., every 2-4 hours) over a period of several days.[21]
-
Data Analysis: The IncuCyte® software analyzes the images to determine the percent confluence in each well at each time point. The proliferation curves are generated, and dose-response curves can be used to calculate the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Methodology:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The inhibitor (this compound or Tazemetostat) is administered via an appropriate route (e.g., subcutaneous injection, oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
Conclusion
This compound and Tazemetostat represent two distinct approaches to epigenetic therapy. This compound, a selective SUV39H1 inhibitor, shows preclinical promise in colorectal carcinoma by targeting the H3K9me3 repressive mark. Tazemetostat, a clinically validated EZH2 inhibitor, has demonstrated efficacy in certain lymphomas and sarcomas by targeting H3K27me3. The choice between these or similar inhibitors for therapeutic development and clinical application will depend on the specific cancer type and its underlying epigenetic dependencies. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel epigenetic modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tazemetostat - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 10. apexbt.com [apexbt.com]
- 11. EZH2 - Wikipedia [en.wikipedia.org]
- 12. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EZH2 Homogeneous Assay Kit - Nordic Biosite [nordicbiosite.com]
- 17. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sartorius.com [sartorius.com]
- 19. sartorius.com [sartorius.com]
- 20. offers.the-scientist.com [offers.the-scientist.com]
- 21. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of F5446's Effect on the Fas Promoter
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of F5446, a selective SUV39H1 methyltransferase inhibitor, with other alternatives for modulating the Fas promoter. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
The Fas (also known as CD95 or APO-1) receptor and its ligand (FasL) are critical components of the extrinsic apoptosis pathway, playing a key role in immune surveillance and the elimination of cancerous cells.[1][2] Downregulation of Fas expression is a common mechanism by which tumor cells evade immune destruction.[3] Epigenetic modifications, such as histone methylation and DNA methylation at the FAS gene promoter, are significant contributors to its silencing in various cancers.[4][5]
This compound is a novel small molecule inhibitor of SUV39H1, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a repressive epigenetic mark.[4][6] By inhibiting SUV39H1, this compound aims to reduce H3K9me3 levels at the FAS promoter, thereby reactivating its expression and sensitizing cancer cells to FasL-induced apoptosis.[4][6] This guide compares the efficacy of this compound with two other compounds that upregulate Fas expression through different mechanisms: 5-Fluorouracil (5-FU) and 5-aza-2'-deoxycytidine (5-azadC).
Mechanism of Action
-
This compound: Selectively inhibits SUV39H1, leading to decreased H3K9me3 at the FAS promoter and subsequent transcriptional activation.[4][6]
-
5-Fluorouracil (5-FU): A chemotherapeutic agent that can induce a DNA damage response, leading to the activation of the p53 tumor suppressor protein, which in turn upregulates FAS gene expression.[7]
-
5-aza-2'-deoxycytidine (5-azadC): A DNA methyltransferase inhibitor that reverses the hypermethylation of CpG islands in the FAS promoter, a common mechanism of gene silencing in cancer, thereby restoring its expression.[5]
Comparative Performance Data
The following table summarizes the quantitative effects of this compound, 5-FU, and 5-azadC on Fas expression and related activities. It is important to note that the experimental conditions (e.g., cell lines, concentrations, treatment durations) may vary between studies, making direct comparisons challenging.
| Compound | Mechanism of Action | Target Cell Line(s) | Concentration | Treatment Duration | Effect on Fas Expression | Effect on Apoptosis | Citation(s) |
| This compound | SUV39H1 Inhibition | SW620, LS411N (colorectal cancer) | 0-250 nM | 3 days | Upregulates tumor cell surface Fas expression | Increases FasL-induced apoptosis | [6] |
| This compound | SUV39H1 Inhibition | SW620, LS411N (colorectal cancer) | Not specified | 2 days | Decreased H3K9me3 deposition at the FAS promoter | Not specified | [4] |
| 5-Fluorouracil (5-FU) | p53 Activation | HT29 (colon carcinoma) | 25-100 units/ml (with IFN-γ) | 24 hours | 31% to 63% increase in total Fas expression | Potentiates Fas-mediated cytotoxicity | [8] |
| 5-Fluorouracil (5-FU) | p53 Activation | Human colon carcinoma cell lines | Not specified | Not specified | Upregulation of Fas expression | Sensitizes cells to Fas-mediated apoptosis | [7] |
| 5-aza-2'-deoxycytidine (5-azadC) | DNA Demethylation | RKO (colon carcinoma) | Not specified | Not specified | Upregulated Fas expression in 4 of 8 cell lines | Sensitized RKO cells to recombinant FasL-induced apoptosis | [5] |
| 5-aza-2'-deoxycytidine (5-azadC) | DNA Demethylation | HT-29 (colon cancer) | Not specified | Not specified | Significant upregulation of FAS gene | Not specified | [9] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay for H3K9me3 at the Fas Promoter
This protocol is designed to quantify the levels of H3K9me3 at the FAS promoter in response to treatment with this compound.
a. Cell Culture and Treatment:
-
Culture colorectal cancer cells (e.g., SW620, LS411N) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for 48 hours.
b. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
c. Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS and scrape them into a conical tube.
-
Resuspend the cell pellet in lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1) with protease inhibitors.
-
Sonicate the lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be determined empirically.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
d. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G agarose/magnetic beads for 1-2 hours at 4°C with rotation.
-
Centrifuge and collect the supernatant. Reserve a small aliquot as "input" control.
-
Add anti-H3K9me3 antibody or an isotype control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
e. Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
f. Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and input samples to a final concentration of 0.2 M and incubate at 65°C for 4-6 hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
g. Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the FAS promoter region.
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA.
Fas Promoter Luciferase Reporter Assay
This assay measures the transcriptional activity of the FAS promoter in response to treatment with this compound, 5-FU, or 5-azadC.
a. Plasmid Constructs:
-
A luciferase reporter plasmid containing the human FAS promoter region upstream of the firefly luciferase gene (luc2).
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV) for normalization of transfection efficiency.
b. Cell Culture and Transfection:
-
Seed cells (e.g., HCT116, HT29) in a 96-well plate.
-
Co-transfect the cells with the FAS promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
c. Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, 5-FU, 5-azadC, or vehicle control.
-
Incubate the cells for an additional 24-48 hours.
d. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Subsequently, measure Renilla luciferase activity in the same sample by adding the Renilla luciferase substrate.
e. Data Analysis:
-
Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
Calculate the fold change in FAS promoter activity for each treatment condition relative to the vehicle control.
Visualizations
Caption: this compound inhibits SUV39H1, reactivating the Fas promoter.
Caption: The Fas signaling pathway leading to apoptosis.
References
- 1. FasL-Independent Activation of Fas - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fas Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypermethylation of the gene promoter and enhancer region can regulate Fas expression and sensitivity in colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. brieflands.com [brieflands.com]
Unlocking New Therapeutic Avenues: A Comparative Guide to the Synergistic Effects of F5446 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential synergistic anti-cancer effects of combining F5446, a selective SUV39H1 inhibitor, with PARP inhibitors. By targeting distinct but complementary pathways in DNA damage response and chromatin regulation, this combination therapy holds the promise of enhanced efficacy, particularly in tumors that are resistant to PARP inhibitor monotherapy. This document outlines the scientific rationale, presents comparative data for the individual agents, and provides detailed experimental protocols to facilitate further research into this novel therapeutic strategy.
Scientific Rationale for Synergy
The central hypothesis for the synergistic interaction between this compound and PARP inhibitors lies at the intersection of epigenetic regulation and DNA damage repair.
This compound , as a selective inhibitor of the histone methyltransferase SUV39H1, prevents the trimethylation of histone H3 at lysine 9 (H3K9me3). H3K9me3 is a key epigenetic mark associated with transcriptionally silent heterochromatin. Recent studies have revealed a crucial role for SUV39H1 and H3K9me3 in the DNA damage response (DDR). Specifically, SUV39H1 is recruited to sites of DNA double-strand breaks (DSBs), where it promotes the formation of H3K9me3. This repressive chromatin environment is thought to facilitate the recruitment of certain DNA repair factors. However, sustained or excessive H3K9me3 can also impede the access of other critical repair proteins, particularly those involved in homologous recombination (HR), a major pathway for error-free DSB repair. By inhibiting SUV39H1, this compound can potentially modulate the chromatin landscape at sites of DNA damage, making it more accessible to repair machinery.
PARP inhibitors exert their cytotoxic effects primarily through the mechanism of "PARP trapping." Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are essential for the repair of DNA single-strand breaks (SSBs). PARP inhibitors not only block the catalytic activity of PARP but also trap the enzyme on the DNA at the site of the break. These trapped PARP-DNA complexes are highly toxic as they obstruct DNA replication, leading to the collapse of replication forks and the formation of DSBs. In cancer cells with pre-existing defects in HR, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality.
The proposed synergy stems from the idea that this compound-mediated inhibition of SUV39H1 can induce a state of "BRCAness" or HR deficiency in cancer cells that are otherwise proficient in this repair pathway. By altering the chromatin structure and potentially downregulating the expression of key HR genes, this compound may render these cells newly susceptible to the DSB-inducing effects of PARP inhibitors. One study has demonstrated that the suppression of SUV39H1 can suppress HR repair, leading to increased sensitivity to PARP inhibitors in BRCA-proficient triple-negative breast cancer cells[1][2]. This provides a strong rationale for investigating the direct combination of this compound with a PARP inhibitor.
Comparative Performance Data
The following tables summarize the in vitro and clinical efficacy of this compound and two commonly used PARP inhibitors, Olaparib and Talazoparib. It is important to note that this data is compiled from separate studies and direct head-to-head comparisons of the combination are not yet available.
Table 1: In Vitro Performance of this compound
| Parameter | Value | Cell Lines | Conditions |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h |
| Gene Expression Upregulation (FAS) | Concentration-dependent | SW620, LS411N | 0-250 nM this compound, 3 days |
Table 2: Comparative Efficacy of PARP Inhibitors (Clinical Data)
| Parameter | Olaparib | Talazoparib | Cancer Type (Patient Population) |
| Overall Response Rate (ORR) | 26%[3] | 63%[4] | Advanced cancers with BRCA1/2 mutations |
| Median Progression-Free Survival (PFS) | ~7 months (ovarian cancer)[3] | 8.7 months[4] | Advanced breast cancer with gBRCA mutations |
| Overall Survival (OS) at 1 year | 64% (ovarian cancer)[3] | Not explicitly stated in the provided results | Advanced cancers with BRCA1/2 mutations |
Proposed Signaling Pathway and Synergistic Mechanism
The following diagram illustrates the hypothesized mechanism of synergy between this compound and PARP inhibitors.
Caption: Hypothesized synergistic mechanism of this compound and PARP inhibitors.
Experimental Protocols
To empirically validate the synergistic potential of this compound and PARP inhibitors, a series of in vitro experiments are proposed.
Synergy Assessment using Combination Index (CI) Assay
This protocol is based on the Chou-Talalay method to quantitatively determine the nature of the drug interaction.
-
Principle: The Combination Index (CI) is calculated based on the dose-effect relationships of the individual drugs and their combination. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Procedure:
-
Cell Culture: Plate cancer cells (e.g., BRCA-proficient triple-negative breast cancer cell lines like MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and a PARP inhibitor (e.g., Olaparib) in a suitable solvent (e.g., DMSO).
-
Dose-Response Curves: Determine the IC50 (half-maximal inhibitory concentration) for each drug individually by treating the cells with a range of concentrations for 72 hours.
-
Combination Treatment: Treat cells with a combination of this compound and the PARP inhibitor at a constant ratio (e.g., based on their individual IC50 values) across a range of dilutions.
-
Viability Assay: After 72 hours of incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Use software like CompuSyn to calculate the CI values at different effect levels (fractions affected). A CI < 1 confirms synergy.[5][6][7]
-
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This assay quantifies the induction of apoptosis following drug treatment.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
-
Procedure:
-
Cell Treatment: Treat cells with this compound, a PARP inhibitor, or the combination at their synergistic concentrations for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.[8][9][10][11][12]
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method assesses the effect of the drug combination on cell cycle progression.
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a PI staining solution containing RNase A (to prevent staining of RNA). Incubate for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[13][14][15][16][17]
-
DNA Damage Assessment by γH2AX Staining
This assay measures the level of DNA double-strand breaks.
-
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. This phosphorylation event can be detected by immunofluorescence, with the number of γH2AX foci per nucleus correlating with the number of DSBs.
-
Procedure:
-
Cell Treatment: Grow and treat cells on coverslips with the individual drugs and their combination for a specified duration (e.g., 24 hours).
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.3% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software such as Fiji.[18][19][20][21]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the proposed experimental workflow and the logical relationship for determining synergy.
Caption: Proposed experimental workflow for synergy validation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mTOR Inhibitors Suppress Homologous Recombination Repair and Synergize with PARP Inhibitors via Regulating SUV39H1 in BRCA-Proficient Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 18. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
A Comparative Analysis of F5446 and EZH2 Inhibitors: A Guide for Researchers
In the rapidly evolving landscape of epigenetic cancer therapy, inhibitors targeting histone methyltransferases have emerged as a promising class of therapeutics. This guide provides a detailed comparative analysis of F5446, a selective SUV39H1 inhibitor, and the broader class of EZH2 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, preclinical efficacy, and the experimental protocols for their evaluation.
Overview of this compound and EZH2 Inhibitors
This compound is a novel, selective small-molecule inhibitor of the Suppressor of variegation 3-9 homolog 1 (SUV39H1) methyltransferase.[1][2][3] SUV39H1 is the primary enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic mark associated with transcriptional repression and heterochromatin formation.[3] In several cancers, including colorectal carcinoma, elevated SUV39H1 levels lead to the silencing of tumor suppressor and immune-related genes.[3][4] this compound aims to reverse this silencing to exert its anti-tumor effects.[2]
EZH2 (Enhancer of zeste homolog 2) inhibitors target the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[5][6] EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), another critical repressive epigenetic mark.[5][7] Dysregulation of EZH2 activity is implicated in a wide range of malignancies, including various lymphomas and solid tumors.[6][8] Several EZH2 inhibitors, such as tazemetostat, have entered clinical trials and received regulatory approval for specific cancer types.[6][9][10]
Mechanism of Action: A Tale of Two Repressive Marks
The fundamental difference between this compound and EZH2 inhibitors lies in the specific epigenetic marks they target.
This compound selectively inhibits SUV39H1, leading to a decrease in H3K9me3 levels.[1][11] This has a dual effect:
-
Direct Anti-tumor Activity: By reducing H3K9me3 at the promoter of genes like FAS, this compound increases their expression, sensitizing colorectal carcinoma cells to FasL-induced apoptosis.[1][12] It also induces S-phase cell cycle arrest in colon cancer cells.[1][13]
-
Immune Modulation: this compound has been shown to decrease H3K9me3 in the promoters of key effector genes in cytotoxic T-lymphocytes (CTLs), such as Granzyme B (GZMB), Perforin (PRF1), FASLG, and IFNG. This enhances the expression of these genes, thereby boosting the anti-tumor immune response.[4][11]
EZH2 inhibitors block the methyltransferase activity of the PRC2 complex, resulting in a global reduction of H3K27me3.[5][14] The consequences of this inhibition are context-dependent but generally lead to the derepression of PRC2 target genes, which often include tumor suppressors.[15] The canonical mechanism involves the silencing of genes that regulate cell differentiation, proliferation, and apoptosis.[5][16] Non-canonical, PRC2-independent functions of EZH2, such as the methylation of transcription factors, have also been identified.[5]
Signaling Pathway Diagrams
Caption: this compound inhibits SUV39H1, leading to apoptosis and enhanced immune response.
Caption: EZH2 inhibitors block PRC2, reactivating tumor suppressor genes.
Preclinical and Clinical Data Comparison
Direct comparative studies between this compound and EZH2 inhibitors are not publicly available. However, a comparison of their individual preclinical and clinical data provides valuable insights.
Table 1: In Vitro and In Vivo Efficacy
| Parameter | This compound | EZH2 Inhibitors (Representative Data) |
| Target | SUV39H1 | EZH2 (PRC2) |
| EC50/IC50 | 0.496 µM (EC50 for SUV39H1 enzymatic activity)[4][11][12][17] | Tazemetostat: IC50 of 2.5 nM (mutant EZH2), 23.5 nM (wild-type EZH2) |
| Cellular Effects | Induces apoptosis and S-phase cell cycle arrest in colon cancer cells.[1][13] | Induces cell cycle arrest and apoptosis in lymphoma cells.[16] |
| In Vivo Models | Suppresses human colon tumor xenograft growth in mice (5-10 mg/kg, i.p.).[13] | Tazemetostat inhibits tumor growth in B-cell lymphoma xenograft models.[16] |
| Immune Effects | Upregulates effector molecules in tumor-infiltrating CTLs.[4][11] | Can modulate T-cell differentiation and function.[16] |
Table 2: Clinical Development Status
| Inhibitor Class | Compound(s) | Highest Phase of Development | Approved Indications |
| SUV39H1 Inhibitor | This compound | Preclinical | None |
| EZH2 Inhibitors | Tazemetostat (Tazverik®) | Approved | Epithelioid Sarcoma, Follicular Lymphoma[9][10] |
| GSK2816126, CPI-1205 | Phase I/II Clinical Trials | Investigational for various lymphomas and solid tumors[6][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of histone methyltransferase inhibitors like this compound and EZH2 inhibitors.
Biochemical Enzymatic Assay
This assay quantifies the enzymatic activity of the methyltransferase and the inhibitory potential of a compound.
Principle: A homogenous proximity assay, such as AlphaLISA, can be used.[18] This bead-based assay measures the methylation of a biotinylated histone peptide substrate by the recombinant enzyme (e.g., SUV39H1 or PRC2 complex) using S-Adenosyl-L-methionine (SAM) as a methyl donor. The methylated product is then detected by an antibody conjugated to an acceptor bead. When a donor bead is brought into proximity, a luminescent signal is generated.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT).
-
Add the recombinant enzyme (e.g., human SUV39H1) to the wells of a microplate.
-
Add serial dilutions of the test inhibitor (e.g., this compound) and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the biotinylated histone H3 peptide substrate and SAM.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C to allow for the enzymatic reaction.
-
Stop the reaction and add the detection reagents (e.g., streptavidin-donor beads and anti-methyl-histone antibody-acceptor beads).
-
Incubate in the dark (e.g., for 60 minutes) to allow for bead binding.
-
Read the plate on a suitable plate reader.
-
Calculate EC50/IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
Principle: ATP-based luminescence assays (e.g., CellTiter-Glo®) are highly sensitive methods to determine the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Seed cancer cells (e.g., SW620 colon cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (e.g., this compound) or vehicle control.
-
Incubate for a period corresponding to several cell doubling times (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature.
-
Add the ATP detection reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
Determine the concentration of the inhibitor that causes 50% inhibition of cell proliferation (IC50).
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.[19][20][21]
Principle: Human tumor cells are implanted into immunodeficient mice.[21] Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.[19]
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 2.5 x 10^6 SW620 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[13]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[13]
-
Administer the inhibitor (e.g., this compound at 10 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal or subcutaneous injection) and schedule (e.g., every two days for 14 days).[1]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for H3K9me3 or H3K27me3, gene expression analysis).
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical evaluation of novel inhibitors.
Conclusion and Future Directions
This compound and EZH2 inhibitors represent two distinct yet complementary approaches to targeting epigenetic dysregulation in cancer. This compound, with its selective inhibition of SUV39H1, offers a novel mechanism that combines direct anti-tumor effects with immune system activation, particularly promising for immunologically "cold" tumors. EZH2 inhibitors, further along in clinical development, have established their efficacy in specific hematological and solid tumors.
Future research should focus on identifying predictive biomarkers for both classes of inhibitors to enable better patient stratification. Furthermore, the distinct mechanisms of this compound and EZH2 inhibitors suggest a strong rationale for combination therapies. For instance, combining an EZH2 inhibitor with an immune checkpoint inhibitor is already under investigation. Similarly, the immune-enhancing properties of this compound make it an attractive candidate for combination with immunotherapy. As our understanding of the cancer epigenome deepens, these targeted inhibitors will undoubtedly play an increasingly important role in the future of precision oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 18. domainex.co.uk [domainex.co.uk]
- 19. xenograft.org [xenograft.org]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.crownbio.com [blog.crownbio.com]
F5446: A Comparative Analysis of its Specificity for SUV39H1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histone methyltransferase (HMT) inhibitor F5446 and its specificity for SUV39H1. While comprehensive public data on the selectivity of this compound across a wide panel of HMTs remains limited, this document compiles available information and presents it alongside data for other known HMT inhibitors to offer a valuable comparative context. The experimental protocols for key assays are also detailed to support further research and evaluation.
Executive Summary
This compound is a small molecule inhibitor identified as a selective agent against SUV39H1, a key enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is a hallmark of heterochromatin and is associated with transcriptional repression. Dysregulation of SUV39H1 activity is implicated in various cancers, making it an attractive therapeutic target. This compound has demonstrated potent inhibition of SUV39H1 in biochemical assays and has been shown to induce apoptosis and cell cycle arrest in cancer cell lines.
In Vitro Efficacy of this compound
The inhibitory activity of this compound against recombinant human SUV39H1 has been determined in in vitro enzymatic assays.
| Inhibitor | Target | EC50 | Assay Type |
| This compound | SUV39H1 | 0.496 µM | In vitro enzymatic assay |
Comparative Selectivity Profile of HMT Inhibitors
To provide a framework for evaluating the specificity of SUV39H1 inhibitors, the following table summarizes the inhibitory activity of Chaetocin, a well-characterized but less specific HMT inhibitor, against a panel of different histone methyltransferases.
| Inhibitor | Target HMT | IC50 |
| Chaetocin | SUV39H1 (human) | 0.8 µM |
| G9a (mouse) | 2.5 µM | |
| DIM5 (Neurospora crassa) | 3.0 µM | |
| E(z)-complex (Drosophila) | > 90 µM | |
| SETD7 (human) | > 180 µM | |
| SETD8 (human) | > 180 µM |
Note: Chaetocin is known to be a non-specific inhibitor of histone lysine methyltransferases and may exhibit off-target effects.[1][2]
Signaling Pathway of SUV39H1
SUV39H1 plays a critical role in chromatin remodeling and gene silencing. Its primary function is to catalyze the trimethylation of H3K9. This modification creates a binding site for Heterochromatin Protein 1 (HP1), which in turn recruits more SUV39H1 and other factors to propagate the heterochromatin state, leading to transcriptional repression of target genes. In cancer, the overexpression of SUV39H1 can lead to the silencing of tumor suppressor genes, promoting cell proliferation and survival.
Caption: SUV39H1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for two common types of in vitro histone methyltransferase assays used to determine the potency and selectivity of inhibitors like this compound.
Radioactive Filter-Binding Assay
This traditional method measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) onto a histone substrate.
Materials:
-
Recombinant HMT enzyme (e.g., SUV39H1)
-
Histone substrate (e.g., H3 peptide or full-length histone)
-
³H-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)
-
Inhibitor compound (e.g., this compound) at various concentrations
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in a 96-well plate. Each reaction should contain the assay buffer, a specific concentration of the HMT enzyme, and the histone substrate.
-
Add the inhibitor compound (this compound) at a range of concentrations to the respective wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiate the reaction by adding ³H-SAM to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Spot the reaction mixtures onto the P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM NaHCO₃, pH 9.0) to remove unincorporated ³H-SAM.
-
Dry the filter paper.
-
Place the filter paper spots into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 or EC50 value.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This non-radioactive, bead-based assay provides a high-throughput alternative for measuring HMT activity.
Materials:
-
Recombinant HMT enzyme (e.g., SUV39H1)
-
Biotinylated histone substrate (e.g., biotin-H3 peptide)
-
S-adenosylmethionine (SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM DTT, 0.01% BSA)
-
Inhibitor compound (e.g., this compound) at various concentrations
-
AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated histone mark (e.g., anti-H3K9me3)
-
Streptavidin-coated Donor beads
-
384-well white microplate
-
Alpha-enabled microplate reader
Procedure:
-
Add the assay buffer, HMT enzyme, and inhibitor at various concentrations to the wells of the microplate.
-
Add the biotinylated histone substrate and SAM to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the enzymatic reaction.
-
Stop the reaction by adding a solution containing the AlphaLISA Acceptor beads.
-
Incubate in the dark to allow for the binding of the antibody on the Acceptor beads to the methylated substrate.
-
Add the Streptavidin-coated Donor beads. The Donor beads will bind to the biotinylated histone substrate.
-
Incubate in the dark. If the substrate is methylated, the Donor and Acceptor beads are brought into close proximity.
-
Read the plate on an Alpha-enabled microplate reader. Excitation of the Donor beads at 680 nm results in the emission of singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.
-
The intensity of the light emission is proportional to the level of histone methylation. Calculate the percent inhibition and determine the IC50 or EC50 value.
Experimental Workflow for HMT Inhibition Assay
The general workflow for assessing the inhibitory potential of a compound against a histone methyltransferase is outlined below.
References
F5446: A Comparative Guide to In Vivo Tumor Suppression in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
F5446, a selective small molecule inhibitor of the histone methyltransferase SUV39H1, has demonstrated promising anti-tumor activity in preclinical models of colorectal cancer.[1][2] This guide provides an objective comparison of the in vivo tumor suppression capabilities of this compound with alternative epigenetic modulators, supported by experimental data and detailed methodologies to aid in the evaluation and design of future studies.
Comparative In Vivo Efficacy
The following table summarizes the in vivo performance of this compound and other epigenetic inhibitors in colorectal cancer xenograft models.
| Compound | Target | Animal Model | Cell Line | Dosing Regimen | Key Findings |
| This compound | SUV39H1 | Athymic nude mice | SW620 (human colon carcinoma) | 10 mg/kg, i.p., every two days for 10 doses | Significantly suppressed tumor growth compared to the control group.[2] |
| Chaetocin | SUV39H1 | Nude mice | HCT116 (human colorectal carcinoma) | 0.5 mg/kg/day, i.p., for 18 days | Effectively suppressed both tumor volume and weight.[3] |
| Tazemetostat (EPZ6438) | EZH2 | C57BL/6 mice | MC38 (murine colon adenocarcinoma) | 100 mg/kg, i.p., every three days | Decreased the population of tumor-promoting M2 macrophages within the tumor microenvironment.[4] |
| GSK126 | EZH2 | C57BL/6 mice | MC38 (murine colon adenocarcinoma) | 50 mg/kg, i.p., daily | Demonstrated greater tumor growth inhibition compared to Tazemetostat in a head-to-head in vivo study.[4] |
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. The following sections detail the methodologies employed in the in vivo studies cited above.
This compound Xenograft Protocol
-
Animal Model: Athymic nude mice were used for this study.[2]
-
Cell Implantation: A suspension of 2.5 x 10⁶ SW620 human colon carcinoma cells was subcutaneously injected into the right flank of each mouse.[2]
-
Treatment Protocol: Eight days following cell implantation, mice with established tumors were randomly assigned to one of three groups (n=5 each): a vehicle control, 5 mg/kg this compound, or 10 mg/kg this compound. The assigned treatment was administered via intraperitoneal (i.p.) injection every two days for a total of ten doses.[2]
-
Efficacy Assessment: Tumor growth was monitored throughout the study. Upon completion of the treatment regimen, tumors were excised and their weights were recorded.[2]
Chaetocin Xenograft Protocol
-
Animal Model: Nude mice were utilized for this experiment.[3]
-
Cell Implantation: HCT116 human colorectal carcinoma cells were implanted subcutaneously.[3]
-
Treatment Protocol: Mice were administered either a vehicle control or Chaetocin at a daily dose of 0.5 mg/kg via intraperitoneal (i.p.) injection for 18 consecutive days.[3]
Tazemetostat and GSK126 Xenograft Protocol
-
Animal Model: Female C57BL/6 mice, aged 6-8 weeks, were used.[4]
-
Cell Implantation: 5 x 10⁵ MC38 murine colon adenocarcinoma cells were subcutaneously implanted.[4]
-
Treatment Protocol: Treatments commenced 4-5 days after cell implantation. Tazemetostat was administered at 100 mg/kg every three days, while GSK126 was given daily at 50 mg/kg. Both were delivered via intraperitoneal (i.p.) injection.[4]
-
Efficacy Assessment: Tumor growth was periodically measured using calipers every two days.[4]
Visualizing the Mechanisms: Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by this compound and the compared alternatives.
Caption: this compound inhibits SUV39H1, promoting tumor cell apoptosis and anti-tumor immunity.
Caption: Chaetocin induces apoptosis through the ROS/JNK/c-Jun signaling pathway.
Caption: EZH2 inhibitors modulate the tumor microenvironment to enhance anti-tumor immunity.
Standardized Experimental Workflow
To ensure consistency and comparability across preclinical in vivo studies, the following general workflow is recommended.
Caption: A standardized workflow for conducting in vivo tumor suppression studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROS/JNK/C-Jun Pathway is Involved in Chaetocin Induced Colorectal Cancer Cells Apoptosis and Macrophage Phagocytosis Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
F5446 Versus Genetic Knockdown of SUV39H1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor F5446 and genetic knockdown approaches for the study of SUV39H1, a key histone methyltransferase. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate method for their specific research needs.
Introduction to SUV39H1 and its Inhibition
Suppressor of variegation 3-9 homolog 1 (SUV39H1) is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][2] This epigenetic modification is a hallmark of heterochromatin and is associated with transcriptional repression.[1][3] Elevated levels of SUV39H1 have been observed in various cancers, where it contributes to the silencing of tumor suppressor genes and immune-related genes, thereby promoting tumor growth and immune evasion.[1][4][5] Consequently, SUV39H1 has emerged as a promising therapeutic target.
Two primary methods are employed to investigate and counteract the function of SUV39H1:
-
Pharmacological Inhibition: Small molecules like this compound offer a selective and reversible means to block the enzymatic activity of SUV39H1.[1][6]
-
Genetic Knockdown: Techniques such as CRISPR/Cas9 or RNA interference (siRNA, shRNA) provide a way to reduce or eliminate the expression of the SUV39H1 protein.[7][8][9]
This guide will compare these two approaches based on their mechanisms, experimental outcomes, and the methodologies involved.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound and SUV39H1 knockdown.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Conditions |
| EC50 (SUV39H1 Enzymatic Activity) | 0.496 µM | Recombinant Human SUV39H1 | In vitro enzymatic assay[5][10][11][12] |
| Apoptosis Induction | Concentration-dependent | SW620, LS411N | 0-1 µM this compound, 2 days[6] |
| Cell Cycle Arrest | S Phase | SW620, LS411N | 100 or 250 nM this compound, 48h[1][6] |
| Gene Expression Upregulation | Concentration-dependent | SW620, LS411N, activated T-cells | This compound treatment |
| FAS | ↑ | SW620, LS411N | 0-250 nM this compound, 3 days[6] |
| Granzyme B (GZMB) | ↑ | Tumor-infiltrating CTLs | 10 mg/kg this compound in vivo[6] |
| Perforin (PRF1) | ↑ | Tumor-infiltrating CTLs | 10 mg/kg this compound in vivo[6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage and Administration | Outcome |
| Mice | MC38 and CT26 Colon Carcinoma | 10 mg/kg, s.c., every two days for 14 days | Tumor growth suppression, increased expression of Granzyme B, Perforin, FasL, and IFNγ in tumor-infiltrating CTLs[6] |
Table 3: Effects of SUV39H1 Genetic Knockdown
| Method | Cell Type | Key Findings |
| CRISPR/Cas9 | Human CAR T-cells | ~80% editing efficiency, global loss of H3K9me3[7] |
| shRNA | Breast Cancer Cells (MDA-MB231, MDA-MB157) | Restored E-cadherin expression, inhibited cell migration and invasion[8] |
| siRNA | Bovine Fetal Fibroblasts (BFFs) | Method for knockdown established[9] |
| CRISPR/Cas9 | Human Keratinocytes (HaCaT) | Substantial reduction in H3K9me3, altered expression of differentiation-associated genes[13] |
Mechanism of Action and Signaling Pathways
Both this compound and genetic knockdown of SUV39H1 ultimately lead to a reduction in H3K9me3 levels. This epigenetic alteration results in the reactivation of silenced genes, triggering various downstream cellular events.
This compound acts as a selective small molecule inhibitor that directly targets the enzymatic activity of SUV39H1.[6] By blocking the methyltransferase function, it prevents the deposition of H3K9me3 at gene promoters. A key pathway affected is the Fas signaling pathway. By decreasing H3K9me3 at the FAS promoter, this compound treatment leads to increased Fas expression on the surface of colorectal carcinoma cells, rendering them more susceptible to FasL-induced apoptosis.[4][6]
Genetic knockdown, on the other hand, reduces the cellular pool of SUV39H1 protein. This leads to a global decrease in H3K9me3 levels.[7] Similar to pharmacological inhibition, this can reactivate the expression of silenced genes. For instance, knockdown of Suv39H1 in breast cancer cells restores E-cadherin expression by reducing H3K9me3 and increasing H3K9 acetylation at the E-cadherin promoter, thereby inhibiting cell migration and invasion.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: this compound Treatment in Cell Culture
Objective: To assess the in vitro effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SW620, LS411N)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)[6]
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0-250 nM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours).
-
Analysis: Following incubation, harvest the cells for downstream analyses such as apoptosis assays, cell cycle analysis, or gene expression studies.
Protocol 2: SUV39H1 Knockdown using CRISPR/Cas9
Objective: To disrupt the SUV39H1 gene in target cells.
Materials:
-
Target cells (e.g., primary T cells)
-
Cas9 mRNA
-
SUV39H1-targeting guide RNA (gRNA)
-
Scrambled (non-targeting) gRNA control
-
Electroporation system and reagents
-
Cell culture medium and supplements
Procedure:
-
Cell Preparation: Isolate and activate target cells as required (e.g., activate T cells with CD3/28 beads).
-
Electroporation: Co-electroporate the prepared cells with Cas9 mRNA and the SUV39H1-targeting gRNA. A control group should be electroporated with Cas9 mRNA and a scrambled gRNA.
-
Recovery and Culture: Culture the electroporated cells in appropriate medium to allow for recovery and gene editing to occur.
-
Verification of Knockdown: After a few days, harvest a subset of cells to verify the knockdown efficiency. This can be done at the genomic level by sequencing the target site to assess indel formation, and at the protein level by Western blot to confirm the loss of SUV39H1 protein.[7]
-
Functional Assays: The remaining cells can be used for functional assays to study the consequences of SUV39H1 disruption.
References
- 1. benchchem.com [benchchem.com]
- 2. uniprot.org [uniprot.org]
- 3. Structure, Activity and Function of the Suv39h1 and Suv39h2 Protein Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disruption of SUV39H1-mediated H3K9 methylation sustains CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction with Suv39H1 is Critical for Snail-mediated E-cadherin Repression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of SUV39H1 and SUV39H2 in BFFs by siRNA transfection [bio-protocol.org]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. Effect of SUV39H1 Histone Methyltransferase Knockout on Expression of Differentiation-Associated Genes in HaCaT Keratinocytes [mdpi.com]
Comparative Analysis of KRAS G12C Inhibitors: Adagrasib vs. Sotorasib
In the landscape of targeted oncology, the development of inhibitors for the KRAS G12C mutation has marked a significant breakthrough for a patient population with historically limited treatment options. This guide provides a comparative overview of two prominent KRAS G12C inhibitors, Adagrasib (MRTX849) and Sotorasib (AMG 510), focusing on their clinical trial data, mechanisms of action, and the experimental protocols used to evaluate their efficacy and safety. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison based on available clinical evidence.
Mechanism of Action: Targeting the "Undruggable"
Both Adagrasib and Sotorasib are small molecule inhibitors that specifically and irreversibly target the cysteine residue of the KRAS G12C mutant protein.[1][2] The KRAS protein is a key component of the RAS/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[3][4] Mutations in the KRAS gene, such as the G12C substitution, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumorigenesis.[3][5]
Adagrasib and Sotorasib covalently bind to the mutant cysteine-12, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1][3][4][6] This prevents downstream signaling through the MAPK and PI3K-AKT pathways, ultimately inhibiting tumor cell growth and promoting apoptosis.[1][2][5] Adagrasib is noted for its long half-life of approximately 23 hours and its ability to penetrate the central nervous system.[7][8]
Signaling Pathway of KRAS G12C and Inhibition
The following diagram illustrates the KRAS signaling pathway and the mechanism of inhibition by Adagrasib and Sotorasib.
References
- 1. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Adagrasib (MRTX849) KRYSTAL-1 Results | AACR 2024 [delveinsight.com]
F5446's Impact on Gene Expression: A Comparative Guide to Epigenetic Drug Classes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel SUV39H1 inhibitor, F5446, with other major classes of epigenetic drugs. We delve into their differential effects on gene expression, supported by experimental data, to inform therapeutic development and research applications.
This compound is a selective, small-molecule inhibitor of the histone methyltransferase SUV39H1, an enzyme responsible for the repressive H3K9me3 epigenetic mark.[1][2] By inhibiting SUV39H1, this compound reactivates the expression of silenced genes, demonstrating significant potential in cancer therapy, particularly in colorectal cancer.[1][2] This guide contrasts the gene expression changes induced by this compound with those of other key epigenetic drug classes, including Histone Deacetylase (HDAC) inhibitors, DNA Methyltransferase (DNMT) inhibitors, and other histone methyltransferase inhibitors such as EZH2 and LSD1 inhibitors.
Comparative Analysis of Gene Expression Changes
The following tables summarize the known effects of this compound and other epigenetic drug classes on gene expression, drawing from preclinical studies.
Table 1: this compound - Effects on Gene Expression
| Parameter | Description | Cell Lines/Model | Key Genes/Pathways Affected | Reference |
| Mechanism | Inhibition of SUV39H1, leading to decreased H3K9me3 | Colorectal cancer cells (SW620, LS411N), Tumor-infiltrating CTLs | Reactivation of silenced tumor suppressor and immune-related genes | [1][2] |
| Key Upregulated Genes | FAS, GZMB, PRF1, FASLG, IFNG | SW620, LS411N, Murine T-cells | Apoptosis, Immune Response | [3][4] |
| Cellular Processes | Induction of apoptosis, S-phase cell cycle arrest, enhanced T-cell effector function | SW620, LS411N | Cell Cycle, Apoptosis | [2] |
| Quantitative Data (EC50) | 0.496 µM for SUV39H1 enzymatic activity | Recombinant human SUV39H1 | N/A | [3] |
Table 2: Comparative Effects of Other Epigenetic Drug Classes on Gene Expression
| Drug Class | Mechanism of Action | General Effect on Gene Expression | Examples of Affected Genes/Pathways |
| HDAC Inhibitors | Inhibit histone deacetylases, leading to histone hyperacetylation. | Both upregulation and downregulation of a small percentage of genes (approx. 8-10%).[5] | Upregulation of CDKN1A (p21), Gelsolin; Downregulation of genes involved in DNA synthesis (e.g., Thymidylate Synthetase).[5] |
| DNMT Inhibitors | Inhibit DNA methyltransferases, leading to DNA hypomethylation. | Primarily upregulation of previously silenced genes, though effects can be complex and sometimes lead to hypermethylation of other loci.[6][7] | Reactivation of tumor suppressor genes silenced by promoter hypermethylation. Effects on genes involved in cell proliferation, death, and development.[8][9] |
| BET Inhibitors | Inhibit Bromodomain and Extra-Terminal (BET) proteins from binding to acetylated histones. | Primarily downregulation of oncogenes and enhancer-associated genes.[10] | Downregulation of MYC, E2F2, and genes involved in cell proliferation and adhesion.[10] |
| EZH2 Inhibitors | Inhibit the histone methyltransferase EZH2, reducing H3K27me3 levels. | Reactivation of silenced tumor suppressor genes.[1][5] | Upregulation of genes involved in cell cycle arrest, differentiation, and apoptosis. Downregulation of oncogenic pathways.[5] |
| LSD1 Inhibitors | Inhibit the histone demethylase LSD1, affecting both gene repression and activation. | Modulation of transcription factor networks, leading to both up- and downregulation of target genes. | Affects genes regulated by transcription factors like GFI1, PU.1, and C/EBPα. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: Mechanism of action of this compound.
Caption: High-level comparison of epigenetic drug actions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. DNMT inhibitors reverse a specific signature of aberrant promoter DNA methylation and associated gene silencing in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNMT inhibitors reverse a specific signature of aberrant promoter DNA methylation and associated gene silencing in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
Validating F5446 in Overcoming Chemoresistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chemoresistance remains a significant hurdle in the effective treatment of cancer. Tumor cells can develop mechanisms to evade the cytotoxic effects of chemotherapy, leading to treatment failure and disease progression. Epigenetic modifications play a crucial role in the development of chemoresistance by altering gene expression patterns, including the silencing of tumor suppressor genes involved in apoptosis. F5446, a selective inhibitor of the histone methyltransferase SUV39H1, has emerged as a promising agent to counteract these resistance mechanisms. This guide provides an objective comparison of this compound with other epigenetic modulators in overcoming chemoresistance, supported by experimental data and detailed protocols.
Mechanism of Action: this compound and Alternatives
This compound functions by selectively inhibiting SUV39H1, an enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][2] This H3K9me3 mark is a key component of heterochromatin and is associated with transcriptional repression. In many cancer cells, the promoter of the FAS gene, which encodes a critical death receptor, is silenced by H3K9me3. By inhibiting SUV39H1, this compound reduces H3K9me3 levels at the FAS promoter, leading to its re-expression and sensitizing cancer cells to Fas ligand (FasL)-induced apoptosis.[1][3] This mechanism can overcome resistance to conventional chemotherapeutic agents like 5-fluorouracil (5-FU) that rely on apoptotic pathways for their efficacy.[3]
This guide compares this compound with other epigenetic inhibitors that target different components of the epigenetic machinery to overcome chemoresistance. These alternatives include:
-
Chaetocin: Another SUV39H1 inhibitor, providing a direct comparison to this compound's mechanism.
-
Tazemetostat: An EZH2 inhibitor that targets the methylation of H3K27, another repressive histone mark.
-
Vorinostat: A histone deacetylase (HDAC) inhibitor that promotes a more open chromatin state, leading to the re-expression of silenced tumor suppressor genes.
-
Decitabine: A DNA methyltransferase (DNMT) inhibitor that prevents the methylation of CpG islands in gene promoters, a primary mechanism for gene silencing.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound and its alternatives in various cancer models.
Table 1: In Vitro Efficacy Against Chemoresistant Cancer Cell Lines
| Compound | Target | Cancer Type | Chemoresistant Agent | IC50 / EC50 | Fold Sensitization | Reference |
| This compound | SUV39H1 | Colorectal Carcinoma (SW620, LS411N) | 5-Fluorouracil, FasL | EC50: 0.496 µM (for SUV39H1) | Significantly increased sensitivity to 5-FU and FasL | [3] |
| Chaetocin | SUV39H1 | Glioblastoma | Temozolomide | Not specified | Sensitizes GSCs to temozolomide | [4] |
| Tazemetostat | EZH2 | Non-Hodgkin Lymphoma | Doxorubicin | Not specified | Reverses chemoresistance | [5] |
| Vorinostat | HDAC | Diffuse Large B-cell Lymphoma | Rituximab, Chemotherapy | Not specified | Re-sensitizes resistant cells | [6] |
| Decitabine | DNMT | Breast Cancer | Doxorubicin | Not specified | Overcomes doxorubicin resistance | [7] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| This compound | Colon Carcinoma | SW620 xenografts in athymic mice | 10 mg/kg, s.c., every two days for 14 days | Significant suppression of tumor growth | Not specified | [1] |
| Tazemetostat | Non-Hodgkin Lymphoma | EZH2-mutant lymphoma xenografts | Not specified | Inhibits tumoral growth | Not specified | [5] |
| Vorinostat | Epidermoid Squamous Cell Carcinoma | Human xenograft mice model | Not specified | Blocks pathogenesis | Not specified | [8] |
| Decitabine | Prostate Cancer | 22Rv1 xenografts | Combination with enzalutamide | Significant decrease in tumor weight | Not specified | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: this compound inhibits SUV39H1, leading to increased FAS expression and apoptosis.
Caption: Mechanisms of alternative epigenetic inhibitors in overcoming chemoresistance.
Caption: General workflow for preclinical validation of chemoresistance-reversing agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed chemoresistant cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound or alternative inhibitors and the corresponding chemotherapeutic agent. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or alternative inhibitors for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.
Chromatin Immunoprecipitation (ChIP) Assay for H3K9me3
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K9me3. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter region of the target gene (e.g., FAS) to determine the enrichment of H3K9me3.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ chemoresistant human cancer cells suspended in Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or alternative inhibitors via an appropriate route (e.g., intraperitoneal or oral gavage) at the predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting). Survival can be monitored as a primary endpoint.
Conclusion
This compound represents a targeted approach to overcoming chemoresistance by specifically inhibiting SUV39H1 and reactivating apoptotic pathways. This guide provides a framework for comparing its efficacy against other epigenetic modulators that act through distinct but related mechanisms. The provided data and protocols are intended to assist researchers in the rational design of preclinical studies to validate and further explore the therapeutic potential of this compound and other epigenetic drugs in combating chemoresistance in cancer. The diverse mechanisms of these agents also highlight the potential for combination therapies to achieve synergistic effects and improve patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting FBXO44/SUV39H1 elicits tumor cell-specific DNA replication stress and viral mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of decitabine-loaded nanogels in overcoming cancer drug resistance is mediated via sustained DNA methyl transferase 1 (DNMT1) depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting DNMTs to overcome enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling F5446
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the SUV39H1 Inhibitor F5446.
This document provides crucial safety and logistical information for the handling of this compound, a selective small molecule inhibitor of SUV39H1 methyltransferase. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin contact, and eye exposure. The following PPE should be worn at all times in the laboratory when this compound is in use.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specific Recommendations |
| Hand Protection | Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | Use chemical safety goggles or a full-face shield to protect against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Respiratory Protection | For handling the solid compound, a NIOSH-approved N95 respirator or higher is required to prevent inhalation of fine particles. Work should be conducted in a certified chemical fume hood or a ventilated enclosure. |
| Body Protection | A disposable, fluid-resistant laboratory coat or gown should be worn. Ensure it has long sleeves and a secure closure. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is critical for the safe and effective use of this compound in a laboratory setting.
-
Unpacking: Upon receipt, inspect the external packaging for any signs of damage. Unpack the compound in a designated area, preferably within a chemical fume hood.
-
Storage: this compound is typically a solid powder. Store the compound in a cool, dry, and dark place. For long-term storage, refer to the supplier's recommendations.[1]
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| Solid Powder | 4°C | 6 Months |
| In Solvent | -80°C | 6 Months |
| In Solvent | -20°C | 6 Months |
-
Weighing: All weighing of the powdered compound must be performed in a chemical fume hood or a balance enclosure to prevent the generation of airborne dust.
-
Dissolving: this compound is soluble in DMSO (10 mM).[1] When preparing solutions, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound powder and solutions should be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.
-
Contaminated Materials: Any materials that have come into contact with this compound, including pipette tips, gloves, bench paper, and empty vials, must be disposed of in a designated hazardous waste container.
-
Spills: In the event of a spill, evacuate the area and follow your institution's spill response protocol for potent compounds. Do not attempt to clean up a large spill without proper training and equipment.
Experimental Protocols and Methodologies
This compound is a selective inhibitor of SUV39H1 methyltransferase with an EC50 of 0.496 μM in an in vitro enzymatic activity assay.[1] It has been shown to decrease H3K9me3 deposition at the FAS promoter, leading to increased Fas expression and enhanced sensitivity of colorectal carcinoma cells to FasL-induced apoptosis.[2]
-
In Vitro Studies: In cell-based assays, this compound has been used at concentrations ranging from 100 nM to 250 nM to inhibit SUV39H1 expression and induce cell cycle arrest and apoptosis in human colon tumor cells.[2]
-
In Vivo Studies: For in vivo experiments in mouse models of colon carcinoma, this compound has been administered via subcutaneous injection at doses of 10 and 20 mg/kg every two days for 14 days.[2]
Visual Guides for Safe Handling
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
